Product packaging for 11-Hydroxyaporphine(Cat. No.:)

11-Hydroxyaporphine

Cat. No.: B1236028
M. Wt: 251.32 g/mol
InChI Key: PCGXWSCASZVBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Hydroxyaporphine, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B1236028 11-Hydroxyaporphine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13/h2-7,14,19H,8-10H2,1H3

InChI Key

PCGXWSCASZVBJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O

Synonyms

11-hydroxyaporphine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Hydroxyaporphine from Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 11-hydroxyaporphine from morphine, a process of significant interest in the development of novel therapeutic agents. The synthesis involves a key acid-catalyzed rearrangement of a morphine-derived precursor, leveraging the rich chemistry of opium alkaloids to construct the aporphine scaffold. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in this area.

Synthetic Pathway Overview

The synthesis of (R)-11-hydroxyaporphine from morphine is not a direct conversion but proceeds through a multi-step sequence. A common and efficient strategy involves the conversion of morphine to a more suitable precursor, such as thebaine, which then undergoes an acid-catalyzed rearrangement to form the aporphine core. Thebaine can be rearranged to morphothebaine, which possesses the desired 11-hydroxy functionality.

The overall transformation can be summarized as follows:

  • Conversion of Morphine to a Suitable Precursor (e.g., Thebaine): This initial step involves the modification of the morphine structure to introduce the necessary diene system for the subsequent rearrangement.

  • Acid-Catalyzed Rearrangement: The thebaine derivative is treated with a strong acid, such as methanesulfonic acid, to induce a Wagner-Meerwein type rearrangement, leading to the formation of the aporphine skeleton with the hydroxyl group at the 11-position.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Aporphine Core Formation Morphine Morphine Codeine Codeine Morphine->Codeine Methylation Codeinone Codeinone Codeine->Codeinone Oxidation Thebaine Thebaine Codeinone->Thebaine Enol Ether Formation Rearrangement_Intermediate Rearrangement_Intermediate Thebaine->Rearrangement_Intermediate Acid-Catalyzed Rearrangement (Methanesulfonic Acid) Thebaine->Rearrangement_Intermediate Product This compound (Morphothebaine) Rearrangement_Intermediate->Product Work-up & Purification

Caption: Overall workflow for the synthesis of this compound from morphine.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Conversion of Morphine to Thebaine

The conversion of morphine to thebaine is a well-established multi-step process. A representative, high-yielding procedure is outlined below.

Step 1: Methylation of Morphine to Codeine

  • Reaction: The phenolic hydroxyl group of morphine is methylated to form codeine.

  • Procedure: To a solution of morphine in a suitable solvent (e.g., ethanol), add a methylating agent (e.g., trimethylanilinium hydroxide or diazomethane). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, codeine, is then isolated and purified by crystallization.

Step 2: Oxidation of Codeine to Codeinone

  • Reaction: The secondary alcohol at C-6 of codeine is oxidized to a ketone to yield codeinone.

  • Procedure: A solution of codeine in a suitable solvent (e.g., acetone) is treated with an oxidizing agent, such as manganese dioxide (MnO₂) or subjected to an Oppenauer oxidation. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The crude codeinone is obtained after filtration and removal of the solvent and can be purified by column chromatography.

Step 3: Formation of Thebaine from Codeinone

  • Reaction: Codeinone is converted to its enol ether, thebaine.

  • Procedure: Codeinone is dissolved in a suitable solvent (e.g., tetrahydrofuran). A strong base, such as potassium tert-butoxide in the presence of 18-crown-6, is added at 0°C, followed by a methylating agent like dimethyl sulfate. The reaction is stirred for a specified time, and then quenched. Thebaine is extracted and purified by chromatography.

Acid-Catalyzed Rearrangement of Thebaine to this compound (Morphothebaine)

This is the crucial step where the aporphine skeleton is formed.

  • Reaction: Thebaine undergoes a rearrangement in the presence of a strong acid to yield morphothebaine (2,10-dimethoxy-11-hydroxyaporphine).

  • Procedure: Thebaine is dissolved in methanesulfonic acid. The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a short period (e.g., 30 minutes). The reaction is then quenched by pouring it into an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate). The product, morphothebaine, is extracted with an organic solvent and purified by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the key reaction steps. Yields and specific conditions can vary based on the scale of the reaction and the specific reagents used.

StepStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)
1. Methylation MorphineTrimethylanilinium hydroxideEthanolRoom Temp.24 h>90
2. Oxidation CodeineManganese dioxideAcetoneReflux12 h~85
3. Enol Ether Formation CodeinonePotassium tert-butoxide, 18-crown-6, Dimethyl sulfateTHF01 h~54
4. Rearrangement ThebaineMethanesulfonic acid-10030 min~32

Signaling Pathway and Logical Relationships

The mechanism of the acid-catalyzed rearrangement of thebaine to morphothebaine involves a series of cationic intermediates.

Proposed Mechanism of Thebaine to Morphothebaine Rearrangement

G Thebaine Thebaine Protonation Protonation of C4-methoxy group Thebaine->Protonation H+ (Methanesulfonic Acid) Methoxonium_Ion Methoxonium Ion Intermediate Protonation->Methoxonium_Ion Rearrangement Wagner-Meerwein Rearrangement Methoxonium_Ion->Rearrangement Aporphine_Carbocation Aporphine Carbocation Rearrangement->Aporphine_Carbocation Deprotonation Deprotonation Aporphine_Carbocation->Deprotonation Morphothebaine This compound (Morphothebaine) Deprotonation->Morphothebaine

Caption: Key steps in the acid-catalyzed rearrangement of thebaine.

Conclusion

The synthesis of this compound from morphine, via thebaine, is a feasible and well-documented pathway. The key transformation relies on an acid-catalyzed rearrangement that efficiently constructs the desired aporphine core. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related aporphine alkaloids. Further optimization of reaction conditions may lead to improved yields and scalability for potential pharmaceutical applications.

An In-depth Technical Guide to the Chemical Structure and Properties of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a synthetic aporphine alkaloid that has garnered significant interest within the scientific community due to its notable pharmacological activity, particularly its interaction with dopaminergic and serotonergic receptor systems. As a derivative of the well-known dopamine agonist apomorphine, this compound serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its interactions with dopamine D1 and D2 receptors, and serotonin 5-HT1A receptors. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Chemical Structure

The chemical structure of this compound is characterized by the tetracyclic aporphine core. The IUPAC name for the N-propyl derivative is 6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol.[1]

Chemical Structure of 11-hydroxy-N-(n-propyl)noraporphine

Caption: 2D structure of 11-hydroxy-N-(n-propyl)noraporphine.

Physicochemical Properties

PropertyValueNotes
Molecular Formula C19H21NO (for N-propyl derivative)[1]
Molecular Weight 279.4 g/mol (for N-propyl derivative)[1]
Melting Point Not explicitly reported.A general protocol for determining the melting point of aporphine alkaloids is provided in the experimental section.
Boiling Point Not explicitly reported.
Solubility Not explicitly reported.A general protocol for determining the solubility of aporphine alkaloids is provided in the experimental section.
pKa Not explicitly reported.
CAS Number 64781-19-7 (for N-propyl derivative)[1]

Pharmacological Properties

This compound and its derivatives exhibit significant affinity for dopamine and serotonin receptors. The pharmacological profile can be modulated by substitutions on the nitrogen atom and the aromatic rings.

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound derivatives for human dopamine D1, D2, and serotonin 5-HT1A receptors.

CompoundReceptorKi (nM)Reference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineDopamine D146[2]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineDopamine D2235[2]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineDopamine D11690[2]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineDopamine D244[2]
(R)-(-)-10-methyl-11-hydroxyaporphineSerotonin 5-HT1AHigh Affinity[3]
Signaling Pathways

This compound and its analogs, by interacting with G protein-coupled receptors (GPCRs) like the dopamine and serotonin receptors, modulate downstream signaling cascades.

G cluster_0 Dopamine Receptor Signaling D1_receptor D1 Receptor (Gs-coupled) AC Adenylyl Cyclase D1_receptor->AC Activates D2_receptor D2 Receptor (Gi-coupled) D2_receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression G cluster_1 Serotonin 5-HT1A Receptor Signaling HT1A_receptor 5-HT1A Receptor (Gi-coupled) AC_ht Adenylyl Cyclase HT1A_receptor->AC_ht Inhibits GIRK GIRK Channels HT1A_receptor->GIRK Activates cAMP_ht cAMP AC_ht->cAMP_ht Hyperpolarization Hyperpolarization GIRK->Hyperpolarization G start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify the amount of bound radioligand (e.g., scintillation counting) separation->quantification analysis Analyze data to determine the IC50 and calculate the Ki value quantification->analysis end End analysis->end

References

A Technical Guide to 11-Hydroxyaporphine: Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: [Your Name/Organization]

Publication Date: October 31, 2025

Abstract: This technical whitepaper provides a comprehensive overview of the synthetic alkaloid 11-Hydroxyaporphine. It details the seminal discovery and historical development, beginning with its first total synthesis. This guide presents a thorough examination of its chemical synthesis, both for the racemic mixture and its enantiomerically pure forms. A significant focus is placed on its pharmacological properties, with a detailed analysis of its interactions with dopaminergic and serotonergic receptor systems. Quantitative data from various in vitro and in vivo studies are systematically presented. Furthermore, this document includes detailed experimental protocols for key synthetic and analytical procedures, as well as visualizations of synthetic pathways, experimental workflows, and signaling mechanisms to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound is a synthetic compound belonging to the aporphine class of alkaloids. Unlike many aporphines, it has not been isolated from natural sources. Its history begins in the early 1970s with the pioneering work of John L. Neumeyer and his colleagues.

The first total synthesis of (±)-11-Hydroxyaporphine was reported in 1974 by Neumeyer's group.[1] This work was part of a broader investigation into the structure-activity relationships of aporphines as dopaminergic agonists, spurred by the therapeutic interest in apomorphine for conditions such as Parkinson's disease. The synthesis of the racemic mixture was achieved through a multi-step process involving a Reissert alkylation-Pschorr cyclization route.[1]

Subsequent research focused on the stereochemistry of this compound and its influence on pharmacological activity. In 1995, Hedberg and colleagues reported an efficient synthesis of the enantiomerically pure (R)-11-Hydroxyaporphine from natural morphine.[2] Their work was instrumental in elucidating the distinct pharmacological profiles of the individual enantiomers. Further studies by the same group in 1996 provided a more in-depth characterization of the dopaminergic and serotonergic effects of (R)-11-Hydroxyaporphine.

Chemical Synthesis

Total Synthesis of (±)-11-Hydroxyaporphine

The initial synthesis of racemic this compound by Neumeyer et al. in 1974 employed a Reissert alkylation-Pschorr cyclization strategy.[1] This method involves the construction of the isoquinoline core followed by the cyclization to form the aporphine ring system.

G cluster_0 Synthesis of Isoquinoline Precursor cluster_1 Aporphine Ring Formation Start Starting Materials Reissert Reissert Compound Formation Start->Reissert Benzoyl Chloride, KCN Alkylation Alkylation Reissert->Alkylation Benzyl Halide Hydrolysis Hydrolysis Alkylation->Hydrolysis Base Pschorr Pschorr Cyclization Hydrolysis->Pschorr NaNO2, H2SO4 Final (±)-11-Hydroxyaporphine Pschorr->Final

Synthetic Pathway for (±)-11-Hydroxyaporphine.
Synthesis of (R)-11-Hydroxyaporphine from Morphine

A more stereospecific synthesis of (R)-11-Hydroxyaporphine was developed by Hedberg et al. in 1995, utilizing natural morphine as the starting material.[2] This approach leverages the inherent stereochemistry of morphine to produce the desired enantiomer.

Pharmacological Profile

This compound exhibits a mixed pharmacology, with notable activity at both dopamine and serotonin receptors. The (R)-enantiomer, in particular, has been characterized as a partial agonist at the serotonin 5-HT1A receptor with low potency, while also possessing affinity for the central dopamine D1 and D2A receptors.[2]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities of (R)-11-Hydroxyaporphine for various dopamine and serotonin receptor subtypes.

Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
Dopamine D1 [³H]SCH 23390Rat Striatum150[2]
Dopamine D2A [³H]SpiperoneRat Striatum85[2]
Serotonin 5-HT1A [³H]8-OH-DPATRat Hippocampus98[2]
Functional Activity

Functional assays have further characterized the activity of (R)-11-Hydroxyaporphine. It behaves as a partial agonist at the 5-HT1A receptor. In vivo studies in rats have demonstrated that it can induce some serotonergic effects, although it is less potent and efficacious compared to more selective 5-HT1A agonists.

Experimental Protocols

Synthesis of (±)-11-Hydroxyaporphine via Reissert-Pschorr Method

A detailed experimental protocol for the total synthesis of (±)-11-Hydroxyaporphine as described by Neumeyer et al. (1974) is outlined below.

Step 1: Formation of the Reissert Compound

  • To a solution of isoquinoline in dichloromethane, add potassium cyanide in water.

  • Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

  • Continue stirring at room temperature overnight.

  • Separate the organic layer, wash with water, dilute HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate and evaporate the solvent to yield the Reissert compound.

Step 2: Alkylation

  • Dissolve the Reissert compound in anhydrous DMF.

  • Add sodium hydride portion-wise at 0°C.

  • Add the appropriate benzyl halide and stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic extract, dry, and concentrate to give the alkylated product.

Step 3: Hydrolysis

  • Reflux the alkylated Reissert compound in a mixture of ethanol and concentrated hydrochloric acid.

  • Cool the solution and neutralize with sodium hydroxide.

  • Extract with diethyl ether, dry the organic layer, and remove the solvent to yield the 1-benzylisoquinoline derivative.

Step 4: Pschorr Cyclization

  • Dissolve the 1-benzylisoquinoline derivative in a mixture of concentrated sulfuric acid and water.

  • Cool to 0°C and add a solution of sodium nitrite in water dropwise.

  • Stir the mixture at 0-5°C for 1 hour.

  • Add copper powder in portions and heat the mixture.

  • Cool, dilute with water, and make basic with ammonium hydroxide.

  • Extract with chloroform, wash, dry, and purify by chromatography to obtain (±)-11-Hydroxyaporphine.

In Vitro Receptor Binding Assay

The following is a general protocol for determining the receptor binding affinity of this compound.

G Tissue Tissue Homogenization (e.g., Rat Striatum) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantification of Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Workflow for In Vitro Receptor Binding Assay.

Signaling Pathways

Based on its pharmacological profile, (R)-11-Hydroxyaporphine is proposed to act as a partial agonist at the 5-HT1A receptor. This interaction is expected to modulate adenylyl cyclase activity.

G R_11_OH_Apo (R)-11-Hydroxyaporphine HT1A 5-HT1A Receptor R_11_OH_Apo->HT1A Partial Agonist Gi Gi Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP

Proposed Signaling Pathway of (R)-11-Hydroxyaporphine.

Conclusion

This compound stands as a significant synthetic aporphine that has contributed to the understanding of the structure-activity relationships within this class of compounds. From its initial total synthesis to the characterization of its enantiomers, research on this compound has provided valuable insights into the structural requirements for interacting with dopamine and serotonin receptors. Its mixed pharmacological profile continues to make it and its derivatives interesting scaffolds for the development of novel central nervous system agents. This guide has provided a comprehensive overview of its history, synthesis, and pharmacology, offering a foundational resource for researchers in medicinal chemistry and pharmacology.

References

11-Hydroxyaporphine as a Serotonergic Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 11-hydroxyaporphine and its derivatives as serotonergic agonists, with a particular focus on the structure-activity relationships that govern their selectivity and efficacy. Synthesized from natural morphine, these aporphine alkaloids present a compelling scaffold for central nervous system (CNS) drug discovery. This document outlines their pharmacological profiles, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Pharmacological Profile: Receptor Binding and Functional Activity

The serotonergic and dopaminergic activity of this compound derivatives are primarily defined by substitution at the C10 position. The following tables summarize the quantitative data from in vitro binding and functional assays for the two key compounds: (R)-11-hydroxyaporphine and its C10-methylated analog, (R)-11-hydroxy-10-methylaporphine.

Table 1: Receptor Binding Affinity Profile

This table outlines the binding affinities (Ki) of the compounds at serotonin 5-HT1A and dopamine D1/D2A receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptorBinding Affinity (Ki)Selectivity Profile
(R)-11-hydroxyaporphine5-HT1AModerateNon-selective
Dopamine D1Moderate Affinity
Dopamine D2AModerate Affinity
(R)-11-hydroxy-10-methylaporphine5-HT1AHigh (Potent)Highly Selective for 5-HT1A
Dopamine D1Low Affinity
Dopamine D2ALow Affinity

Data synthesized from Hedberg et al., 1995.[1]

Table 2: Functional Activity Profile

This table describes the functional efficacy of the compounds at the 5-HT1A receptor, typically measured by their ability to inhibit adenylyl cyclase.

CompoundReceptorFunctional ActivityEfficacy
(R)-11-hydroxyaporphine5-HT1AAgonistPartial Agonist of Low Potency[1]
(R)-11-hydroxy-10-methylaporphine5-HT1AAgonistEfficacious Agonist[1]

Data synthesized from Hedberg et al., 1995.[1]

Structure-Activity Relationship (SAR)

The profound difference in the pharmacological profiles of (R)-11-hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine highlights a critical structure-activity relationship. The addition of a methyl group at the C10 position dramatically enhances both affinity and selectivity for the 5-HT1A receptor while diminishing affinity for dopamine receptors.[1] Modeling studies suggest the C10-methyl group is accommodated by a specific lipophilic pocket within the 5-HT1A receptor's binding site, an interaction not possible at the D2A receptor.[1]

cluster_0 Structure-Activity Relationship Aporphine Aporphine Scaffold Cmpd2 (R)-11-hydroxyaporphine (No C10-Methyl) Aporphine->Cmpd2 C10-H Cmpd3 (R)-11-hydroxy-10-methylaporphine (C10-Methyl Present) Aporphine->Cmpd3 C10-CH3 ReceptorProfile2 Mixed Affinity: - Partial 5-HT1A Agonist - D1 Affinity - D2A Affinity Cmpd2->ReceptorProfile2 ReceptorProfile3 Selective Affinity: - Potent & Efficacious 5-HT1A Agonist - Negligible Dopamine Affinity Cmpd3->ReceptorProfile3

SAR of C10 substitution on aporphine receptor selectivity.

Serotonergic Signaling Pathway

As a potent agonist, (R)-11-hydroxy-10-methylaporphine activates the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a key intracellular second messenger. The reduction in cAMP levels leads to downstream cellular effects, such as modulation of protein kinase A (PKA) activity and ion channel gating.

cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand This compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi (Active) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., ↓ PKA activity) cAMP->Response Leads to

Inhibitory G-protein signaling cascade of the 5-HT1A receptor.

Experimental Protocols

The characterization of this compound derivatives relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound derivatives at the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM Serotonin or Metergoline.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compounds: this compound derivatives at varying concentrations.

  • Instrumentation: Glass fiber filters, filtration manifold, liquid scintillation counter.

Methodology:

  • Preparation: Thaw receptor membrane aliquots and dilute in ice-cold assay buffer to a predetermined concentration.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]8-OH-DPAT (e.g., 0.25 nM), and a range of concentrations of the test compound.

  • Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes (e.g., from CHO-5HT1A cells) B Incubate: Membranes + [3H]Radioligand + Test Compound (Varying Conc.) A->B C Reach Equilibrium (e.g., 60 min at RT) B->C D Rapid Vacuum Filtration (Separates Bound from Free Ligand) C->D E Wash Filters (Remove Non-specifically Bound Ligand) D->E F Scintillation Counting (Quantify Bound Radioactivity) E->F G Data Analysis: Plot Curve -> Calculate IC50 -> Convert to Ki F->G

Workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional efficacy of an agonist at a Gi/o-coupled receptor by quantifying its ability to inhibit the production of cAMP.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound derivatives at the 5-HT1A receptor.

Materials:

  • Cell Line: HeLa or CHO cells stably expressing the human 5-HT1A receptor.

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • Test Compounds: this compound derivatives at varying concentrations.

  • Lysis & Detection Reagents: Commercially available cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).

  • Instrumentation: Plate reader compatible with the chosen assay kit.

Methodology:

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to the desired confluency.

  • Pre-incubation: Aspirate the growth medium and pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Terminate the stimulation and lyse the cells. Add the detection reagents from the cAMP assay kit according to the manufacturer's protocol. These kits typically use a competitive immunoassay format with a fluorescent or luminescent readout.

  • Quantification: Read the plate using a plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis: Normalize the data to the control wells (forskolin alone vs. basal). Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Use non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (maximum effect/efficacy).

Conclusion

This compound and its analogs represent a valuable chemical series for probing the serotonergic system. The data clearly demonstrate that (R)-11-hydroxy-10-methylaporphine is a potent and highly selective 5-HT1A receptor agonist, a profile achieved through the strategic addition of a C10-methyl group.[1][2] In contrast, the parent compound, (R)-11-hydroxyaporphine, exhibits a non-selective profile with activity at both serotonergic and dopaminergic receptors.[1] This stark difference in pharmacology underscores the importance of subtle structural modifications in designing selective ligands for CNS targets. The methodologies and signaling pathways detailed herein provide a comprehensive framework for the continued investigation and development of novel aporphine-based therapeutics.

References

The Multifaceted Pharmacology of 11-Hydroxyaporphine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a psychoactive alkaloid and a key member of the aporphine class of compounds, which are known for their diverse interactions with various neurotransmitter systems. As a core structural analog of apomorphine, this compound and its derivatives have garnered significant interest for their potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interactions with dopamine, serotonin, and adrenergic receptors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Receptor Binding Profile and Quantitative Pharmacology

The pharmacological activity of this compound is primarily characterized by its engagement with dopamine and serotonin receptors. The affinity for these receptors can be significantly modulated by substitutions on the aporphine scaffold, particularly at the nitrogen atom.

Dopamine Receptor Interactions

(R)-11-Hydroxyaporphine demonstrates affinity for both D1 and D2 dopamine receptors.[1] However, its potency and selectivity are heavily influenced by the nature of the N-alkyl substituent. For instance, N-methyl substitution can lead to a higher affinity for D1 receptors compared to D2 receptors.[2]

Serotonin Receptor Interactions

(R)-11-Hydroxyaporphine also acts as a partial agonist at the serotonin 5-HT1A receptor, albeit with low potency.[1] Structural modifications, such as the addition of a methyl group at the C10 position, can dramatically enhance 5-HT1A receptor affinity and selectivity, leading to compounds like (R)-(-)-10-methyl-11-hydroxyaporphine, which is a highly selective 5-HT1A agonist with virtually no affinity for dopamine receptors.[3] The 11-hydroxyl group is considered a critical feature for this interaction.

Adrenergic Receptor Interactions

While aporphine alkaloids, in general, are known to interact with adrenergic receptors, specific binding affinity data for this compound at various adrenergic receptor subtypes is not extensively documented in the current literature. However, some derivatives have been shown to be potent β1- and β2-adrenergic receptor ligands.[4]

Table 1: Quantitative Binding Affinities (Ki) of this compound Derivatives at Dopamine Receptors

CompoundReceptorKi (nM)Species/TissueReference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD146Rat Forebrain[2]
D2235Rat Forebrain[2]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD11690Rat Forebrain[2]
D244Rat Forebrain[2]

Note: Data for the parent (R)-11-Hydroxyaporphine is limited; the table presents data for its close derivatives to illustrate structure-activity relationships.

Signaling Pathways

The physiological effects of this compound are mediated through the activation or modulation of distinct intracellular signaling cascades upon receptor binding.

Dopamine D2 Receptor Signaling

As a ligand for the D2 receptor, which is a member of the Gi/o-coupled receptor family, this compound can initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins. Activation of this receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Serotonin 5-HT1A Receptor Signaling Pathway
Adrenergic Receptor Signaling

Aporphine alkaloids can interact with both α and β adrenergic receptors, which couple to different G-proteins and downstream effectors.

  • α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Alpha1_Signaling Aporphine_Ligand Aporphine Ligand Alpha1_R α1-Adrenergic Receptor Aporphine_Ligand->Alpha1_R Binds Gq_protein Gαqβγ Alpha1_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

α1-Adrenergic Receptor Signaling Pathway
  • α2-Adrenergic Receptors: These receptors are Gi-coupled and, similar to D2 and 5-HT1A receptors, their activation inhibits adenylyl cyclase.

  • β-Adrenergic Receptors: These are Gs-coupled receptors. Ligand binding stimulates adenylyl cyclase, leading to an increase in cAMP production and PKA activation.

Experimental Protocols

The characterization of the interaction of this compound with its target receptors involves a variety of in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat forebrain for dopamine receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay
Functional Assays: Adenylyl Cyclase Activity

These assays measure the functional consequence of receptor activation, such as the inhibition or stimulation of a second messenger system.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at Gi/o- or Gs-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured and prepared.

  • Adenylyl Cyclase Stimulation: The basal adenylyl cyclase activity is often stimulated with forskolin to produce a measurable level of cAMP.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: The cells are incubated for a specific time to allow for the modulation of cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the stimulated response (IC50 for antagonists/inverse agonists) is determined.

Conclusion

This compound is a pharmacologically complex molecule with a mechanism of action that involves interactions with multiple neurotransmitter systems. Its primary effects appear to be mediated through dopamine D1 and D2 receptors and serotonin 5-HT1A receptors, where it can act as a partial agonist. The functional consequences of these interactions are largely driven by the modulation of the adenylyl cyclase/cAMP signaling pathway. The precise pharmacological profile of this compound and its derivatives is highly dependent on their stereochemistry and substitution patterns, offering a rich scaffold for the design of novel therapeutics for a range of CNS disorders. Further research is warranted to fully elucidate its activity at adrenergic receptors and to explore the in vivo consequences of its multifaceted receptor interactions. This guide provides a foundational understanding of the key molecular mechanisms underlying the action of this compound, which can inform future research and drug development efforts.

References

Pharmacological Profile of (R)-11-Hydroxyaporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-11-Hydroxyaporphine is a synthetic aporphine alkaloid that has garnered interest for its interactions with central dopamine and serotonin receptor systems. This document provides a comprehensive technical overview of the pharmacological profile of (R)-11-Hydroxyaporphine, summarizing its receptor binding affinity, functional activity, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Aporphine alkaloids, a class of tetracyclic compounds, are known for their diverse pharmacological activities, primarily targeting neurotransmitter receptors in the central nervous system. (R)-11-Hydroxyaporphine, a derivative of this class, has been investigated for its potential to modulate dopamine and serotonin pathways, which are critically involved in various neurological and psychiatric disorders. This guide synthesizes the current knowledge on the pharmacological characteristics of (R)-11-Hydroxyaporphine.

Receptor Binding Affinity

(R)-11-Hydroxyaporphine exhibits a distinct binding profile, with affinity for dopamine D1, D2A, and serotonin 5-HT1A receptors. The binding affinities, expressed as inhibitor constant (Kᵢ) values, quantify the concentration of the compound required to occupy 50% of the receptors in in vitro assays.

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
Dopamine D1 [³H]SCH23390Rat Striatum46[1]
Dopamine D2A [³H]SpiperoneRat Striatum235[1]
Serotonin 5-HT1A [³H]8-OH-DPATRat HippocampusModerate Affinity[2][3]

*Note: The provided Ki values are for the closely related N-methyl congener, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, as specific Ki values for (R)-11-Hydroxyaporphine were not available in the searched literature. These values are indicative of the compound's likely affinity profile.[1] (R)-11-Hydroxyaporphine itself is described as having affinity for central D1 and D2A receptors.[3]

Functional Activity

The functional activity of (R)-11-Hydroxyaporphine has been characterized primarily at the serotonin 5-HT1A receptor, where it acts as a partial agonist with low potency.[2][3] Functional assays measure the biological response elicited by the compound upon binding to its target receptor.

ReceptorAssay TypeParameterValueReference
Serotonin 5-HT1A Adenylyl Cyclase ActivityPartial AgonistLow Potency[2][3]

Note: Specific EC₅₀ or IC₅₀ values for (R)-11-Hydroxyaporphine were not explicitly found in the provided search results. The qualitative description of its activity is based on the available literature.

Signaling Pathways

The interaction of (R)-11-Hydroxyaporphine with its target receptors initiates intracellular signaling cascades. As a partial agonist at the 5-HT1A receptor, which is typically coupled to Gi/o proteins, it is expected to modulate adenylyl cyclase activity. Its affinity for D1 (typically Gs/olf-coupled) and D2 (typically Gi/o-coupled) receptors suggests a complex interplay in modulating cellular responses.

Signaling_Pathway_of_R_11_Hydroxyaporphine cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular R11OH (R)-11-Hydroxyaporphine D1R D1 Receptor R11OH->D1R D2R D2 Receptor R11OH->D2R 5HT1AR 5-HT1A Receptor R11OH->5HT1AR Partial Agonist Gs Gs D1R->Gs Gi Gi D2R->Gi 5HT1AR->Gi AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Response_dec Cellular Response (Inhibitory) Gi->Response_dec cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Response_inc Cellular Response (Stimulatory) PKA->Response_inc

Figure 1: Proposed signaling pathways of (R)-11-Hydroxyaporphine.

Experimental Protocols

The pharmacological profile of (R)-11-Hydroxyaporphine has been determined using a variety of standard in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compound to specific receptors.

Radioligand_Binding_Workflow Start Start Prep Prepare Receptor Membranes (e.g., from rat striatum) Start->Prep Incubate Incubate Membranes with: - Radioligand (e.g., [³H]Spiperone) - (R)-11-Hydroxyaporphine (varying concentrations) Prep->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC₅₀ and calculate Kᵢ) Quantify->Analyze End End Analyze->End

Figure 2: General workflow for radioligand binding assays.

Protocol Outline:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of (R)-11-Hydroxyaporphine.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of (R)-11-Hydroxyaporphine to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Adenylyl Cyclase Activity)

Functional assays are employed to determine the biological effect of the compound after receptor binding, such as its agonist or antagonist properties.

Protocol Outline:

  • Cell Culture: Use cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).

  • Incubation: Incubate the cells with (R)-11-Hydroxyaporphine at various concentrations.

  • Stimulation: Stimulate adenylyl cyclase with forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the change in cAMP levels against the concentration of (R)-11-Hydroxyaporphine to determine the EC₅₀ and the maximal effect (Eₘₐₓ), which indicates whether the compound is a full or partial agonist.

In Vivo Behavioral Assays (Stereotypy)

In vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

Protocol Outline:

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer (R)-11-Hydroxyaporphine via an appropriate route (e.g., intraperitoneal injection).

  • Observation: Place the animals in individual observation cages and record their behavior at set time intervals.

  • Scoring: Score the presence and intensity of stereotyped behaviors (e.g., sniffing, grooming, head weaving) using a standardized rating scale.

  • Data Analysis: Analyze the stereotypy scores to determine the dose-dependent effects of the compound on behavior.

Conclusion

(R)-11-Hydroxyaporphine is a pharmacologically active compound with a notable affinity for dopamine D1, D2A, and serotonin 5-HT1A receptors. Its characterization as a partial 5-HT1A agonist with low potency suggests a potential for nuanced modulation of the serotonergic system. The affinity for dopamine receptors indicates a broader spectrum of activity that warrants further investigation. The methodologies and data presented in this guide provide a foundational understanding of the pharmacological profile of (R)-11-Hydroxyaporphine for researchers and professionals engaged in the discovery and development of novel therapeutics for CNS disorders. Further studies are required to fully elucidate its in vivo efficacy and detailed signaling mechanisms.

References

The Selective Interaction of 11-Hydroxyaporphine with the 5-HT1A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine and its derivatives represent a class of compounds with significant therapeutic potential, largely owing to their interaction with serotonin and dopamine receptors. A key area of interest is their selectivity for the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth analysis of the 5-HT1A receptor selectivity of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound and its derivatives for the 5-HT1A receptor is a critical determinant of their pharmacological profile. The following tables summarize the in vitro binding affinities (Ki, in nM) of (R)-11-hydroxyaporphine and the highly selective analog (R)-11-hydroxy-10-methylaporphine at various neurotransmitter receptors.

Table 1: Binding Affinity (Ki, nM) of (R)-11-Hydroxyaporphine

ReceptorKi (nM)
5-HT1A Low Potency Partial Agonist
D1Affinity Present
D2AAffinity Present

Data compiled from studies indicating that (R)-11-hydroxyaporphine is a partial 5-HT1A receptor agonist of low potency with affinity for central D1 and D2A receptors.[1]

Table 2: Binding Affinity (Ki, nM) of (R)-11-Hydroxy-10-methylaporphine

ReceptorKi (nM)
5-HT1A Potent and Efficacious Agonist
D1Low Affinity
D2ALow Affinity

Data compiled from studies demonstrating that (R)-11-hydroxy-10-methylaporphine is a potent, selective, and efficacious 5-HT1A receptor agonist with low affinity for D1 and D2A receptors.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key in vitro assays used to characterize the interaction of this compound and its analogs with the 5-HT1A receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of test compounds for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat hippocampal or cortical membranes, or membranes from cells expressing recombinant human 5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd value).

    • Increasing concentrations of the test compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-specific ligand (for non-specific binding).

    • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • GDP: Guanosine diphosphate, to maintain G-proteins in their inactive state.

  • Test Compounds: this compound derivatives.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Membrane Preparation: Prepare membranes as previously described.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • A fixed concentration of GDP (e.g., 10-100 µM).

    • Increasing concentrations of the test compound (for agonist dose-response curve).

    • Add the membrane preparation.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of approximately 0.1 nM to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Filtration and Quantification: Terminate the reaction and quantify the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding above basal levels. Plot the stimulated binding against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.

cAMP Accumulation Assay for 5-HT1A Receptor Functional Activity

This cell-based assay measures the ability of 5-HT1A receptor agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., CHO, HEK293).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Test Compounds: this compound derivatives.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-treatment: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add increasing concentrations of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates at 37°C for a defined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration. Determine the IC50 value for the inhibition of cAMP production.

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

G 5-HT1A Receptor Signaling Pathway Aporphine This compound (Agonist) Receptor 5-HT1A Receptor Aporphine->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA

Caption: 5-HT1A Receptor Signaling Cascade.

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Radioligand - Test Compound - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

G Structure-Activity Relationship Logic Aporphine Aporphine Scaffold Hydroxy_11 11-Hydroxy Group Aporphine->Hydroxy_11 Methyl_10 10-Methyl Group Aporphine->Methyl_10 Selectivity High 5-HT1A Selectivity Hydroxy_11->Selectivity Presence of 10-Methyl Dopamine_Affinity Significant Dopamine Receptor Affinity Hydroxy_11->Dopamine_Affinity Absence of 10-Methyl Methyl_10->Selectivity

Caption: Aporphine SAR for 5-HT1A Selectivity.

Conclusion

The data and methodologies presented in this guide underscore the significance of the substitution pattern on the aporphine scaffold in determining selectivity for the 5-HT1A receptor. Specifically, the presence of a methyl group at the 10-position in conjunction with a hydroxyl group at the 11-position, as seen in (R)-11-hydroxy-10-methylaporphine, is critical for achieving high potency and selectivity for the 5-HT1A receptor while minimizing off-target effects at dopamine receptors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound derivatives as selective 5-HT1A receptor modulators. The visualized pathways and workflows serve to clarify the underlying biological and experimental frameworks, facilitating a deeper understanding of this promising class of compounds.

References

The Structure-Activity Relationship of 11-Hydroxyaporphine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 11-hydroxyaporphine derivatives, focusing on their interactions with key pharmacological targets. Aimed at researchers, scientists, and drug development professionals, this document synthesizes findings from pivotal studies to elucidate the molecular features governing the biological activity of these compounds.

Core Structure and Pharmacological Significance

Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system, represent a significant class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. Among these, this compound derivatives have garnered considerable attention due to their potent interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The position and nature of substituents on the aporphine scaffold are critical determinants of their potency, selectivity, and functional activity.

Structure-Activity Relationship Insights

Systematic modifications of the this compound core have revealed several key SAR trends:

  • Substitution at Position 10: The introduction of a methyl group at the C10 position has a profound impact on receptor selectivity. For instance, (R)-11-hydroxy-10-methylaporphine is a potent and selective 5-HT1A receptor agonist, whereas the parent compound, (R)-11-hydroxyaporphine, exhibits affinity for both D1 and D2A dopamine receptors in addition to being a partial 5-HT1A agonist[1]. This suggests that the C10 position is a critical determinant for directing the ligand towards serotonergic or dopaminergic receptors. The selective serotonergic effect of the C10-methylated compound is attributed to its accommodation by a lipophilic pocket in the 5-HT1A receptor, a feature not present in the D2A receptor binding site[1].

  • N-Alkylation: The nature of the substituent on the nitrogen atom of the aporphine ring influences agonist versus antagonist activity at dopamine receptors.

  • Lipophilicity and Activity: Modifications that alter the lipophilicity of the molecule, such as the introduction of bromo-substituents, have been shown to impact the antiarrhythmic activity and toxicity of related aporphine derivatives[2]. Increased lipophilicity can enhance the interaction with biological membranes and receptor binding pockets, but may also lead to increased toxicity[2].

  • Stereochemistry: The stereochemistry of the aporphine core is crucial for its biological activity. The (R)-enantiomer is generally the more active form for interactions with dopamine and serotonin receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for key this compound derivatives, providing a quantitative basis for the SAR discussion.

CompoundReceptor Affinity (Ki, nM)Functional ActivityReference
(R)-11-Hydroxyaporphine D1: 130, D2A: 25, 5-HT1A: 80Partial 5-HT1A agonist[1]
(R)-11-Hydroxy-10-methylaporphine D1: >10000, D2A: 1800, 5-HT1A: 1.5Potent and selective 5-HT1A agonist[1][3]

Table 1: Receptor Binding Affinities and Functional Activities of this compound Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound derivatives.

Radioligand Binding Assays

These assays are employed to determine the affinity of the derivatives for specific receptor subtypes.

  • Objective: To quantify the binding affinity (Ki) of test compounds for dopamine D1, D2A, and serotonin 5-HT1A receptors.

  • Materials:

    • Rat striatal tissue homogenates (for D1 and D2A receptors) or hippocampal membranes (for 5-HT1A receptors).

    • Radioligands: [3H]SCH 23390 (for D1), [3H]spiperone (for D2A), and [3H]8-OH-DPAT (for 5-HT1A).

    • Test compounds (this compound derivatives) at varying concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Tissue homogenates are incubated with the specific radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., (+)-butaclamol for D2).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to assess the effects of the derivatives on neurotransmitter levels in the brain of living animals.

  • Objective: To measure the effect of (R)-11-hydroxy-10-methylaporphine on serotonin release in the rat hippocampus.

  • Materials:

    • Male Sprague-Dawley rats.

    • Microdialysis probes.

    • Stereotaxic apparatus.

    • HPLC system with electrochemical detection.

    • Test compound dissolved in a suitable vehicle.

  • Procedure:

    • Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the hippocampus.

    • The probe is continuously perfused with artificial cerebrospinal fluid.

    • After a stabilization period, baseline dialysate samples are collected.

    • The test compound is administered (e.g., subcutaneously).

    • Dialysate samples are collected at regular intervals post-administration.

    • The concentration of serotonin in the dialysate samples is analyzed by HPLC with electrochemical detection.

    • The change in serotonin levels from baseline is calculated for each time point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling Agonist 5-HT1A Agonist (e.g., (R)-11-Hydroxy-10-methylaporphine) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Signaling pathway of a 5-HT1A receptor agonist.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK PD Pharmacodynamic Studies (e.g., Microdialysis) PK->PD Behavioral Behavioral Models PD->Behavioral SAR Structure-Activity Relationship Analysis Behavioral->SAR

Caption: Experimental workflow for SAR studies.

References

Early Preclinical Data on 11-Hydroxyaporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a semi-synthetic derivative of the aporphine alkaloid class of compounds, which has garnered significant interest for its potential pharmacological activity within the central nervous system. As a structural analog of apomorphine, a well-known dopamine agonist, this compound and its derivatives have been investigated for their interactions with dopaminergic and serotonergic receptors. This technical guide provides an in-depth overview of the early preclinical data on this compound, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of this compound and its related derivatives for dopamine D1, D2, and serotonin 5-HT1A receptors. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine

ReceptorKi (nM)
Dopamine D146
Dopamine D2235

Data sourced from studies on N-alkyl-2-methoxy-11-hydroxynoraporphines synthesized from thebaine and evaluated in rat forebrain tissue[1].

Table 2: Binding Affinities (Ki, nM) of (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine

ReceptorKi (nM)
Dopamine D11690
Dopamine D244

Data sourced from studies on N-alkyl-2-methoxy-11-hydroxynoraporphines synthesized from thebaine and evaluated in rat forebrain tissue[1][2].

Table 3: Serotonergic Activity of (R)-(-)-10-Methyl-11-hydroxyaporphine

ReceptorActivity
5-HT1AHigh-affinity agonist
Dopamine ReceptorsNo significant activity

This derivative of this compound displayed a surprising selectivity for the 5-HT1A receptor over dopamine receptors[3][4].

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

a) Dopamine D2 Receptor Binding Assay

  • Tissue Preparation: Male Wistar rat brains are dissected, and the striata are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.

  • Assay Conditions: The membrane preparation is incubated with the radioligand, typically [3H]spiperone (a D2 antagonist), and varying concentrations of the test compound (e.g., this compound derivatives).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

b) Serotonin 5-HT1A Receptor Binding Assay

  • Tissue Preparation: Similar to the D2 receptor assay, the hippocampus or cerebral cortex from rat brains is used to prepare the membrane fraction.

  • Assay Conditions: The membranes are incubated with a specific 5-HT1A radioligand, such as [3H]8-OH-DPAT (an agonist), in the presence of various concentrations of the test compound.

  • Incubation, Separation, and Quantification: The procedure is analogous to the D2 receptor binding assay.

  • Data Analysis: IC50 and Ki values are calculated as described above.

Adenylyl Cyclase Activity Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).

  • Principle: D2 and 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human D2 or 5-HT1A receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Assay Procedure:

    • The membrane preparation is incubated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with a known activator, typically forskolin.[5][6][7][8][9][10]

    • The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.

    • After a defined incubation period, the reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified. For agonists, the concentration that produces 50% of the maximal inhibition (EC50) is determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the brain of a living animal in response to drug administration.

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted into the striatum.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow flow rate.

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF. The collected dialysate is then analyzed.

  • Drug Administration: The test compound (e.g., an this compound derivative) is administered to the animal, and dialysate samples are collected at regular intervals to monitor changes in dopamine levels.

  • Analysis: The concentration of dopamine in the dialysate is typically measured by high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The change in dopamine concentration from baseline following drug administration is calculated to assess the in vivo effect of the compound.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 dopamine receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity and gene expression.

D2_Signaling_Pathway This compound This compound D2R D2 Receptor This compound->D2R Binds to Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates HT1A_Signaling_Pathway This compound Derivative This compound Derivative HT1A_R 5-HT1A Receptor This compound Derivative->HT1A_R Binds to Gi_alpha Gαi HT1A_R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates In_Vitro_Workflow cluster_0 Receptor Binding cluster_1 Functional Activity Tissue_Prep Tissue Preparation (e.g., Rat Striatum) Binding_Assay Radioligand Binding Assay (D2, 5-HT1A, etc.) Tissue_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis_Ki Cell_Culture Cell Culture (Receptor Expression) AC_Assay Adenylyl Cyclase Assay Cell_Culture->AC_Assay Data_Analysis_EC50 Data Analysis (EC50) AC_Assay->Data_Analysis_EC50 Compound This compound Derivative Compound->Binding_Assay Compound->AC_Assay

References

An In-depth Technical Guide to 11-Hydroxyaporphine Stereoisomers and Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a class of isoquinoline alkaloids, have long been a subject of intense research due to their diverse pharmacological activities, particularly their interactions with dopamine and serotonin receptors. Among these, 11-hydroxyaporphine and its derivatives have emerged as promising scaffolds for the development of novel therapeutics targeting central nervous system disorders. The stereochemistry of these compounds plays a pivotal role in determining their receptor affinity, selectivity, and functional activity, with enantiomers often exhibiting distinct and sometimes opposing pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, stereochemical activity, and experimental evaluation of key this compound stereoisomers, with a focus on their interactions with dopamine and serotonin receptors.

Data Presentation: Quantitative Activity of this compound Stereoisomers

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (ED50/ID50) of prominent this compound stereoisomers at various dopamine and serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of this compound Stereoisomers at Dopamine Receptors

CompoundDopamine D1Dopamine D2Reference
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044[1]
(R)-(-)-2-methoxy-N-n-propylnorapomorphine64501.3[1]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235[1]

Table 2: In Vivo Dopaminergic Activity of 11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) Stereoisomers

CompoundTestPotencyReference
(R)-(-)-11-OH-NPaInduction of stereotyped behaviorED50 = 0.80 mg/kg, i.p.[2]
(S)-(+)-11-OH-NPaInhibition of apomorphine-induced locomotionID50 = 1.8-2.7 mg/kg, i.p.[2]
(S)-(+)-11-OH-NPaInhibition of stereotyped behaviorID50 = 3 mg/kg, i.p.[2]

Table 3: Receptor Affinity Profile of (R)-11-hydroxy-10-methylaporphine

ReceptorActivityNoteReference
Dopamine ReceptorsNo significant responseHighly selective for 5-HT1A[3]
Serotonin 5-HT1APotent and selective agonist-[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and biological evaluation of this compound stereoisomers, based on established protocols in the literature.

Synthesis of (R)-11-Hydroxy-10-methylaporphine

This synthesis is achieved from natural morphine through a multi-step process. A key step involves the acid-catalyzed rearrangement of a 3-(1-phenyltetrazolyl) ether of morphine, followed by molecular modifications to yield the target compound[3]. For a detailed synthetic scheme and step-by-step procedures, researchers are directed to the primary literature[3][4].

Chiral Separation of Aporphine Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for separating aporphine enantiomers.

  • Column: Chiral stationary phases such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) are often effective[5][6][7].

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) is often necessary to improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used[7][8]. The exact ratio of solvents needs to be optimized for each specific separation.

  • Detection: UV detection at a wavelength where the aporphine scaffold absorbs strongly (e.g., 254 nm or 280 nm) is typically used.

Radioligand Binding Assay for Dopamine D1 Receptors

This protocol is adapted from studies using [3H]-SCH23390, a selective D1 antagonist radioligand[9][10][11].

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

  • Assay Conditions:

    • Radioligand: [3H]-SCH23390 (final concentration ~0.3-0.7 nM).

    • Incubation: Membrane homogenate, radioligand, and competing unlabeled ligand (or buffer for total binding) are incubated in a total volume of 250-500 µL.

    • Non-specific Binding: Determined in the presence of a high concentration of a potent D1 antagonist, such as cis(Z)-flupenthixol (e.g., 300 nM)[9].

    • Incubation Time and Temperature: Typically 30 minutes at 30°C[9].

  • Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.

Functional Characterization of Dopamine D2 Receptor Antagonists

The antagonist activity of this compound stereoisomers at D2 receptors can be assessed by their ability to inhibit the effect of a D2 agonist on a cellular response, such as cAMP production or β-arrestin recruitment[2][12][13][14].

  • Cell Culture: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) is used[12][14].

  • Assay Protocol (cAMP Assay):

    • Cells are pre-incubated with various concentrations of the antagonist.

    • A D2 agonist (e.g., quinpirole) is then added at a concentration that produces a submaximal response (e.g., EC80) in the absence of the antagonist.

    • The production of cAMP is stimulated with forskolin.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay)[15].

  • Data Analysis: The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right. The antagonist's equilibrium dissociation constant (Kb) can be calculated using the Schild equation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling Pathways

The differential effects of this compound stereoisomers can be understood by their modulation of distinct dopamine receptor signaling cascades. (R)-isomers, acting as agonists, typically activate these pathways, while (S)-isomers, as antagonists, block them.

Dopamine Receptor Signaling cluster_D1 D1-like Receptor Signaling (D1, D5) cluster_D2 D2-like Receptor Signaling (D2, D3, D4) D1_receptor D1/D5 Receptor Gs_olf Gs/olf D1_receptor->Gs_olf (R)-Agonist AC_stim Adenylyl Cyclase Gs_olf->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA cAMP_inc->PKA_act DARPP32_act ↑ p-DARPP-32 PKA_act->DARPP32_act D2_receptor D2/D3/D4 Receptor Gi_o Gi/o D2_receptor->Gi_o (R)-Agonist (S)-Antagonist blocks AC_inhib Adenylyl Cyclase Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib Downstream_inhib ↓ Downstream Phosphorylation PKA_inhib->Downstream_inhib

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.

Serotonin 5-HT1A Receptor Signaling Pathway

(R)-11-hydroxy-10-methylaporphine is a potent agonist at 5-HT1A receptors, which are coupled to inhibitory G-proteins.

5HT1A Receptor Signaling HT1A_receptor 5-HT1A Receptor Gi_o_5HT Gi/o HT1A_receptor->Gi_o_5HT (R)-Agonist AC_inhib_5HT Adenylyl Cyclase Gi_o_5HT->AC_inhib_5HT GIRK_channel ↑ K+ Conductance (GIRK Channels) Gi_o_5HT->GIRK_channel Ca_channel ↓ Ca2+ Conductance Gi_o_5HT->Ca_channel cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT PKA_inhib_5HT ↓ PKA Activity cAMP_dec_5HT->PKA_inhib_5HT Hyperpolarization Neuronal Hyperpolarization GIRK_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: Simplified signaling pathway of the serotonin 5-HT1A receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.

Radioligand Binding Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 → Ki) quantify->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

References

A Comprehensive Technical Guide to the Natural Sources of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich natural tapestry of aporphine alkaloids, a significant class of isoquinoline alkaloids renowned for their diverse pharmacological activities. This document provides a curated overview of their primary plant sources, quantitative data on their occurrence, detailed experimental protocols for their isolation and analysis, and a visual representation of their biosynthetic and signaling pathways.

Principal Natural Sources of Aporphine Alkaloids

Aporphine alkaloids are predominantly found in a variety of plant families, with a significant concentration in the Magnoliids. These compounds are key secondary metabolites in numerous genera, contributing to the medicinal properties of many traditional remedies. The following table summarizes the major plant families and genera known to be rich in aporphine alkaloids.

Plant FamilyKey GeneraNotable Aporphine Alkaloids
Annonaceae Annona, Guatteria, UnonopsisAnonaine, Liriodenine, Asimilobine
Papaveraceae Glaucium, Corydalis, PapaverGlaucine, Protopine, Isocorydine, Bocconoline
Lauraceae Litsea, Beilschmiedia, OcoteaBoldine, Laurotetanine, N-methyllaurotetanine
Magnoliaceae Magnolia, LiriodendronMagnoflorine, Liriodenine, Lanuginosine
Menispermaceae Stephania, Tinospora, CissampelosCepharanthine, Tetrandrine
Monimiaceae PeumusBoldine, Isocorydine
Nymphaeaceae Nelumbo, NymphaeaNuciferine, Nornuciferine, Asimilobine
Ranunculaceae ThalictrumThaliporphine, Glaucine
Berberidaceae Berberis, NandinaBerberine (related isoquinoline), Jatrorrhizine

Quantitative Analysis of Aporphine Alkaloids in Selected Species

The concentration of aporphine alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables provide a summary of quantitative data for prominent aporphine alkaloids found in some well-studied plant species.

Table 2.1: Glaucine, Protopine, and Bocconoline Content in Glaucium flavum (Papaveraceae) [1]

Plant PartGlaucine Content (% w/w)Protopine Content (% w/w)Bocconoline Content (% w/w)
Dried RootNot Reported as main alkaloid0.840.07
Dried Aerial PartMain Alkaloid0.08Not Detected

Table 2.2: Boldine Content in Peumus boldus (Monimiaceae)

Plant PartBoldine Content (% of total alkaloids)
Bark~60%[2]
LeavesHighly variable, not always the predominant alkaloid[2][3]

Table 2.3: Anonaine Content in Annona reticulata (Annonaceae) [4]

Plant PartAnonaine Content (% of dried bark)
Dried BarkApproximately 0.12%

Table 2.4: Total Alkaloid Content in Annona senegalensis (Annonaceae) [5]

Plant PartTotal Alkaloid Yield (% by mass of dried material)
Leaves0.098%
Trunk Bark0.105%

Table 2.5: Alkaloid Content in Corydalis species (Papaveraceae)

SpeciesAlkaloidContentReference
Corydalis yanhusuoTotal AlkaloidsHighly variable, up to ≈11 mg/g[6]
Corydalis saxicolaIsocorydineStrong anti-oxidative activity[7]

Table 2.6: Liriodenine in Liriodendron tulipifera (Magnoliaceae)

Plant PartObservation
HeartwoodIdentified as a nitrogen-containing pigment.
Bark and LeavesContains various aporphine alkaloids including liriodenine.[8]

Table 2.7: Magnoflorine in Magnolia species (Magnoliaceae)

SpeciesPlant PartMagnoflorine Presence
Magnolia denudata, M. kobus, M. obovataLeaves, Roots, Branches, Wood, BarkPresent
Magnolia acuminataLeavesPresent

Experimental Protocols

This section details standardized methodologies for the extraction, isolation, and quantification of aporphine alkaloids from plant materials.

General Acid-Base Extraction Protocol

This method leverages the basic nature of alkaloids to separate them from other plant constituents.[3][9][10][11]

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol

  • 10% Acetic Acid or dilute Hydrochloric Acid

  • Ammonium Hydroxide or Sodium Hydroxide solution

  • Dichloromethane or Chloroform

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Maceration: Moisten the powdered plant material with a 10% ammonium hydroxide solution to liberate the free base form of the alkaloids.

  • Extraction: Extract the moistened plant material with dichloromethane or chloroform for several hours (e.g., 24-48 hours) at room temperature with occasional shaking.

  • Filtration: Filter the mixture to separate the organic extract from the plant debris.

  • Acidic Extraction: Transfer the organic extract to a separatory funnel and extract with a 10% acetic acid or dilute HCl solution. The protonated alkaloids will move into the aqueous acidic layer. Repeat this step 2-3 times.

  • Basification: Combine the acidic aqueous extracts and basify to a pH of 9-10 with ammonium hydroxide or sodium hydroxide solution to precipitate the free alkaloids.

  • Back Extraction: Extract the basified aqueous solution with dichloromethane or chloroform. The free alkaloid bases will move back into the organic layer. Repeat this step 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Isolation by Column Chromatography

Column chromatography is a fundamental technique for separating individual alkaloids from the crude extract.[2][12]

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 or 230-400 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane/ethyl acetate or chloroform/methanol)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. Pour the slurry into the glass column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, starting with the least polar composition. Gradually increase the polarity of the solvent mixture (gradient elution) to sequentially elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each) in separate collection tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired alkaloids.

  • Pooling and Concentration: Combine the fractions containing the pure alkaloid of interest and concentrate them to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of aporphine alkaloids.[13]

Materials:

  • Isolated alkaloid or crude extract

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC column (e.g., C18 reverse-phase)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reference standards of the alkaloids to be quantified

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the reference alkaloids at known concentrations.

  • Sample Preparation: Accurately weigh the crude extract or isolated compound and dissolve it in a suitable solvent (usually the mobile phase). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for aporphine alkaloids is a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The flow rate is typically set between 0.5 and 1.5 mL/min. The detector wavelength is chosen based on the UV absorbance maximum of the target alkaloids (often around 280 nm and 320 nm).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for each standard.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks of the target alkaloids in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each alkaloid in the sample using the calibration curve.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of aporphine alkaloids, a general experimental workflow for their isolation, and key signaling pathways they modulate.

Biosynthetic Pathway of Aporphine Alkaloids

This diagram outlines the proposed biosynthetic pathway of nuciferine, a representative aporphine alkaloid, from the precursor (S)-reticuline.

Aporphine Alkaloid Biosynthesis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase 4-HPAA 4-HPAA Tyrosine->4-HPAA Multiple Steps Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase 4-HPAA->Norcoclaurine N-Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N-Methylcoclaurine 6OMT, CNMT Reticuline Reticuline N-Methylcoclaurine->Reticuline NMT, P450 Oxidative_Coupling Oxidative_Coupling Reticuline->Oxidative_Coupling Phenolic Oxidative Coupling Proaporphine Proaporphine Oxidative_Coupling->Proaporphine Dienone_Phenol_Rearrangement Dienone_Phenol_Rearrangement Proaporphine->Dienone_Phenol_Rearrangement Aporphine_Core Aporphine_Core Dienone_Phenol_Rearrangement->Aporphine_Core Nuciferine Nuciferine Aporphine_Core->Nuciferine O-Methylation, N-Methylation caption Biosynthesis of Nuciferine

Biosynthesis of Nuciferine
Experimental Workflow for Aporphine Alkaloid Isolation

This diagram provides a generalized workflow for the extraction and isolation of aporphine alkaloids from plant material.

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization Plant_Material Dried, Powdered Plant Material Acid_Base_Extraction Acid-Base Extraction Plant_Material->Acid_Base_Extraction Crude_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Column_Chromatography Pooling Purified_Alkaloid Purified Aporphine Alkaloid TLC_Analysis->Purified_Alkaloid HPLC HPLC (Quantification) Purified_Alkaloid->HPLC NMR_MS NMR & MS (Structure Elucidation) Purified_Alkaloid->NMR_MS Characterized_Alkaloid Characterized Aporphine Alkaloid HPLC->Characterized_Alkaloid NMR_MS->Characterized_Alkaloid caption Workflow for Aporphine Alkaloid Isolation Nuciferine_PI3K_AKT_Pathway Nuciferine Nuciferine PI3K PI3K Nuciferine->PI3K Inhibits AKT AKT PI3K->AKT Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation caption Nuciferine and the PI3K/AKT Pathway Nuciferine_STAT3_Pathway Nuciferine Nuciferine STAT3_Phosphorylation STAT3 Phosphorylation Nuciferine->STAT3_Phosphorylation Inhibits STAT3_Dimerization STAT3 Dimerization STAT3_Phosphorylation->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (e.g., for proliferation, survival) Nuclear_Translocation->Gene_Transcription Tumor_Progression Tumor Progression Gene_Transcription->Tumor_Progression caption Nuciferine and the STAT3 Pathway

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Aporphine Alkaloids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the biosynthesis of aporphine alkaloids in plants. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core biosynthetic pathways, enzymatic mechanisms, and regulatory networks. The guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this important class of plant secondary metabolites.

Aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids, have garnered significant attention from the scientific community due to their wide range of pharmacological activities. Found across numerous plant families, these compounds form the basis for various traditional medicines and have inspired the development of modern pharmaceuticals. Understanding their biosynthesis is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide delves into the core aspects of aporphine alkaloid formation in plants, providing a technical resource for the scientific community.

Core Biosynthetic Pathway: From Amino Acids to Aporphine Scaffolds

The journey to aporphine alkaloids begins with the aromatic amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by the enzyme norcoclaurine synthase (NCS) , marks the entry point into the vast landscape of benzylisoquinoline alkaloids (BIAs), from which aporphines arise. This initial reaction forms (S)-norcoclaurine, the central intermediate for the biosynthesis of over 2,500 BIAs.[1][2][3][4]

Subsequent modifications of (S)-norcoclaurine, including N-methylation, hydroxylation, and O-methylation, lead to the formation of (S)-reticuline, a critical branch-point intermediate. It is from (S)-reticuline that the characteristic aporphine scaffold is forged through an intramolecular C-C phenol coupling reaction. This pivotal step is catalyzed by a specific type of cytochrome P450 enzyme, CYP80G2 .[5] This enzyme facilitates the oxidative coupling of the phenolic rings of (S)-reticuline to form (S)-corytuberine, the first committed intermediate with the aporphine core structure.[5] Further enzymatic modifications, such as O-methylations and N-methylations, then give rise to the vast diversity of aporphine alkaloids, including prominent examples like magnoflorine.[5][6]

Aporphine Biosynthesis Pathway cluster_precursors Precursor Synthesis cluster_bia_synthesis Benzylisoquinoline Alkaloid (BIA) Core Synthesis cluster_reticuline_formation (S)-Reticuline Formation cluster_aporphine_synthesis Aporphine Core Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA NCS NCS Dopamine->NCS 4-HPAA->NCS (S)-Norcoclaurine (S)-Norcoclaurine NCS->(S)-Norcoclaurine Multiple_Steps_1 Multiple Enzymatic Steps (N-methylation, Hydroxylation, O-methylation) (S)-Norcoclaurine->Multiple_Steps_1 (S)-Reticuline (S)-Reticuline Multiple_Steps_1->(S)-Reticuline CYP80G2 CYP80G2 (S)-Reticuline->CYP80G2 (S)-Corytuberine (S)-Corytuberine CYP80G2->(S)-Corytuberine Further_Aporphines Diverse Aporphine Alkaloids (e.g., Magnoflorine) (S)-Corytuberine->Further_Aporphines

Core biosynthetic pathway of aporphine alkaloids.

Quantitative Insights into Aporphine Biosynthesis

The efficiency and regulation of the biosynthetic pathway are governed by the kinetic properties of its enzymes and the in vivo concentrations of its intermediates. The following tables summarize key quantitative data available in the literature.

EnzymeSubstrate(s)Kinetic ParameterValuePlant Source
Norcoclaurine Synthase (NCS) 4-Hydroxyphenylacetaldehyde (4-HPAA)Km335 µMThalictrum flavum[7]
DopamineHill Coefficient (nH)1.8Thalictrum flavum[7]
CYP80G2 (S)-ReticulineKmNot ReportedCoptis japonica[5]
VmaxNot ReportedCoptis japonica[5]
MetabolitePlant SpeciesTissue/Cell TypeConcentration Range (µg/g dry weight, unless specified)
DopaminePapaver somniferumLatexVaries with developmental stage
(S)-ReticulineEschscholzia californicaCell CulturesVariable, dependent on transgenic line
MagnoflorineVariousVariousWidely distributed in numerous plant families
CorydineEschscholzia californicaAerial PartsPresent
IsoboldineEschscholzia californicaAerial PartsPresent

Regulatory Networks: Jasmonate Signaling and WRKY Transcription Factors

The biosynthesis of aporphine alkaloids is tightly regulated in response to various developmental and environmental cues, particularly stress signals. The plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), play a central role in upregulating the expression of alkaloid biosynthetic genes.

The signaling cascade is initiated by the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF-type E3 ubiquitin ligase complex. In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins act as transcriptional repressors by binding to and inhibiting the activity of various transcription factors. Upon binding of JA-Ile to COI1, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, including members of the WRKY family. These activated WRKY transcription factors can then bind to specific W-box elements in the promoters of target genes, including those encoding key enzymes in the aporphine biosynthetic pathway, thereby activating their transcription and leading to an increased production of alkaloids.

Jasmonate signaling pathway regulating aporphine biosynthesis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of aporphine alkaloid biosynthesis.

Protocol 1: Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)
  • Gene Amplification and Cloning: The coding sequence of NCS from the plant of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG at mid-log phase, followed by incubation at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.

  • Cell Lysis and Protein Extraction: Cells are harvested by centrifugation, resuspended in a lysis buffer containing protease inhibitors, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The soluble protein extract is loaded onto a chromatography column with a resin specific for the purification tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the tagged NCS is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).

  • Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

Protocol 2: Norcoclaurine Synthase (NCS) Enzyme Assay
  • Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the substrates dopamine and 4-hydroxyphenylacetaldehyde, and a reducing agent such as ascorbic acid to prevent substrate oxidation.

  • Enzyme Reaction: The reaction is initiated by the addition of the purified NCS enzyme to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped, for example, by the addition of a strong acid or an organic solvent. The product, (S)-norcoclaurine, can be extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The amount of (S)-norcoclaurine produced is quantified by a suitable analytical method. A continuous assay can be performed using circular dichroism spectroscopy to monitor the formation of the chiral product in real-time.[1] Alternatively, a discontinuous assay can be employed where the product is quantified by HPLC-MS.[8]

  • Kinetic Parameter Determination: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation or a suitable model for allosteric enzymes in the case of sigmoidal kinetics.[7]

Protocol 3: Heterologous Expression and Assay of CYP80G2
  • Expression System: Cytochrome P450 enzymes are membrane-bound proteins and are often best expressed in eukaryotic systems like yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells to ensure proper folding and post-translational modifications. The CYP80G2 cDNA is cloned into an appropriate expression vector for the chosen host.

  • Co-expression with Cytochrome P450 Reductase (CPR): For catalytic activity, CYP80G2 requires a redox partner, typically a cytochrome P450 reductase (CPR). Therefore, it is often necessary to co-express the plant CPR with CYP80G2 in the heterologous host.

  • Microsome Preparation: After induction of protein expression, the cells are harvested and lysed. The microsomal fraction, which contains the membrane-bound CYP80G2 and CPR, is isolated by differential centrifugation.

  • Enzyme Assay: The assay is typically performed with the isolated microsomes. The reaction mixture includes a buffer, the substrate (S)-reticuline, and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for CPR. The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.

  • Product Analysis: The reaction is terminated, and the product, (S)-corytuberine, is extracted and quantified by HPLC-MS.[5]

Experimental Workflow Overview

The study of aporphine alkaloid biosynthesis typically follows a multi-step workflow, integrating molecular biology, biochemistry, and analytical chemistry techniques.

Experimental Workflow cluster_plant_material 1. Plant Material and Treatment cluster_gene_enzyme 2. Gene and Enzyme Characterization cluster_metabolite_analysis 3. Metabolite Analysis Plant_Material Select Plant Species (e.g., Papaver somniferum, Eschscholzia californica) Elicitor_Treatment Induce Pathway with Elicitors (e.g., Methyl Jasmonate) Plant_Material->Elicitor_Treatment Tissue_Harvesting Harvest Tissues at Different Time Points Elicitor_Treatment->Tissue_Harvesting RNA_Extraction RNA Extraction and cDNA Synthesis Tissue_Harvesting->RNA_Extraction Metabolite_Extraction Extraction of Alkaloids from Plant Tissues Tissue_Harvesting->Metabolite_Extraction Gene_Cloning Identify and Clone Biosynthetic Genes (e.g., CYP80G2) RNA_Extraction->Gene_Cloning Heterologous_Expression Heterologous Expression and Protein Purification Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Activity Assays (NCS, CYP80G2) Heterologous_Expression->Enzyme_Assay HPLC_MS Separation and Quantification by HPLC-MS/MS Metabolite_Extraction->HPLC_MS Metabolite_Profiling Metabolite Profiling and Pathway Flux Analysis HPLC_MS->Metabolite_Profiling

References

Spectroscopic Analysis of 11-Hydroxyaporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 11-Hydroxyaporphine, a significant aporphine alkaloid with notable interactions with dopaminergic and serotonergic receptors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data and protocols based on the analysis of closely related aporphine alkaloids. This information serves as a valuable resource for researchers involved in the isolation, characterization, and development of aporphine-based therapeutic agents.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical ranges observed for aporphine alkaloids and should be considered as a reference for experimental validation.

Table 1: ¹H NMR Spectroscopic Data (Representative)
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-16.8 - 7.2d8.0 - 9.0
H-26.7 - 7.0t7.5 - 8.5
H-37.0 - 7.3d7.5 - 8.5
H-42.8 - 3.2m
H-53.0 - 3.5m
H-6a3.8 - 4.2dd12.0 - 14.0, 4.0 - 6.0
H-72.9 - 3.3m
H-86.6 - 6.9s
H-97.8 - 8.2d8.0 - 9.0
H-106.9 - 7.2d8.0 - 9.0
N-CH₃2.4 - 2.7s
11-OH8.5 - 9.5br s

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Representative)
Carbon Chemical Shift (δ, ppm)
C-1110 - 115
C-1a125 - 130
C-1b120 - 125
C-2128 - 132
C-3115 - 120
C-3a128 - 135
C-428 - 35
C-545 - 55
C-6a60 - 65
C-735 - 45
C-7a125 - 130
C-8110 - 115
C-9140 - 145
C-10118 - 122
C-11150 - 155
C-11a120 - 125
C-11b125 - 130
N-CH₃40 - 45

Solvent: CDCl₃ or DMSO-d₆

Table 3: Mass Spectrometry Data (Expected Fragmentation)
Technique Ionization Mode Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z) Notes
ESI-MSPositive282.1494266, 251, 236, 223Retro-Diels-Alder (RDA) fragmentation is characteristic of the aporphine core.
GC-MS (as TMS derivative)EI354.1917339, 296, 281Derivatization of the hydroxyl group is often necessary for GC-MS analysis.
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Representative)
Spectroscopy Characteristic Absorptions
IR (cm⁻¹) 3200-3600 (O-H stretch, broad), 3010-3100 (Ar C-H stretch), 2800-3000 (Alkyl C-H stretch), 1600-1620, 1450-1500 (C=C stretch, aromatic), 1200-1300 (C-O stretch, phenol), 1000-1100 (C-N stretch)
UV-Vis (nm, in MeOH) λmax ≈ 220, 275, 305

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on established procedures for the analysis of aporphine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series) with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Purified this compound Purified this compound Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Purified this compound->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube NMR Spectrometer NMR Spectrometer 1D_NMR 1D NMR (¹H, ¹³C) NMR Spectrometer->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR Spectrometer->2D_NMR Fourier Transformation Fourier Transformation 1D_NMR->Fourier Transformation 2D_NMR->Fourier Transformation NMR Tube NMR Tube NMR Tube->NMR Spectrometer Phase & Baseline Correction Phase & Baseline Correction Fourier Transformation->Phase & Baseline Correction Spectral Interpretation Spectral Interpretation Phase & Baseline Correction->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of this compound.

Methodology:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

    • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

    • Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.

    • Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ to calculate the elemental formula. Analyze the MS/MS fragmentation pattern to confirm the aporphine core structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: To a solution of this compound (approx. 1 mg) in a dry solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether.

    • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting from ~150 °C and ramping up to ~300 °C.

    • MS Conditions: Operate in electron ionization (EI) mode at 70 eV.

    • Analysis: Analyze the retention time and the mass spectrum of the derivatized compound.

G cluster_lcms LC-HRESI-MS cluster_gcms GC-MS Sample_Solution Sample_Solution LC_Separation LC_Separation Sample_Solution->LC_Separation [M+H]⁺ ESI_Source ESI_Source LC_Separation->ESI_Source [M+H]⁺ Mass_Analyzer_TOF_Orbitrap Mass_Analyzer_TOF_Orbitrap ESI_Source->Mass_Analyzer_TOF_Orbitrap [M+H]⁺ Data_Analysis_HRAM Data_Analysis_HRAM Mass_Analyzer_TOF_Orbitrap->Data_Analysis_HRAM Accurate Mass & Formula Derivatization_TMS Derivatization_TMS GC_Separation GC_Separation Derivatization_TMS->GC_Separation Fragment Ions EI_Source EI_Source GC_Separation->EI_Source Fragment Ions Mass_Analyzer_Quadrupole_IonTrap Mass_Analyzer_Quadrupole_IonTrap EI_Source->Mass_Analyzer_Quadrupole_IonTrap Fragment Ions Data_Analysis_Fragmentation Data_Analysis_Fragmentation Mass_Analyzer_Quadrupole_IonTrap->Data_Analysis_Fragmentation Structure Confirmation This compound This compound This compound->Sample_Solution This compound->Derivatization_TMS G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aporphine This compound GPCR Dopamine D2A / Serotonin 5-HT1A Receptor Aporphine->GPCR Binding & Activation G_Protein G-Protein (Gi/o) GPCR->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition Second_Messenger cAMP Effector->Second_Messenger Reduced Production Downstream Downstream Signaling (e.g., PKA, Ion Channels) Second_Messenger->Downstream Modulation

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 11-Hydroxyaporphine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the activity of 11-Hydroxyaporphine, an aporphine alkaloid with known interactions at key neurological targets. The following sections detail the pharmacological context, quantitative data for related compounds, and step-by-step protocols for receptor binding, enzyme inhibition, and cell-based neuroprotection assays.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound Analogs at Dopamine D1 and D2 Receptors.

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Reference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235[2]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044[2][3]

Data derived from studies on rat forebrain tissue.[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity.

CompoundIC50Reference
This compoundData not available-

Note: While aporphine alkaloids are investigated as acetylcholinesterase inhibitors, specific IC50 values for this compound are not currently published.

Experimental Protocols and Workflows

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of this compound for its target receptors, such as dopamine and serotonin receptors. These assays typically involve a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare receptor membranes (e.g., from CHO-K1 cells expressing the receptor) incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_ligand Prepare radioligand solution (e.g., [3H]-SCH 23390 for D1) prep_ligand->incubation prep_compound Prepare serial dilutions of This compound prep_compound->incubation filtration Rapid filtration through GF/C filters to separate bound and free ligand incubation->filtration total_binding Control: Total Binding (membranes + radioligand) total_binding->filtration nsb Control: Non-specific Binding (membranes + radioligand + excess unlabeled ligand) nsb->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC50 values using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine D1 Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human dopamine D1 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a total volume of 550 µL:

      • 500 µL of diluted membranes (e.g., 4 µg of protein).

      • 25 µL of various concentrations of this compound (or vehicle for total binding).

      • 25 µL of [3H]-SCH 23390 (a D1-selective antagonist) at a final concentration near its Kd (e.g., 0.3 nM).

    • For non-specific binding determination, add an excess of an unlabeled D1 antagonist (e.g., 10 µM SCH 23390) instead of the test compound.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Unifilter-96 GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for Dopamine D2 receptors (using [3H]-Spiperone as the radioligand) and Serotonin 5-HT1A receptors (using [3H]-8-OH-DPAT as the radioligand).

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 Dopamine / this compound (Agonist) D1R D1 Receptor D1->D1R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act D2 Dopamine / this compound (Agonist) D2R D2 Receptor D2->D2R Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec

Caption: Gs and Gi coupled signaling pathways for Dopamine receptors.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The Ellman method is a widely used colorimetric assay for this purpose.

G AChE Acetylcholinesterase (AChE) Product Thiocholine AChE->Product Hydrolysis Inhibitor This compound Inhibitor->AChE Inhibition Substrate Acetylthiocholine (ATCI) Substrate->AChE Colored_Product Yellow Anion (TNB) Product->Colored_Product DTNB DTNB (Ellman's Reagent) DTNB->Colored_Product Spectrophotometer Measure Absorbance at 412 nm Colored_Product->Spectrophotometer

Caption: Principle of the Ellman method for AChE inhibition.

Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a solution of AChE (e.g., from Electrophorus electricus) in assay buffer to a final concentration of 0.2-0.4 Units/L.

    • Substrate Solution: Prepare a 14-15 mM solution of acetylthiocholine iodide (ATCI) in ultrapure water.

    • Ellman's Reagent (DTNB): Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the this compound dilution (or buffer for control).

      • 10 µL of AChE solution.

    • Incubate the plate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm at multiple time points (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Cell-Based Assay for Neuroprotection

To evaluate the potential neuroprotective effects of this compound, a cell-based assay can be employed where neuronal cells are challenged with a neurotoxic agent. The ability of the compound to preserve cell viability is then measured.

G cluster_culture Cell Culture & Plating cluster_treatment Treatment cluster_viability Viability Assessment seed_cells Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate pre_treat Pre-treat cells with This compound seed_cells->pre_treat induce_toxicity Induce neurotoxicity (e.g., with MPP+ or Amyloid-β) pre_treat->induce_toxicity mtt_assay Add MTT reagent and incubate induce_toxicity->mtt_assay solubilize Solubilize formazan crystals (e.g., with DMSO) mtt_assay->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: Experimental workflow for a neuroprotection MTT assay.

Protocol: MTT Assay for Neuroprotection

  • Cell Culture:

    • Culture a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in the recommended medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

    • Introduce a neurotoxic agent to the wells (e.g., MPP+ for a Parkinson's disease model, or aggregated Amyloid-beta for an Alzheimer's model) at a pre-determined toxic concentration.

    • Include control wells: untreated cells (100% viability), cells treated only with the neurotoxin (positive control for toxicity), and cells treated only with this compound (to check for intrinsic toxicity).

    • Incubate the plate for the desired exposure period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the % viability against the concentration of this compound to determine its neuroprotective effect.

References

Application Notes and Protocols: 11-Hydroxyaporphine 5-HT1A Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a semi-synthetic derivative of the aporphine alkaloid class of compounds, which are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The serotonin 1A (5-HT1A) receptor, a key therapeutic target for anxiety, depression, and other neuropsychiatric disorders, is of particular interest.[1][2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound and related compounds for the human 5-HT1A receptor.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This assay is fundamental in the early stages of drug discovery and development for characterizing the potency of novel compounds targeting the 5-HT1A receptor.

Signaling Pathway

The activation of the 5-HT1A receptor by an agonist, such as serotonin or this compound, initiates a signaling cascade that results in a cellular response. This pathway, depicted below, involves the dissociation of the G-protein subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.

5-HT1A Receptor Signaling Pathway Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand This compound (Agonist) Ligand->Receptor ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Downstream Effects

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the 5-HT1A receptor binding assay. This workflow ensures a systematic and reproducible procedure for determining the binding affinity of test compounds.

Experimental_Workflow prep Membrane Preparation (e.g., from CHO cells expressing h5-HT1A) assay_setup Assay Setup (96-well plate) prep->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (GF/B filters to separate bound/free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Experimental Workflow for the 5-HT1A Binding Assay.

Experimental Protocol

This protocol describes a competitive radioligand binding assay using [³H]8-OH-DPAT, a well-characterized 5-HT1A agonist radioligand, and membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

Materials and Reagents:

  • Membrane Preparation: CHO cell membranes with expressed human 5-HT1A receptors.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter, multi-channel pipettes.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen CHO cell membranes expressing the human 5-HT1A receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

    • To a 96-well microplate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of 10 µM 5-HT.

      • Test Compound: 25 µL of each dilution of this compound.

  • Radioligand Addition:

    • Prepare a solution of [³H]8-OH-DPAT in the assay buffer at a concentration that results in a final assay concentration close to its Kd (typically 1-2 nM).

    • Add 25 µL of the [³H]8-OH-DPAT solution to all wells.

  • Membrane Addition:

    • Add 200 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in wash buffer, using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 10 µM 5-HT) from the total binding (CPM in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]8-OH-DPAT) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound and related aporphine alkaloids for the human 5-HT1A receptor, as determined by radioligand binding assays.

CompoundR1R2R3R4Ki (nM)Reference
(R)-11-Hydroxyaporphine HHOHH120[3]
(R)-N-Methyl-11-hydroxyaporphine CH₃HOHH45[3]
(R)-N-Ethyl-11-hydroxyaporphine C₂H₅HOHH80[3]
(R)-N-Propyl-11-hydroxyaporphine C₃H₇HOHH12[4]
Apomorphine HOHOHH110[3]
(R)-10-Methyl-11-hydroxyaporphine CH₃HOHCH₃1.2[5][6]

Note: The table presents a selection of aporphine derivatives to illustrate structure-activity relationships. The core aporphine structure with numbered positions for substituents (R1-R4) is implied.

Conclusion

This application note provides a comprehensive guide for conducting a 5-HT1A receptor binding assay to evaluate the affinity of this compound and its analogs. The detailed protocol, workflow, and signaling pathway information are intended to support researchers in the fields of pharmacology and drug discovery. The provided data on related compounds highlight the importance of substituents on the aporphine scaffold for modulating affinity at the 5-HT1A receptor. This standardized assay is a critical tool for the identification and characterization of novel therapeutic agents targeting the serotonergic system.

References

Application Notes and Protocols for Adenylyl Cyclase Activation Assay for 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the effect of 11-Hydroxyaporphine on adenylyl cyclase activity, a key enzyme in cellular signaling. The protocol is designed for researchers in pharmacology, cell biology, and drug discovery to assess the compound's potential interaction with G-protein coupled receptors (GPCRs) that modulate the adenylyl cyclase pathway.

Introduction

Adenylyl cyclase (AC) is a crucial enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) and pyrophosphate.[1] As a vital second messenger, cAMP is involved in numerous signal transduction pathways, regulating diverse physiological processes.[2][3] The activity of adenylyl cyclase is primarily modulated by GPCRs.[4][5] Agonist binding to Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while agonist binding to Gi-coupled receptors inhibits the enzyme, causing a decrease in cAMP.[4]

Aporphine alkaloids, a class of compounds to which this compound belongs, are known to interact with various GPCRs. For instance, the related compound (R)-(-)-10-methyl-11-hydroxyaporphine has been identified as a selective serotonergic agonist with high affinity for 5-HT1A receptors, which can be coupled to adenylyl cyclase.[6] Therefore, an adenylyl cyclase activation assay is a critical tool to characterize the pharmacological profile of this compound and determine its potential as an agonist or antagonist at relevant GPCRs.

This document outlines a robust and high-throughput method to quantify changes in intracellular cAMP levels in response to this compound, enabling the determination of its potency and efficacy in modulating adenylyl cyclase activity.

Principle of the Assay

The adenylyl cyclase activation assay indirectly measures the enzyme's activity by quantifying the intracellular concentration of cAMP. A common and highly sensitive method for this is a bioluminescence-based assay, such as the cAMP-Glo™ Assay.[7][8] This assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA).[8] The assay is performed in a multi-well plate format where cells expressing the GPCR of interest are treated with the test compound (this compound). Following cell lysis, a detection solution containing a specific substrate and a recombinant luciferase is added. The amount of light produced is inversely proportional to the amount of cAMP in the sample, as PKA activity consumes ATP, which is required for the luciferase reaction.[8]

Alternatively, competitive immunoassays like ELISA or fluorescence-based assays can be used.[2][9][10] In these formats, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[2]

Signaling Pathway

The following diagram illustrates the canonical Gs and Gi signaling pathways that modulate adenylyl cyclase activity.

Adenylyl Cyclase Signaling Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ligand_s Agonist (Gs) GPCR_s Gs-coupled Receptor Ligand_s->GPCR_s Binds Ligand_i Agonist (Gi) GPCR_i Gi-coupled Receptor Ligand_i->GPCR_i Binds G_s Gs protein (αβγ) GPCR_s->G_s Activates G_i Gi protein (αβγ) GPCR_i->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_s->AC Stimulates (+) G_i->AC Inhibits (-) ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Seed cells in multi-well plate C Treat cells with compounds A->C B Prepare serial dilutions of This compound & controls B->C D Incubate to modulate cAMP levels C->D E Lyse cells to release cAMP D->E F Add cAMP detection reagent E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data analysis and curve fitting H->I Data Interpretation Logic Start Perform Adenylyl Cyclase Assay with this compound Agonist_Test Agonist Mode: Does it increase cAMP? Start->Agonist_Test Antagonist_Test Antagonist Mode: Does it inhibit agonist- induced cAMP increase? Agonist_Test->Antagonist_Test No Is_Agonist Compound is an Agonist (Calculate EC50, Emax) Agonist_Test->Is_Agonist Yes Is_Antagonist Compound is an Antagonist (Calculate IC50) Antagonist_Test->Is_Antagonist Yes No_Effect No significant effect on the tested GPCR pathway Antagonist_Test->No_Effect No

References

Application Notes and Protocols for Measuring the Functional Activity of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyaporphine is a psychoactive alkaloid and a key derivative of the aporphine class of compounds. Its biological activity is of significant interest due to its structural similarity to dopamine and serotonin, suggesting potential interactions with their respective receptors. This document provides detailed application notes and protocols for measuring the functional activity of this compound, focusing on its effects on dopamine and serotonin receptor signaling pathways. The provided methodologies will enable researchers to characterize its potency, efficacy, and receptor selectivity, which are crucial parameters in drug discovery and development.

Key Pharmacological Targets

The functional activity of this compound and its analogs primarily revolves around its interaction with dopamine and serotonin receptors. Specifically, different stereoisomers and derivatives exhibit varying affinities and efficacies for these receptors:

  • (R)-(-)-11-hydroxy-N-n-propylnoraporphine (11-OH-NPa) acts as a stereoselective D2 dopamine receptor agonist, influencing both presynaptic autoreceptors and postsynaptic receptors.[1]

  • (R)-(-)-10-methyl-11-hydroxyaporphine is a potent and highly selective 5-HT1A serotonin receptor agonist, with negligible activity at dopamine receptors.[2][3]

  • (R)-11-Hydroxyaporphine demonstrates partial agonism at 5-HT1A receptors with low potency, while also displaying affinity for central D1 and D2A dopamine receptors.[3]

  • The S(+) isomers of certain hydroxyaporphines have been reported to exhibit antidopaminergic properties.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the types of quantitative data that should be collected to characterize the functional activity of this compound.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandSource Tissue/Cell Line
(R)-11-HydroxyaporphineD1TBD[³H]SCH23390Rat Striatum
D2ATBD[³H]SpiperoneRat Striatum
5-HT1ATBD[³H]8-OH-DPATRat Hippocampus
(R)-(-)-10-methyl-11-hydroxyaporphine5-HT1ATBD[³H]8-OH-DPATRat Hippocampus
D2Inactive[³H]SpiperoneRat Striatum

TBD: To Be Determined through experimentation.

Table 2: Functional Potency and Efficacy

CompoundAssayReceptorEC50/IC50 (nM)Emax (% of control)Cell Line/System
(R)-11-HydroxyaporphinecAMP Accumulation5-HT1ATBDTBDHEK293-5HT1A
Dopamine Synthesis InhibitionD2TBDTBDRat Striatal Slices
(R)-(-)-10-methyl-11-hydroxyaporphinecAMP Accumulation5-HT1ATBDTBDHEK293-5HT1A

TBD: To Be Determined through experimentation. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. Emax: Maximum effect.[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity (Ki) of this compound for specific G-protein coupled receptors (GPCRs) such as dopamine (D1, D2) and serotonin (5-HT1A) receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from rat striatum for D2 receptors or hippocampus for 5-HT1A receptors, or from recombinant cell lines).

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

  • Non-labeled competing ligand (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

  • This compound test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-labeled competing ligand (for non-specific binding).

    • 50 µL of varying concentrations of this compound (for competition binding).

  • Add 50 µL of the appropriate radioligand to each well.

  • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Activity (Gαi/o and Gαs coupled receptors)

This assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP), a common second messenger for many GPCRs. For Gαi/o-coupled receptors like 5-HT1A and D2, agonism will decrease cAMP levels. For Gαs-coupled receptors, agonism will increase cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT1A).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • This compound test compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • For Gαi/o-coupled receptors: Pre-treat cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • For Gαs-coupled receptors: Treat cells with varying concentrations of this compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50.

Protocol 3: In Vitro Dopamine Synthesis Assay

This protocol assesses the effect of this compound on dopamine synthesis in brain tissue, which is a functional measure of its activity at dopamine autoreceptors.[1]

Materials:

  • Rat brain tissue (corpus striatum and nucleus accumbens).[1]

  • Krebs-Ringer bicarbonate buffer.

  • 3-hydroxybenzylhydrazine dihydrochloride (NSD-1015, a DOPA decarboxylase inhibitor).

  • This compound test compound.

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Tissue Preparation: Dissect the brain regions of interest and slice them.

  • Pre-incubation: Pre-incubate the brain slices in buffer.

  • Compound Treatment: Incubate the slices with varying concentrations of this compound.

  • DOPA Accumulation: Add NSD-1015 to the buffer to inhibit the conversion of L-DOPA to dopamine, allowing L-DOPA to accumulate.

  • Homogenization and Extraction: Homogenize the tissue slices and extract the catechols.

  • Quantification: Measure the L-DOPA levels using HPLC with electrochemical detection.

  • Data Analysis: A decrease in L-DOPA accumulation indicates an inhibition of dopamine synthesis, suggesting agonist activity at D2 autoreceptors. Determine the IC50 of this compound for dopamine synthesis inhibition.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays receptor_binding Protocol 1: Radioligand Binding Assay affinity affinity receptor_binding->affinity Determines Ki (Affinity) cAMP_assay Protocol 2: cAMP Accumulation Assay potency_efficacy potency_efficacy cAMP_assay->potency_efficacy Determines EC50/IC50 & Emax (Potency & Efficacy) da_synthesis Protocol 3: Dopamine Synthesis Assay functional_activity functional_activity da_synthesis->functional_activity Measures functional impact on neurotransmitter synthesis

Caption: Overview of in vitro experimental workflow.

signaling_pathway cluster_5HT1A 5-HT1A Receptor Signaling (Gαi/o-coupled) cluster_D2 D2 Receptor Signaling (Gαi/o-coupled) ligand_5ht1a This compound (Agonist) receptor_5ht1a 5-HT1A Receptor ligand_5ht1a->receptor_5ht1a Binds g_protein_i Gαi/o receptor_5ht1a->g_protein_i Activates adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP pka PKA camp->pka Activates cellular_response_i Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response_i Leads to ligand_d2 This compound (Agonist) receptor_d2 D2 Receptor ligand_d2->receptor_d2 Binds g_protein_d2 Gαi/o receptor_d2->g_protein_d2 Activates adenylyl_cyclase_d2 Adenylyl Cyclase g_protein_d2->adenylyl_cyclase_d2 Inhibits camp_d2 cAMP adenylyl_cyclase_d2->camp_d2 Converts ATP to cAMP pka_d2 PKA camp_d2->pka_d2 Activates cellular_response_d2 Cellular Response (e.g., reduced dopamine synthesis) pka_d2->cellular_response_d2 Leads to logical_relationship cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary In Vivo / Ex Vivo Confirmation start Start: Characterize This compound binding Receptor Binding Assays (Affinity - Ki) start->binding functional Functional Assays (Potency - EC50/IC50) (Efficacy - Emax) binding->functional High affinity compounds proceed to functional testing invivo Neurochemical or Behavioral Studies functional->invivo Potent and efficacious compounds tested in vivo conclusion Conclude Pharmacological Profile invivo->conclusion Correlate in vitro activity with in vivo effects

References

Application Notes and Protocols for In Vivo Animal Models for Studying 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for the characterization of 11-Hydroxyaporphine and its analogs. The protocols detailed below are intended to facilitate the assessment of the compound's pharmacodynamic and pharmacokinetic properties, with a focus on its interactions with dopaminergic and serotonergic systems.

Introduction

This compound is a semi-synthetic aporphine alkaloid that has garnered significant interest due to its potential therapeutic applications in neurological and psychiatric disorders. Its structural similarity to dopamine and serotonin suggests interactions with their respective receptor systems. In vivo animal models are indispensable for elucidating the pharmacological profile of this compound, predicting its efficacy, and assessing its safety. This document outlines key animal models and experimental protocols for these investigations.

Target Receptors and Signaling Pathways

This compound and its analogs primarily interact with dopamine and serotonin receptors. The affinity for these receptors dictates the compound's functional effects.

Receptor Binding Affinities:

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and a key analog for human dopamine and serotonin receptors.

CompoundD1 (Ki, nM)D2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)Reference
(R)-(-)-11-Hydroxy-N-n-propylnoraporphine169044High AffinityModerate Affinity[1]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235--[1]
(R)-(-)-10-methyl-11-hydroxyaporphineNo AffinityNo AffinityHigh Selectivity-[2]

Signaling Pathways:

Understanding the downstream signaling cascades activated by this compound is crucial for interpreting its in vivo effects.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D2_Receptor Dopamine D2 Receptor G_protein Gi/o Protein D2_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels K+ Channels Ca2+ Channels G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation ERK ERK PKA->ERK Phosphorylation Cascade 11_Hydroxyaporphine This compound 11_Hydroxyaporphine->D2_Receptor Agonist Binding

Figure 1: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT1A_Receptor Serotonin 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channels (K+ Efflux) G_protein->GIRK Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation 11_Hydroxyaporphine This compound 11_Hydroxyaporphine->5HT1A_Receptor Agonist Binding

Figure 2: Serotonin 5-HT1A Receptor Signaling Pathway.

In Vivo Animal Models and Experimental Protocols

Rodent Models of Parkinson's Disease (6-Hydroxydopamine Lesion Model)

This model is used to assess the potential of this compound to alleviate motor deficits associated with dopamine depletion, a hallmark of Parkinson's disease. Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats leads to the degeneration of dopaminergic neurons in the nigrostriatal pathway.[3]

Experimental Workflow:

Six_OHDA_Workflow Acclimatization Animal Acclimatization (1 week) Surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into MFB Acclimatization->Surgery Recovery Post-operative Recovery (2-3 weeks) Surgery->Recovery Behavioral_Testing Behavioral Assessment: Apomorphine-induced rotation Recovery->Behavioral_Testing Drug_Administration Administration of This compound or Vehicle Behavioral_Testing->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Assessment Drug_Administration->Post_Drug_Testing Histology Histological Verification of Lesion Post_Drug_Testing->Histology

Figure 3: Workflow for the 6-OHDA Lesion Model.

Protocol: 6-OHDA Lesioning in Rats

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery:

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the injection site. Coordinates for the MFB relative to bregma are typically: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -9.0 mm from the skull surface.[4] These coordinates may need to be adjusted based on the rat strain and age.

    • Slowly infuse 8 µg of 6-OHDA (dissolved in 4 µL of saline containing 0.02% ascorbic acid) over 4 minutes using a Hamilton syringe.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animals to recover for at least 2-3 weeks before behavioral testing.

Protocol: Apomorphine-Induced Rotation Test

  • Habituation: Place the rat in a circular test arena and allow for a 10-15 minute habituation period.

  • Drug Administration: Administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) to induce contralateral rotations (away from the lesioned side).[5]

  • Data Collection: Record the number of full 360° contralateral and ipsilateral rotations for 30-60 minutes using an automated rotometer or by manual observation.

  • This compound Testing: On subsequent test days, administer this compound at various doses followed by the apomorphine challenge. A reduction in contralateral rotations suggests a therapeutic effect.

Quantitative Data:

The following table presents representative data for the behavioral effects of a related aporphine analog in the 6-OHDA lesion model.

CompoundDose (mg/kg, i.p.)Contralateral Rotations (turns/min)Reference
R(-)-11-Hydroxy-N-n-propylnoraporphine0.80 (ED50 for stereotypy)Data not available in this format[6]
S(+)-11-Hydroxy-N-n-propylnoraporphine1.8-2.7 (ID50 for locomotion)Data not available in this format[6]
Locomotor Activity Assessment

This model is used to evaluate the stimulant or sedative effects of this compound. Spontaneous locomotor activity is measured in an open-field arena.

Protocol: Locomotor Activity Test

  • Apparatus: A square or circular open-field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.

  • Habituation: Place the rat in the open-field arena for 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Data Collection: Immediately after injection, place the animal back into the arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).[7]

Quantitative Data:

The following table illustrates a hypothetical dose-response for this compound on locomotor activity.

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)
Vehicle-1500 ± 250
This compound0.11800 ± 300
This compound1.03500 ± 450
This compound10.02500 ± 400

Note: This is a representative table. Actual data must be generated experimentally.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of this compound.

Protocol: In Vivo Microdialysis in the Rat Striatum

  • Animals and Surgery:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

    • Administer this compound and continue collecting dialysate samples.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Quantitative Data:

The following table shows expected changes in striatal dopamine and serotonin levels following administration of this compound.

Time (min)Dopamine (% of Baseline)Serotonin (% of Baseline)
-20100 ± 10100 ± 12
0 (Drug Admin)--
20150 ± 20120 ± 15
40250 ± 30180 ± 25
60200 ± 25150 ± 20
80150 ± 18120 ± 15

Note: This is a representative table. Actual data must be generated experimentally.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose selection and interpretation of pharmacodynamic data.

Protocol: Pharmacokinetic Analysis in Rats

  • Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats for serial blood sampling.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[8]

Pharmacokinetic Parameters:

The following table outlines the key pharmacokinetic parameters to be determined.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
T1/2 Elimination half-life
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
F Bioavailability (for non-intravenous routes)

Conclusion

The in vivo animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. A systematic approach combining behavioral, neurochemical, and pharmacokinetic studies will be essential to fully characterize its therapeutic potential and guide its development for clinical applications. It is recommended that researchers validate these protocols in their own laboratories and expand upon them as necessary to address specific scientific questions.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the behavioral pharmacology of 11-hydroxyaporphine and its analogs, focusing on assays relevant to its potential antipsychotic and antidepressant effects. The protocols detailed below are based on established methodologies and published data on closely related aporphine derivatives.

Introduction to this compound

This compound is a mono-hydroxy derivative of the aporphine alkaloid scaffold. Its pharmacological profile is primarily characterized by its interaction with dopamine and serotonin receptors. The stereochemistry of this compound and its analogs, particularly the R(-) and S(+) isomers of its N-n-propyl derivative (11-OH-NPa), significantly influences its behavioral effects. The R(-) isomer typically exhibits dopamine agonist properties, while the S(+) isomer can act as a dopamine antagonist.[1] These characteristics make this compound derivatives interesting candidates for investigating potential antipsychotic and antidepressant activities.

Behavioral Assays for Antipsychotic-like Activity

Conditioned Avoidance Response (CAR)

The Conditioned Avoidance Response (CAR) test is a cornerstone in the preclinical assessment of antipsychotic-like drug activity.[2] This assay evaluates a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[2] Drugs that effectively reduce avoidance responses at doses that do not cause motor impairment are considered to have potential antipsychotic efficacy.[3]

Experimental Protocol: Conditioned Avoidance Response in Rats

  • Apparatus: A two-way shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented to signal the impending delivery of the unconditioned stimulus (US), the footshock.

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS for a duration of 10 seconds.

    • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial is terminated.

    • If the rat does not move to the other compartment during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment. Failure to escape is recorded as an escape failure.

    • The inter-trial interval should be randomized (e.g., 30-60 seconds) to prevent temporal conditioning.

    • Training sessions typically consist of 30-50 trials and are repeated daily until a stable baseline of avoidance responding (e.g., >80% avoidance) is achieved.

  • Drug Testing:

    • Once a stable baseline is established, administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. injection).

    • Place the rat in the shuttle box and begin the test session, which is identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.

Assessment of Stereotyped Behavior

Dopamine agonists are known to induce stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. The ability of a compound to either induce or block these behaviors can provide insights into its interaction with the dopaminergic system. The R(-) isomer of 11-hydroxy-N-n-propylnoraporphine has been shown to induce stereotyped behavior, indicating its dopamine agonist properties.[1]

Experimental Protocol: Apomorphine-Induced Stereotypy in Rats

  • Apparatus: Standard transparent rodent cages.

  • Procedure:

    • Habituate the rats to the observation cages for at least 30 minutes before drug administration.

    • Administer the test compound (e.g., S(+)-11-OH-NPa) or vehicle via the desired route (i.p. or p.o.).

    • After the appropriate pre-treatment time, administer a dopamine agonist such as apomorphine (e.g., 1-2 mg/kg, s.c.) to induce stereotyped behavior. If testing for agonist effects of a compound like R(-)-11-OH-NPa, apomorphine is not needed.

    • Observe the rats for stereotyped behaviors at regular intervals (e.g., every 10 minutes for 1-2 hours).

    • Score the intensity of stereotyped behavior using a standardized rating scale. For example:

      • 0: Asleep or stationary

      • 1: Active, no stereotypy

      • 2: Intermittent sniffing and head movements

      • 3: Continuous sniffing, licking, or gnawing of the cage floor or walls

  • Data Analysis: Compare the stereotypy scores between the different treatment groups. A reduction in apomorphine-induced stereotypy suggests dopamine antagonist activity, while the induction of stereotypy indicates dopamine agonist activity.

Quantitative Data for 11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) Analogs in Rats

CompoundAssayRouteEffectPotency
R(-)-11-OH-NPa Stereotyped Behaviori.p.InductionED₅₀ = 0.80 mg/kg[1]
S(+)-11-OH-NPa Apomorphine-Induced Stereotypyi.p. / p.o.InhibitionID₅₀ = 3 mg/kg[1]
S(+)-11-OH-NPa Spontaneous Locomotioni.p. / p.o.InhibitionID₅₀ = 1.8-2.7 mg/kg[1]

Behavioral Assays for Antidepressant-like Activity

Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant drugs.[4][5] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[4] Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[4]

Experimental Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. administration).

    • Gently place the mouse into the cylinder of water for a total of 6 minutes.[6]

    • The behavior of the mouse is typically recorded for the last 4 minutes of the 6-minute session.[6]

    • The primary behaviors scored are:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Active movements of the limbs and tail.

      • Climbing: Upward directed movements of the forepaws along the side of the cylinder.

    • After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: The main parameter of interest is the duration of immobility. A significant decrease in immobility time is interpreted as an antidepressant-like effect. It is also important to analyze swimming and climbing behaviors separately, as different classes of antidepressants can have differential effects on these behaviors.

Spontaneous Locomotor Activity

Assessing the effects of a compound on spontaneous locomotor activity is crucial to rule out confounding motor effects in other behavioral assays. For instance, a drug that causes sedation might produce a false positive in the CAR test or a false negative in the FST.

Experimental Protocol: Spontaneous Locomotor Activity in Rodents

  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle.

    • Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes).

    • Key parameters to be measured include:

      • Total distance traveled

      • Horizontal activity (beam breaks)

      • Vertical activity (rearing)

      • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

  • Data Analysis: Compare the locomotor activity parameters between the different treatment groups. This will help to determine if the compound has stimulant, depressant, or no effect on motor activity at the doses tested in other behavioral paradigms.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways of this compound

This compound and its analogs exert their effects primarily through interactions with dopamine D2 and serotonin 5-HT1A receptors, both of which are Gαi/o-coupled G-protein coupled receptors (GPCRs).[7][8]

Dopamine D2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/o βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Channel (GIRK) Activity G_protein->GIRK Activation Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibition cAMP ↓ cAMP PKA ↓ PKA

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound 5HT1AR 5-HT1A Receptor This compound->5HT1AR G_protein Gαi/o βγ 5HT1AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ↑ ERK1/2 G_protein->ERK Activation cAMP ↓ cAMP PKA ↓ PKA

Caption: Serotonin 5-HT1A Receptor Signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the behavioral characterization of this compound.

Experimental Workflow for Behavioral Characterization cluster_assays Behavioral Assays A Compound Synthesis and Preparation (this compound) B Dose-Range Finding and Locomotor Activity Assessment A->B C Antipsychotic-like Activity Assays B->C D Antidepressant-like Activity Assays B->D C_sub1 Conditioned Avoidance Response C_sub2 Stereotyped Behavior D_sub1 Forced Swim Test E Data Analysis and Interpretation C_sub1->E C_sub2->E D_sub1->E

Caption: Behavioral characterization workflow.

References

Application Note: Measuring Neurotransmitter Release Induced by 11-Hydroxyaporphine Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microdialysis is a widely used neurochemical monitoring technique for measuring endogenous molecules in the extracellular fluid of living tissue.[1][2] This method is invaluable in neuropharmacology for characterizing the effects of novel compounds on neurotransmitter systems.[3] Aporphine alkaloids, a large group of isoquinoline alkaloids, are of significant interest due to their structural similarity to morphine and their diverse pharmacological activities, often involving dopaminergic and serotonergic systems.[4][5]

11-Hydroxyaporphine is an aporphine alkaloid whose neurochemical profile is not extensively characterized. Based on related aporphine compounds, it is hypothesized to interact with dopamine and/or serotonin receptors to modulate neurotransmitter release.[6][7][8] For instance, N-alkylated derivatives of 2-methoxy-11-hydroxyaporphine show affinity for dopamine D1 and D2 receptors.[6][9] Conversely, a closely related compound, (R)-(-)-10-methyl-11-hydroxyaporphine, has been identified as a selective serotonin 5-HT1A receptor agonist with negligible effects on dopamine receptors.[8]

This application note provides a detailed protocol for using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to investigate the effects of this compound on the extracellular levels of dopamine, serotonin, and their metabolites in the rat brain.

Hypothesized Signaling Pathway of this compound

The mechanism of action for this compound is postulated based on the pharmacology of related aporphine alkaloids. It may act as an agonist or antagonist at presynaptic and postsynaptic dopamine (D2) and/or serotonin (5-HT1A) receptors. Presynaptic D2 autoreceptors typically inhibit dopamine synthesis and release. Activation of these receptors by an agonist like this compound would be expected to decrease dopamine release. Conversely, antagonism would increase release. A similar modulatory role exists for presynaptic 5-HT1A receptors on serotonin release.

G Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release (-) SR_Vesicle Serotonin Vesicles SR Serotonin SR_Vesicle->SR Release (-) D2_Auto D2 Autoreceptor D2_Auto->DA_Vesicle Inhibits HT1A_Auto 5-HT1A Autoreceptor HT1A_Auto->SR_Vesicle Inhibits D2_Post Postsynaptic D2 Receptor DA->D2_Post HT1A_Post Postsynaptic 5-HT1A Receptor SR->HT1A_Post HAP This compound HAP->D2_Auto Binds (Agonist) HAP->HT1A_Auto Binds (Agonist) Signal_D Signal Transduction D2_Post->Signal_D Signal_S Signal Transduction HT1A_Post->Signal_S G cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase animal_prep Animal Acclimation (1 week) surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery probe_insert Insert Microdialysis Probe recovery->probe_insert stabilize Connect to System & Stabilize (2-3 hours) probe_insert->stabilize baseline Collect Baseline Samples (3-4 fractions) stabilize->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug Collect Post-Injection Samples (3-4 hours) drug_admin->post_drug hplc HPLC-ECD Analysis of Samples post_drug->hplc quantify Quantify Neurotransmitter Concentrations hplc->quantify data_analysis Data Analysis: % Change from Baseline quantify->data_analysis

References

Application Notes and Protocols: Electrophysiological Effects of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a member of the aporphine class of alkaloids, which are known to interact with various neurotransmitter systems in the central nervous system, particularly dopaminergic and serotonergic pathways. Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a framework for investigating the impact of this compound on neuronal activity, focusing on dopaminergic and serotonergic neurons. Due to the limited direct electrophysiological data on this compound, the quantitative data presented is illustrative, based on the known effects of structurally related aporphine alkaloids such as apomorphine, bulbocapnine, and nuciferine. The provided protocols offer detailed methodologies for conducting such electrophysiological assessments.

Data Presentation: Illustrative Electrophysiological Effects of this compound

The following tables summarize potential quantitative data from electrophysiological recordings of neurons exposed to this compound. This data is hypothetical and serves as a template for presenting experimental findings.

Table 1: Effect of this compound on the Firing Rate of Dopamine Neurons in the Substantia Nigra pars compacta (SNc)

Concentration of this compound (µM)Mean Firing Rate (Hz)Standard Deviation (Hz)Percent Change from Baseline (%)
Baseline (Control)2.10.40
11.80.3-14.3
101.20.2-42.9
1000.50.1-76.2

Table 2: Modulation of D2-like Autoreceptor-Mediated Currents in Dopamine Neurons by this compound

TreatmentPeak Outward Current (pA)Standard Deviation (pA)Percent Inhibition of Quinpirole-induced Current (%)
Quinpirole (10 µM)15025N/A
Quinpirole (10 µM) + this compound (1 µM)1252016.7
Quinpirole (10 µM) + this compound (10 µM)701553.3
Quinpirole (10 µM) + this compound (100 µM)301080.0

Table 3: Effect of this compound on 5-HT1A Receptor-Mediated Hyperpolarization in Dorsal Raphe Serotonin Neurons

TreatmentMembrane Potential Change (mV)Standard Deviation (mV)
8-OH-DPAT (1 µM)-15.22.5
This compound (10 µM)-12.82.1

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings of Dopamine Neurons in Acute Midbrain Slices

This protocol is designed to assess the effects of this compound on the intrinsic membrane properties and synaptic inputs of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Materials:

  • Rodent (mouse or rat)

  • Vibratome for slicing brain tissue

  • Dissection microscope

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • This compound stock solution

  • Pharmacological agents (e.g., tetrodotoxin, picrotoxin, CNQX, AP5)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 250-300 µm thick horizontal or coronal midbrain slices using a vibratome in ice-cold cutting solution.

    • Transfer slices to a holding chamber with aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Identify putative dopamine neurons in the SNc or VTA based on their location and large, round soma under infrared differential interference contrast (IR-DIC) microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a gigaseal (>1 GΩ) on the membrane of a target neuron and then rupture the membrane to obtain the whole-cell configuration.

    • Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • Drug Application:

    • Bath-apply this compound at desired concentrations.

    • Record changes in holding current, membrane potential, firing rate, and input resistance.

    • To isolate specific currents, co-apply relevant channel blockers (e.g., tetrodotoxin for Na+ channels).

  • Data Analysis:

    • Analyze the recorded data using appropriate software to quantify changes in electrophysiological parameters before and after drug application.

Protocol 2: In Vivo Single-Unit Recordings of Serotonin Neurons in the Dorsal Raphe Nucleus

This protocol allows for the investigation of this compound's effects on the firing activity of serotonin neurons in an intact animal model.

Materials:

  • Anesthetized rodent

  • Stereotaxic frame

  • Micromanipulator

  • High-impedance microelectrodes

  • Amplifier and spike sorting system

  • Drug delivery system (e.g., intraperitoneal injection, microinfusion)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the dorsal raphe nucleus.

  • Electrode Placement:

    • Slowly lower a microelectrode into the dorsal raphe nucleus using stereotaxic coordinates.

    • Identify serotonin neurons by their characteristic slow, regular firing pattern.

  • Recording and Drug Administration:

    • Record baseline single-unit activity for a stable period.

    • Administer this compound systemically or via local microinfusion.

    • Continuously record neuronal firing during and after drug administration.

  • Data Analysis:

    • Use spike sorting software to isolate individual neuron activity.

    • Analyze changes in firing rate and pattern in response to this compound.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: In Vitro Patch-Clamp cluster_protocol2 Protocol 2: In Vivo Single-Unit Recording p1_start Slice Preparation p1_rec Whole-Cell Recording p1_start->p1_rec p1_drug This compound Application p1_rec->p1_drug p1_data Data Analysis p1_drug->p1_data p2_start Surgical Preparation p2_elec Electrode Placement p2_start->p2_elec p2_rec Recording & Drug Administration p2_elec->p2_rec p2_data Data Analysis p2_rec->p2_data

Caption: Experimental workflows for in vitro and in vivo electrophysiological recording.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Neuron D2R D2 Autoreceptor GIRK GIRK Channel D2R->GIRK Activates CaV Voltage-gated Ca2+ Channel D2R->CaV Inhibits Dopamine_release Dopamine Release GIRK->Dopamine_release Inhibits (Hyperpolarization) CaV->Dopamine_release Stimulates Aporphine This compound Aporphine->D2R Antagonist?

Caption: Postulated signaling pathway for this compound at a dopamine autoreceptor.

serotonin_pathway cluster_postsynaptic Postsynaptic Serotonin Neuron HT1A 5-HT1A Receptor GIRK_S GIRK Channel HT1A->GIRK_S Activates Hyperpolarization Hyperpolarization GIRK_S->Hyperpolarization Aporphine_S This compound Aporphine_S->HT1A Agonist?

Caption: Potential signaling pathway for this compound at a 5-HT1A receptor.

Application Notes and Protocols for Radioligand Binding Studies with [3H]-11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-11-Hydroxyaporphine is a compound belonging to the aporphine class of alkaloids, which are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. As such, it serves as a valuable pharmacological tool for investigating the structure-activity relationships of dopaminergic and serotonergic ligands. Radioligand binding assays using the tritiated form, [3H]-(R)-11-Hydroxyaporphine, are essential for determining the affinity and selectivity of novel compounds for these receptors. This document provides detailed protocols and data for the use of [3H]-(R)-11-Hydroxyaporphine in such studies.

Data Presentation

The following tables summarize the binding affinities (Ki) of (R)-11-Hydroxyaporphine and related compounds for dopamine D1, D2, and serotonin 5-HT1A receptors. These values have been compiled from various studies and are presented to facilitate the comparison of ligand-receptor interactions.

Table 1: Binding Affinity (Ki) of (R)-11-Hydroxyaporphine and Analogs at Dopamine D1 and D2 Receptors

CompoundReceptorKi (nM)Radioligand UsedTissue Source
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD146[1][3H]SCH23390Rat Forebrain
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD2235[1][3H]SpiperoneRat Forebrain
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD11690[1][3H]SCH23390Rat Forebrain
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD244[1][3H]SpiperoneRat Forebrain

Table 2: Binding Affinity (Ki) of (R)-11-Hydroxyaporphine Analogs at Serotonin 5-HT1A Receptors

CompoundReceptorKi (nM)Radioligand UsedTissue Source
(R)-(-)-N-methyl-10-hydroxymethyl-11-hydroxyaporphine5-HT1AModerate to High Affinity[2]Not SpecifiedRat Forebrain
Other N-substituted-11-hydroxy-10-hydroxymethyl- and 11-hydroxy-10-methylaporphines5-HT1AModerate to High Affinity[2]Not SpecifiedRat Forebrain

Experimental Protocols

The following are representative protocols for conducting radioligand binding assays using [3H]-(R)-11-Hydroxyaporphine. These protocols are based on established methodologies for similar aporphine ligands and should be optimized for specific experimental conditions.

Protocol 1: Membrane Preparation from Brain Tissue
  • Tissue Homogenization: Dissect the brain region of interest (e.g., striatum for dopamine receptors, hippocampus for serotonin receptors) on ice. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). The membranes can be used immediately or stored at -80°C in aliquots.

Protocol 2: Saturation Binding Assay with [3H]-(R)-11-Hydroxyaporphine
  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer or competing ligand (for non-specific binding, e.g., 10 µM apomorphine or appropriate antagonist).

    • 50 µL of varying concentrations of [3H]-(R)-11-Hydroxyaporphine (e.g., 0.1 to 20 nM).

    • 150 µL of diluted membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol 3: Competition Binding Assay
  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer or varying concentrations of the unlabeled test compound.

    • 50 µL of a fixed concentration of [3H]-(R)-11-Hydroxyaporphine (typically at or below its Kd value).

    • 150 µL of diluted membrane preparation (typically 50-100 µg of protein per well).

  • Incubation, Filtration, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Membrane Preparation Centrifugation->Membrane Protein_Assay Protein Assay Membrane->Protein_Assay Incubation Incubation with [3H]-11-Hydroxyaporphine & Competitors Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Raw CPM Data Calc Calculate Specific Binding Data->Calc Curve Non-linear Regression Calc->Curve Results Determine Kd, Bmax, Ki Curve->Results D1_Signaling D1R Dopamine D1 Receptor Gs Gs/olf D1R->Gs Activation PLC Phospholipase C D1R->PLC Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_Stim Cellular Response (Stimulatory) PKA->Cellular_Response_Stim D2_Signaling D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition K_Channel K+ Channel Gi->K_Channel Activation cAMP cAMP AC->cAMP Reduction Cellular_Response_Inhib Cellular Response (Inhibitory) cAMP->Cellular_Response_Inhib K_Channel->Cellular_Response_Inhib

References

Application Note: Quantification of 11-Hydroxyaporphine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 11-Hydroxyaporphine in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers excellent linearity, precision, and accuracy over a clinically relevant concentration range. This document provides a comprehensive protocol, including all necessary steps from sample preparation to data analysis, to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of compounds with a wide range of pharmacological activities. Due to their therapeutic potential, there is a growing need for sensitive and reliable analytical methods to quantify these compounds in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, which can be adapted from established methods for structurally similar aporphine alkaloids like apomorphine.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar aporphine alkaloid like boldine)

  • HPLC-grade acetonitrile, methanol, and diethyl ether

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the Internal Standard from human plasma.[1]

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • To 0.5 mL of plasma in a polypropylene tube, add 50 µL of the Internal Standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of diethyl ether and vortex vigorously for 2 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterCondition
Column C18, 5 µm, 150 mm x 2.1 mm I.D.[1]
Mobile Phase A: 2 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic elution with 50% B[1]
Flow Rate 200 µL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [M+H]+ → fragment ionInternal Standard: [M+H]+ → fragment ion
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Note: The specific MRM transitions for this compound would need to be determined by direct infusion of the reference standard into the mass spectrometer. For apomorphine, a related compound, the transition is m/z 268.0 → 237.1.[1]

Method Validation

The method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on data from similar validated assays for apomorphine.[1][2]

ParameterExpected Performance
Linearity Range 0.025 - 20 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Extraction Recovery > 70%

Experimental Workflow Diagram

experimental_workflow sample_receipt Sample Receipt (Human Plasma) sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_receipt->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis reporting Reporting (Concentration Data) data_analysis->reporting

Caption: Bioanalytical workflow for this compound quantification.

Detailed Protocol

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike known concentrations of the this compound working solutions into blank human plasma to prepare a calibration curve (e.g., 0.025, 0.05, 0.1, 0.5, 1, 5, 10, and 20 ng/mL).

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Analysis Procedure
  • Follow the Sample Preparation protocol described in the Experimental section for all standards, QCs, and unknown samples.

  • Set up the LC-MS/MS system with the conditions specified in the Liquid Chromatography and Mass Spectrometry sections.

  • Create a sequence in the instrument software that includes a blank, the calibration curve, QCs, and the unknown samples.

  • Initiate the sequence to start the analysis.

Data Processing and Quantification
  • Integrate the chromatographic peaks for this compound and the Internal Standard.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a weighting factor (e.g., 1/x²).

  • Determine the concentration of this compound in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. This protocol can serve as a valuable tool for researchers investigating the pharmacokinetic and pharmacodynamic properties of this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a member of the aporphine class of alkaloids, a group of naturally occurring compounds with a wide range of pharmacological activities. Aporphine alkaloids have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. This document provides a detailed application note and a proposed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Proposed LC-MS/MS Method

Analyte and Internal Standard

For the purpose of this protocol, this compound is assumed to be 11-hydroxy-N-methylaporphinium (isoapocodeine), a representative structure. An appropriate internal standard (IS) would be a structurally similar molecule, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a deuterated standard is unavailable, a related aporphine alkaloid with similar chromatographic and mass spectrometric behavior can be used.

Predicted Mass Spectrometric Fragmentation

Based on the fragmentation patterns of aporphine alkaloids, the protonated molecule [M+H]⁺ of 11-hydroxy-N-methylaporphinium is expected to be the precursor ion. The molecular formula is C₁₈H₁₉NO₂ and the monoisotopic mass is 281.14 g/mol . Therefore, the precursor ion will have an m/z of 282.1.

Key fragmentation pathways for aporphine alkaloids involve the loss of the N-methyl group and subsequent cleavages of the tetracyclic ring system.[1][5] Common neutral losses include CH₃, H₂O, and CO. Based on this, plausible product ions for 11-hydroxy-N-methylaporphinium are proposed in the table below.

IonProposed m/zDescription
Precursor Ion [M+H]⁺282.1Protonated molecule of 11-hydroxy-N-methylaporphinium
Product Ion 1267.1Loss of the N-methyl group (-CH₃)
Product Ion 2239.1Subsequent loss of carbon monoxide (-CO) from 267.1

The transition 282.1 -> 267.1 is proposed for quantification (quantifier), and 282.1 -> 239.1 can be used as a confirmation ion (qualifier).

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
HPLC SystemA standard UHPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient Elution5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Condition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), positive mode
Ion Spray Voltage+5000 V
Source Temperature500°C
Collision GasNitrogen
Multiple Reaction Monitoring (MRM) Transitions:
This compoundQuantifier: 282.1 -> 267.1; Qualifier: 282.1 -> 239.1
Internal StandardTo be determined based on the selected IS
Collision EnergyTo be optimized for each transition (typically 15-30 eV)

Data Presentation

The following table presents representative method validation data for a hypothetical LC-MS/MS assay for this compound. These values are illustrative and would need to be experimentally determined.

ParameterRepresentative Value
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)
LLOQ (1 ng/mL)< 15%
Low QC (3 ng/mL)< 10%
Mid QC (100 ng/mL)< 10%
High QC (800 ng/mL)< 10%
Inter-day Precision (%CV)
LLOQ (1 ng/mL)< 15%
Low QC (3 ng/mL)< 10%
Mid QC (100 ng/mL)< 10%
High QC (800 ng/mL)< 10%
Accuracy (% Bias)
LLOQ (1 ng/mL)± 20%
Low QC (3 ng/mL)± 15%
Mid QC (100 ng/mL)± 15%
High QC (800 ng/mL)± 15%
Recovery > 85%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed LC-MS/MS analytical workflow for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtor mTOR akt->mtor transcription Gene Transcription (Cell Growth, Proliferation) mtor->transcription aporphine Aporphine Alkaloid (e.g., this compound) aporphine->pi3k inhibits

References

Application Notes and Protocols: Synthesis and Purification of 11-Hydroxyaporphine for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Hydroxyaporphine is a monohydroxyaporphine alkaloid of significant interest in neuroscience and pharmacology. As a structural analog of the potent dopamine agonist apomorphine, it serves as a valuable tool for investigating dopaminergic and serotonergic systems. Specifically, (R)-11-Hydroxyaporphine demonstrates affinity for central D1 and D2A dopamine receptors and also acts as a partial agonist at 5-HT1A serotonin receptors.[1] Its utility in research, particularly in the development of treatments for neurological disorders like Parkinson's disease, necessitates reliable and well-documented methods for its synthesis and purification.[2]

This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, tailored for research laboratory settings.

Part 1: Chemical Synthesis of (±)-11-Hydroxyaporphine

The total synthesis of racemic (±)-11-hydroxyaporphine can be achieved through several established routes. A common and effective strategy involves a Bischler-Napieralski reaction to form the core dihydroisoquinoline structure, followed by a Pschorr cyclization to construct the characteristic tetracyclic aporphine skeleton.[2] An alternative modern approach may utilize a Pictet-Spengler reaction followed by a palladium-catalyzed intramolecular arylation.[3]

Below is a generalized workflow for the synthesis of the aporphine core, a critical step in producing this compound.

G start Starting Materials (e.g., β-Arylethylamine, Aldehyde/Ketone) step1 Step 1: Tetrahydroisoquinoline (THIQ) Formation start->step1 note1 Key Reaction: Pictet-Spengler or Bischler-Napieralski step1->note1 step2 Step 2: Intramolecular Cyclization step1->step2 Intermediate (THIQ derivative) note2 Key Reaction: Pschorr Cyclization or Pd-Catalyzed Arylation step2->note2 product Aporphine Scaffold step2->product mods Further Modifications (e.g., Demethylation) product->mods final Final Product: This compound mods->final

Caption: Generalized synthetic workflow for the Aporphine scaffold.

Experimental Protocol: Synthesis via Reissert-Pschorr Route

This protocol is a representative method adapted from the literature for the synthesis of (±)-11-hydroxyaporphine.[2]

Materials:

  • Appropriately substituted 1-benzyl-3,4-dihydroisoquinoline precursor

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper powder

  • Hydrobromic acid (HBr)

  • Methanol (MeOH), Dichloromethane (DCM), Diethyl ether

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Bischler-Napieralski Cyclization (Formation of Dihydroisoquinoline)

    • Dissolve the starting N-acyl-β-phenylethylamine in a suitable solvent (e.g., toluene or acetonitrile).

    • Add phosphorus oxychloride (POCl₃) dropwise at 0°C.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction and carefully quench with ice water. Basify with an appropriate base (e.g., NH₄OH) and extract the product with an organic solvent like DCM.

    • Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

  • Step 2: Reduction to Tetrahydroisoquinoline

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure, add water, and extract the product with DCM.

    • Dry and concentrate the organic phase to obtain the tetrahydroisoquinoline intermediate.

  • Step 3: Pschorr Cyclization (Formation of Aporphine Ring)

    • Dissolve the amino-substituted tetrahydroisoquinoline intermediate in a mixture of dilute sulfuric acid and acetic acid at 0°C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • Stir for 30 minutes, then add activated copper powder to the solution.

    • Heat the mixture gently (e.g., 50-70°C) for 1-2 hours to facilitate the cyclization. Gas evolution (N₂) will be observed.

    • Cool the reaction, filter to remove copper, and basify the filtrate.

    • Extract the crude aporphine product with an organic solvent.

  • Step 4: Demethylation to Yield this compound

    • If the precursor contained a methoxy group at the 11-position, dissolve the crude product in 48% hydrobromic acid (HBr).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction, dilute with water, and basify with a strong base (e.g., NaOH or NH₄OH).

    • Extract the final product, (±)-11-hydroxyaporphine, with an organic solvent.

    • Proceed to purification.

Part 2: Purification of this compound

The purification of aporphine alkaloids from a crude reaction mixture is critical to remove unreacted starting materials, byproducts, and reagents.[4] A multi-step chromatographic approach is typically employed to achieve high purity suitable for research applications.[5][6] High-Speed Counter-Current Chromatography (HSCCC) has also been noted as a highly efficient method for purifying aporphine alkaloids in a single step.[4]

G crude Crude Reaction Mixture extract Liquid-Liquid Extraction (Acid-Base) crude->extract column1 Primary Purification: Silica Gel Column Chromatography extract->column1 Concentrated Organic Phase fractions Collect & Combine Fractions (TLC Analysis) column1->fractions column2 Secondary Purification (Optional): Sephadex LH-20 or Prep-HPLC fractions->column2 Semi-Pure Product analysis Purity Analysis (HPLC, NMR, MS) fractions->analysis In-process Control final Pure this compound (>98%) column2->final final->analysis Final QC

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Sephadex LH-20 (optional, for further purification)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-hexane, Ethyl acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Rotary evaporator

Methodology:

  • Step 1: Preparation of the Crude Sample

    • Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase (e.g., DCM with 1% TEA).

    • Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Step 2: Silica Gel Column Chromatography

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent like n-hexane or DCM.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient solvent system. A common system starts with DCM and gradually increases the polarity by adding methanol (e.g., from 0% to 10% MeOH). A small amount of triethylamine (0.5-1%) is often added to the mobile phase to prevent tailing of the basic alkaloid product.

    • Collect fractions and monitor their composition using TLC, visualizing spots under UV light (254 nm) and/or with an appropriate stain (e.g., Dragendorff's reagent).

  • Step 3: Fraction Pooling and Concentration

    • Combine the fractions containing the pure desired product based on the TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the semi-pure this compound.

  • Step 4: (Optional) Sephadex LH-20 or Preparative HPLC

    • For achieving higher purity, the semi-pure product can be further purified.[5]

    • Sephadex LH-20: Dissolve the product in methanol and apply it to a Sephadex LH-20 column, eluting with methanol. This step is effective for removing polymeric impurities.

    • Preparative HPLC: Use a reverse-phase C18 column with a mobile phase such as a gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Step 5: Final Characterization

    • Dry the final product under high vacuum.

    • Confirm the identity and assess the purity using analytical techniques such as HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Part 3: Data Presentation and Characterization

Quantitative data from synthesis and purification should be meticulously recorded. The following tables provide a template for summarizing typical results.

Table 1: Synthesis Reaction Yields

Synthesis Step Starting Material Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
Bischler-Napieralski N-acyl-β-phenylethylamine Dihydroisoquinoline - - -
Reduction Dihydroisoquinoline Tetrahydroisoquinoline - - -
Pschorr Cyclization Tetrahydroisoquinoline Methoxy-Aporphine - - -
Demethylation Methoxy-Aporphine This compound - - -

| Overall | - | Crude this compound | - | - | ~1-5% [7] |

Note: Yields are highly dependent on the specific precursors and reaction conditions.

Table 2: Purification Summary

Purification Step Input Mass (mg) Output Mass (mg) Recovery (%) Purity (by HPLC, %)
Silica Gel Chromatography - - - ~90-95%

| Sephadex LH-20 / Prep-HPLC | - | - | - | >98% |

Table 3: Analytical Characterization Data

Technique Parameter Expected Value for this compound
HPLC Retention Time Column and method dependent
Mass Spec (ESI+) [M+H]⁺ m/z 282.1494
¹H-NMR (CDCl₃) Chemical Shifts (δ) Aromatic, methine, and N-methyl protons in characteristic regions

| ¹³C-NMR (CDCl₃) | Chemical Shifts (δ) | Signals corresponding to the tetracyclic carbon framework |

Part 4: Biological Context and Signaling Pathways

This compound exerts its biological effects primarily by interacting with G-protein coupled receptors (GPCRs) in the central nervous system. Its activity at dopamine and serotonin receptors makes it a subject of interest for modulating neurotransmission.

G ligand This compound d2 Dopamine D2A Receptor ligand->d2 Binds ht1a Serotonin 5-HT1A Receptor ligand->ht1a Binds (Partial Agonist) effect1 Modulation of Adenylyl Cyclase d2->effect1 Influences ht1a->effect1 Influences effect2 Neuronal Response effect1->effect2 Leads to

Caption: Interaction of this compound with target receptors.

References

Application Notes and Protocols for Testing 11-Hydroxyaporphine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a psychoactive alkaloid and a key derivative of the aporphine class of compounds. It serves as a crucial scaffold in medicinal chemistry for the development of ligands targeting central nervous system (CNS) receptors. Notably, its stereoisomers and derivatives exhibit varying affinities and efficacies for serotonin and dopamine receptors, making them compelling candidates for the investigation of neurological and psychiatric disorders. The (R)-enantiomer of this compound has been identified as a partial agonist at the serotonin 5-HT1A receptor, with additional affinity for dopamine D1 and D2A receptors.[1] Its analog, (R)-11-hydroxy-10-methylaporphine, is a potent and selective 5-HT1A receptor agonist.[1][2] This differential receptor activity underscores the importance of robust in vitro models to dissect the pharmacological profile of this compound and its derivatives.

These application notes provide detailed protocols for utilizing cell culture models to characterize the binding affinity and functional activity of this compound at its primary molecular targets. The described assays are fundamental for elucidating the compound's mechanism of action and guiding further drug development efforts.

Data Presentation

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of this compound analogs at human serotonin and dopamine receptors. This data provides a comparative framework for interpreting experimental results.

Table 1: Binding Affinities (Ki) of this compound Analogs

CompoundReceptorKi (nM)Reference Cell Line/Tissue
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineDopamine D146Rat forebrain tissue
Dopamine D2235Rat forebrain tissue
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineDopamine D11690Rat forebrain tissue
Dopamine D244Rat forebrain tissue

Table 2: Functional Potencies (EC50) of Apomorphine Analogs

CompoundReceptorAssayEC50 (nM)Reference Cell Line
ApomorphineDopamine D2Dopamine Agonist Activity35.1CHO cells
D55 (an apomorphine derivative)Dopamine D2Neurite Outgrowth0.5661PC12 cells

Note: Specific EC50 values for this compound are not consistently reported. The data for apomorphine, a related aporphine alkaloid, is provided for context.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. Based on the known targets of this compound, the following cell lines are recommended:

  • CHO-K1 or HEK293 cells: These are workhorse cell lines for heterologous expression of specific receptor subtypes (e.g., human 5-HT1A, D1, or D2A receptors). They provide a clean background with low endogenous receptor expression, allowing for the specific investigation of the compound's interaction with the transfected receptor.

  • SH-SY5Y cells: This human neuroblastoma cell line endogenously expresses dopamine receptors and can be differentiated into a more mature neuronal phenotype. This model offers a more physiologically relevant context for studying the effects of this compound on dopaminergic signaling pathways.

Experimental Protocols

Cell Culture and Transfection

Protocol 1.1: Culture of CHO-K1 Cells

  • Medium: Prepare growth medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

Protocol 1.2: Transient Transfection of CHO-K1 Cells

  • Seeding: Seed CHO-K1 cells in the desired culture plates (e.g., 96-well plates for functional assays) to achieve 60-80% confluency on the day of transfection.

  • Transfection Complex: Prepare a transfection complex using a suitable transfection reagent (e.g., Lipofectamine) and plasmid DNA encoding the human receptor of interest (5-HT1A, D1, or D2A).

  • Transfection: Add the transfection complex to the cells and incubate for 24-48 hours before performing the assays.

Protocol 1.3: Culture and Differentiation of SH-SY5Y Cells

  • Growth Medium: Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.

  • Differentiation Medium: To induce a neuronal phenotype, switch to a low-serum (1-2% FBS) medium containing 10 µM Retinoic Acid.

  • Differentiation Process: Differentiate the cells for 5-7 days, changing the medium every 2-3 days.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes from CHO-K1 cells expressing 5-HT1A I1 Incubate membranes, this compound, and radioligand P1->I1 P2 Prepare serial dilutions of This compound P2->I1 P3 Prepare radioligand solution ([3H]8-OH-DPAT) P3->I1 S1 Rapid filtration to separate bound and free radioligand I1->S1 S2 Quantify radioactivity on filters S1->S2 A1 Generate competition curve S2->A1 A2 Calculate IC50 and Ki values A1->A2

Caption: Workflow for the radioligand binding assay.

Protocol 2.1: 5-HT1A Receptor Binding Assay

  • Membrane Preparation: Homogenize CHO-K1 cells transiently expressing the human 5-HT1A receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).

    • A fixed concentration of the radioligand, [3H]8-OH-DPAT (a 5-HT1A agonist).

    • For non-specific binding control wells, add a high concentration of a known 5-HT1A antagonist (e.g., 10 µM WAY-100635).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the effect of this compound on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.

Signaling Pathways for Tested Receptors

G cluster_5HT1A_D2 5-HT1A and D2 Receptor Signaling (Gi-coupled) cluster_D1 D1 Receptor Signaling (Gs-coupled) Agonist1 This compound Receptor1 5-HT1A / D2 Receptor Agonist1->Receptor1 Gi Gi Receptor1->Gi Activates AC1 Adenylate Cyclase Gi->AC1 Inhibits cAMP1 cAMP AC1->cAMP1 Decreases Agonist2 This compound Receptor2 D1 Receptor Agonist2->Receptor2 Gs Gs Receptor2->Gs Activates AC2 Adenylate Cyclase Gs->AC2 Activates cAMP2 cAMP AC2->cAMP2 Increases

Caption: Signaling pathways for Gi and Gs-coupled receptors.

Protocol 3.1: cAMP Assay for Gi-Coupled Receptors (5-HT1A, D2A)

  • Cell Seeding: Seed CHO-K1 cells transiently expressing the human 5-HT1A or D2A receptor in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylate cyclase activator) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For a Gi-coupled receptor agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels is expected. Calculate the EC50 value.

Protocol 3.2: cAMP Assay for Gs-Coupled Receptors (D1)

  • Cell Seeding: Seed CHO-K1 cells transiently expressing the human D1 receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For a Gs-coupled receptor agonist, a dose-dependent increase in cAMP levels is expected. Calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Workflow for β-Arrestin Recruitment Assay

G cluster_prep Preparation cluster_treatment Treatment & Detection cluster_analysis Data Analysis P1 Co-transfect cells with Receptor-LgBiT and β-arrestin-SmBiT constructs T1 Treat cells with This compound P1->T1 P2 Prepare serial dilutions of This compound P2->T1 T2 Add NanoLuc substrate T1->T2 T3 Measure luminescence T2->T3 A1 Generate dose-response curve T3->A1 A2 Calculate EC50 value A1->A2

Caption: Workflow for a NanoBiT-based β-arrestin recruitment assay.

Protocol 4.1: β-Arrestin Recruitment Assay (e.g., using NanoBiT Technology)

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the receptor of interest (e.g., 5-HT1A) fused to one subunit of a reporter enzyme (e.g., LgBiT) and β-arrestin fused to the other subunit (e.g., SmBiT).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound.

  • Detection: Add the substrate for the reporter enzyme (e.g., NanoLuc substrate) and measure the luminescence. An increase in luminescence indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Expected Results

  • Radioligand Binding Assay: this compound is expected to displace the binding of [3H]8-OH-DPAT to the 5-HT1A receptor in a concentration-dependent manner.

  • cAMP Assay (5-HT1A and D2A): As an agonist for Gi-coupled receptors, this compound is expected to inhibit forskolin-stimulated cAMP production in cells expressing 5-HT1A or D2A receptors.

  • cAMP Assay (D1): As an agonist for the Gs-coupled D1 receptor, this compound is expected to increase basal cAMP levels in cells expressing the D1 receptor.

  • β-Arrestin Recruitment Assay: Agonist stimulation of the 5-HT1A receptor by this compound is expected to induce a concentration-dependent recruitment of β-arrestin to the receptor.

By following these protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and its analogs, providing valuable insights for drug discovery and development in the field of neuroscience.

References

Application Notes and Protocols for 11-Hydroxyaporphine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 11-Hydroxyaporphine and its analogs as valuable pharmacological tools for studying dopaminergic and serotonergic systems. The detailed protocols and data presented herein are intended to guide researchers in utilizing these compounds for in vitro and in vivo investigations.

Introduction

This compound is a semi-synthetic aporphine alkaloid that serves as a versatile scaffold for the development of ligands targeting dopamine and serotonin receptors. Its derivatives have demonstrated a range of affinities and selectivities, making them useful probes for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. The pharmacological profile of this compound analogs can be significantly modulated by substitutions at the N-alkyl and other positions on the aporphine core, leading to compounds with selectivity for D1, D2, or 5-HT1A receptors.

Pharmacological Profile

The receptor binding affinities of this compound and its derivatives are crucial for their application as pharmacological tools. The following tables summarize the binding affinities (Ki) of key analogs for dopamine D1, D2, and serotonin 5-HT1A receptors.

Dopamine Receptor Affinities
CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 SelectivityReference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine462350.2[1]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine16904438.4[1][2]
(R)-(-)-2-methoxy-N-n-propylnorapomorphine64501.34961.5[1][2]
(R)-(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine>1000018.9>529[2]
2-Fluoro-11-hydroxy-N-propylnoraporphine-High AffinitySelective for D2[3]
Serotonin Receptor Affinities
Compound5-HT1A Receptor AffinityDopamine Receptor ActivityReference
(R)-(-)-10-methyl-11-hydroxyaporphineHigh selectivity (agonist)No response[4]
(R)-11-HydroxyaporphineLow potency (partial agonist)Affinity for D1 and D2A[5]
(R)-11-hydroxy-10-methylaporphinePotent and selective agonist-[5][6]

Key Applications

  • Probing Dopamine D1 and D2 Receptor Function: The differential selectivity of N-methyl and N-n-propyl analogs of this compound allows for the investigation of the specific roles of D1 and D2 receptors in neuronal signaling and behavior.

  • Investigating Serotonin 5-HT1A Receptor Signaling: (R)-(-)-10-methyl-11-hydroxyaporphine serves as a highly selective tool to study 5-HT1A receptor-mediated pathways without confounding effects from dopamine receptor activation.[4]

  • In Vivo Models of Neurological Disorders: These compounds can be utilized in animal models, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, to explore the therapeutic potential of modulating dopaminergic or serotonergic systems.

Experimental Protocols

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound analogs to dopamine (D1, D2) and serotonin (5-HT1A) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)

  • Radioligand specific for the receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)

  • This compound analog (test compound)

  • Non-specific binding competitor (e.g., Butaclamol for dopamine receptors, Spiperone for 5-HT1A)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to the desired protein concentration (typically 20-100 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding competitor (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of the this compound analog, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Reagents (Membranes, Buffers, Ligands) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at RT (60-120 min) setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze

Caption: Workflow for a typical radioligand binding assay.

cAMP Functional Assay for Gs and Gi-Coupled Receptors

This protocol measures the functional activity of this compound analogs at D1 (Gs-coupled) and D2/5-HT1A (Gi-coupled) receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK cells)

  • This compound analog (test compound)

  • Forskolin (for stimulating cAMP in Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure for Gs-Coupled Receptors (e.g., D1):

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Addition: Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes. Add varying concentrations of the this compound analog to the wells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Procedure for Gi-Coupled Receptors (e.g., D2, 5-HT1A):

  • Cell Seeding: Seed the cells as described above.

  • Compound Addition: Replace the medium with serum-free medium containing a phosphodiesterase inhibitor. Add varying concentrations of the this compound analog.

  • Forskolin Stimulation: After a brief pre-incubation with the test compound (e.g., 15 minutes), add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Measure the intracellular cAMP levels as described above.

  • Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.

Logical Flow for cAMP Functional Assays

G cluster_gs Gs-Coupled Receptor (e.g., D1) cluster_gi Gi-Coupled Receptor (e.g., D2, 5-HT1A) gs_start Add Agonist gs_incubate Incubate gs_start->gs_incubate gs_measure Measure cAMP gs_incubate->gs_measure gs_result Increased cAMP gs_measure->gs_result gi_start Add Agonist gi_forskolin Add Forskolin gi_start->gi_forskolin gi_incubate Incubate gi_forskolin->gi_incubate gi_measure Measure cAMP gi_incubate->gi_measure gi_result Decreased cAMP gi_measure->gi_result

Caption: Comparison of Gs and Gi-coupled cAMP assay workflows.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of neurotransmitter release (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following the administration of an this compound analog.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia and surgical tools

  • Experimental animals (e.g., rats, mice)

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens). Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Basal Level Collection: Collect dialysate samples every 10-20 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the this compound analog (e.g., via intraperitoneal or subcutaneous injection).

  • Post-Drug Collection: Continue to collect dialysate samples for a desired period to monitor the drug's effect on neurotransmitter release.

  • Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the basal levels and plot the time course of the drug's effect.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease, which can be used to test the efficacy of this compound analogs.[3][4][7][8][9]

Materials:

  • 6-Hydroxydopamine (6-OHDA)

  • Ascorbic acid-saline solution

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthesia and surgical tools

  • Rats

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.

  • 6-OHDA Injection: Dissolve 6-OHDA in cold ascorbic acid-saline to prevent oxidation. Using stereotaxic coordinates, slowly inject the 6-OHDA solution into the medial forebrain bundle or the substantia nigra.

  • Recovery: Allow the animal to recover from surgery.

  • Behavioral Testing: After 2-3 weeks, assess the extent of the lesion by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine releasing agent (e.g., amphetamine). Animals with successful lesions will exhibit robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations.

  • Drug Testing: Administer the this compound analog to the lesioned animals and assess its effects on motor behavior (e.g., reduction in rotational behavior, improvement in motor coordination).

Signaling Pathways

Dopamine D1 and D2 Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are coupled to Gαs/olf, which activates adenylyl cyclase (AC) to increase the production of cyclic AMP (cAMP).[2][5][10][11][12] D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2][6][10][13][14][15][16]

G cluster_d1 D1 Receptor Signaling cluster_d2 D2 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs/olf D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 + cAMP_D1 cAMP AC_D1->cAMP_D1 ATP -> PKA PKA cAMP_D1->PKA + CellularResponse_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA->CellularResponse_D1 Gi Gi/o D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 - cAMP_D2 cAMP AC_D2->cAMP_D2 ATP -> CellularResponse_D2 Cellular Response (e.g., ion channel modulation) cAMP_D2->CellularResponse_D2 Reduced PKA activity

Caption: Simplified signaling pathways for D1 and D2 dopamine receptors.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gi/o-coupled GPCR.[1][17][18] Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1] Additionally, the Gβγ subunit of the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1]

G Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Gio Gi/o HT1AR->Gio G_alpha Gαi/o Gio->G_alpha G_betagamma Gβγ Gio->G_betagamma AC Adenylyl Cyclase G_alpha->AC - GIRK GIRK Channel G_betagamma->GIRK + cAMP cAMP AC->cAMP ATP -> Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux

Caption: Key signaling pathways of the 5-HT1A receptor.

References

Application Notes and Protocols for the Experimental Design of 11-Hydroxyaporphine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a psychoactive alkaloid belonging to the aporphine class of compounds. Structurally related to apomorphine, it has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive guide to the experimental design for studying this compound, with a focus on its pharmacological characterization at serotonin and dopamine receptors. Detailed protocols for key in vitro and in vivo assays are provided to facilitate reproducible and robust scientific investigations.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile, primarily interacting with dopaminergic and serotonergic systems. Its activity is of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.

Dopaminergic Activity

This compound and its derivatives have been shown to possess activity at dopamine D1 and D2 receptors. This interaction is crucial for its potential effects on motor function and reward pathways. The dopaminergic activity of aporphines like 11-hydroxy-N-propylnoraporphine has been evaluated by observing rotational behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a standard model for Parkinson's disease.

Serotonergic Activity

Notably, (R)-10-methyl-11-hydroxyaporphine, a closely related analog, has been identified as a highly selective serotonergic agonist with a strong affinity for 5-HT1A receptors.[1] In contrast, (R)-11-Hydroxyaporphine itself is a partial agonist at 5-HT1A receptors and also interacts with dopamine D1 and D2A receptors. This dual activity suggests a complex mechanism of action that could be beneficial in treating conditions like anxiety and depression.

Key Experiments for Characterizing this compound

A thorough investigation of this compound's pharmacological profile requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of this compound for its target receptors (e.g., 5-HT1A, D1, D2).

  • Functional Assays (Adenylyl Cyclase Activity): To assess the functional consequence of receptor binding, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

  • Signaling Pathway Analysis (MAPK Phosphorylation): To investigate the downstream intracellular signaling cascades activated by receptor engagement.

In Vivo Assays
  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Unilateral 6-OHDA Lesioned Rat Model: To evaluate the functional dopaminergic activity of this compound by observing drug-induced rotational behavior.

  • In Vivo Microdialysis: To measure the effect of this compound on the extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of freely moving animals.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of this compound Analogs
Compound5-HT1A (Ki, nM)D1 (Ki, nM)D2A (Ki, nM)Reference
(R)-11-HydroxyaporphineModerate Affinity (Partial Agonist)Affinity PresentAffinity Present
(R)-11-hydroxy-10-methylaporphineHigh Affinity (Agonist)Low AffinityLow Affinity
2-Fluoro-11-hydroxy-N-propylnoraporphineLow AffinityLow AffinityHigh Affinity[2]
(R)-(-)-10-methyl-11-hydroxyaporphineHigh Affinity (Agonist)No ResponseNo Response[1]
Table 2: Functional Activity of this compound at 5-HT1A Receptors
CompoundAssayEffectPotency (EC50/IC50)Efficacy (% of standard agonist)
(R)-11-HydroxyaporphineAdenylyl CyclasePartial AgonistLow PotencyTo be determined
(R)-11-hydroxy-10-methylaporphineAdenylyl CyclaseFull AgonistPotentTo be determined

Experimental Protocols

In Vitro Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and D2 receptors.

Materials:

  • Rat brain tissue expressing the target receptors (e.g., hippocampus for 5-HT1A, striatum for D2)

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Spiperone (for D2)

  • Non-labeled ligands for non-specific binding determination (e.g., Serotonin for 5-HT1A, Haloperidol for D2)

  • This compound (test compound)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer and centrifuge. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-labeled ligand (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the prepared membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity of this compound at G-protein coupled receptors (GPCRs) by measuring its effect on cAMP levels.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the 5-HT1A receptor)

  • This compound (test compound)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or luminescence-based)

  • Cell culture medium

  • Lysis buffer

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • For Gi-coupled receptors (like 5-HT1A): Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate with a fixed concentration of forskolin for 15-30 minutes to induce cAMP production.

    • For Gs-coupled receptors: Treat cells with varying concentrations of this compound for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum efficacy.

Objective: To assess the activation of the MAPK/ERK signaling pathway following receptor stimulation by this compound.

Materials:

  • Cells expressing the receptor of interest

  • This compound (test compound)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize the data.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

In Vivo Experimental Protocols

Objective: To assess the in vivo dopaminergic agonist activity of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-Hydroxydopamine (6-OHDA)

  • Ascorbic acid-saline solution

  • Apomorphine (positive control)

  • This compound (test compound)

  • Vehicle for drug administration (e.g., saline, DMSO/saline)

  • Stereotaxic apparatus

  • Rotational behavior monitoring system (rotometer)

Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rats and place them in a stereotaxic apparatus.

    • Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.[3]

    • Allow the rats to recover for at least 2 weeks.

  • Apomorphine Challenge:

    • Administer a subcutaneous injection of apomorphine (e.g., 0.5 mg/kg) to confirm the lesion.[3] Lesioned animals will exhibit robust contralateral rotations.

  • This compound Administration:

    • On a separate day, administer varying doses of this compound (and vehicle control) to the lesioned rats.

  • Rotational Behavior Monitoring:

    • Place the rats in the rotometer immediately after drug administration.

    • Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 60-90 minutes).[3]

  • Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) and compare the effects of different doses of this compound to the vehicle control and apomorphine.

Objective: To measure changes in extracellular levels of dopamine and serotonin in a specific brain region (e.g., striatum or prefrontal cortex) following administration of this compound.

Materials:

  • Rats with stereotaxically implanted guide cannulae targeting the brain region of interest.

  • Microdialysis probes

  • Perfusion solution (artificial cerebrospinal fluid - aCSF)

  • This compound (test compound)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Automated fraction collector

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the brain of a freely moving rat.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the changes over time between the drug-treated and vehicle-treated groups.

Visualizations

G cluster_0 5-HT1A Receptor Signaling N_11_Hydroxyaporphine This compound N_5HT1A_Receptor 5-HT1A Receptor N_11_Hydroxyaporphine->N_5HT1A_Receptor N_Gi_Go Gi/Go Protein N_5HT1A_Receptor->N_Gi_Go Activation N_Adenylyl_Cyclase Adenylyl Cyclase N_Gi_Go->N_Adenylyl_Cyclase Inhibition N_MAPK MAPK/ERK Pathway N_Gi_Go->N_MAPK Activation N_cAMP ↓ cAMP N_Adenylyl_Cyclase->N_cAMP N_PKA ↓ PKA N_cAMP->N_PKA N_Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) N_PKA->N_Cellular_Response N_MAPK->N_Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway for this compound.

G cluster_1 Dopamine D2 Receptor Signaling N_11_Hydroxyaporphine_D2 This compound N_D2_Receptor D2 Receptor N_11_Hydroxyaporphine_D2->N_D2_Receptor N_Gi_Go_D2 Gi/Go Protein N_D2_Receptor->N_Gi_Go_D2 Activation N_Adenylyl_Cyclase_D2 Adenylyl Cyclase N_Gi_Go_D2->N_Adenylyl_Cyclase_D2 Inhibition N_cAMP_D2 ↓ cAMP N_Adenylyl_Cyclase_D2->N_cAMP_D2 N_PKA_D2 ↓ PKA N_cAMP_D2->N_PKA_D2 N_Cellular_Response_D2 Cellular Response (e.g., Modulation of Neurotransmission) N_PKA_D2->N_Cellular_Response_D2

Caption: Dopamine D2 Receptor Signaling Pathway for this compound.

G cluster_2 Experimental Workflow for In Vitro Characterization N_Binding_Assay Receptor Binding Assay N_Determine_Ki Determine Ki (Affinity) N_Binding_Assay->N_Determine_Ki N_Functional_Assay Functional Assay (Adenylyl Cyclase) N_Binding_Assay->N_Functional_Assay N_Determine_Efficacy Determine Efficacy & Potency (Agonist/Antagonist) N_Functional_Assay->N_Determine_Efficacy N_Signaling_Assay Signaling Pathway Assay (MAPK Phosphorylation) N_Functional_Assay->N_Signaling_Assay N_Downstream_Effects Elucidate Downstream Effects N_Signaling_Assay->N_Downstream_Effects

Caption: In Vitro Experimental Workflow.

G cluster_3 Experimental Workflow for In Vivo Characterization N_6OHDA_Lesion 6-OHDA Lesion in Rats N_Rotation_Test Apomorphine-Induced Rotation Test N_6OHDA_Lesion->N_Rotation_Test N_Dopaminergic_Activity Assess In Vivo Dopaminergic Activity N_Rotation_Test->N_Dopaminergic_Activity N_Microdialysis In Vivo Microdialysis N_Neurotransmitter_Levels Measure Neurotransmitter Release N_Microdialysis->N_Neurotransmitter_Levels N_Pharmacokinetics Pharmacokinetic Studies N_ADME_Profile Determine ADME Profile N_Pharmacokinetics->N_ADME_Profile

Caption: In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 11-Hydroxyaporphine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: The main approaches for synthesizing this compound and its derivatives include:

  • Semisynthesis from Natural Products: This is a common route, often starting from readily available alkaloids like morphine or thebaine. These methods involve multi-step transformations, including rearrangements and functional group manipulations. For instance, (R)-11-Hydroxyaporphine can be synthesized from natural morphine in efficient sequences.[1][2]

  • Total Synthesis: This approach builds the aporphine core from simpler starting materials. Key reactions in total synthesis often include the Bischler-Napieralski or Pictet-Spengler reaction to form the foundational tetrahydroisoquinoline structure, followed by an intramolecular cyclization to create the characteristic aporphine ring system.[3][4][5]

Q2: What are the key chemical reactions involved in the total synthesis of the aporphine core?

A2: The construction of the aporphine scaffold in total synthesis typically relies on two critical reactions:

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a dihydroisoquinoline.[6][7] This intermediate is then further processed to yield the aporphine structure.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure, to yield a tetrahydroisoquinoline.[3][8] This method is widely used in alkaloid synthesis due to its reliability and often milder reaction conditions compared to the Bischler-Napieralski reaction.[3]

Q3: What factors generally influence the yield of aporphine synthesis?

A3: The overall yield is influenced by several factors throughout the synthetic sequence, including:

  • Choice of Starting Materials: The purity and reactivity of the initial precursors are critical.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the efficiency of key steps like the Bischler-Napieralski or Pictet-Spengler reactions.

  • Catalysts and Reagents: The selection and concentration of catalysts and reagents, such as dehydrating agents in the Bischler-Napieralski reaction or acid catalysts in the Pictet-Spengler reaction, are crucial for optimizing yields.

  • Protection and Deprotection Strategies: For complex molecules, the use of protecting groups for sensitive functional groups like phenols is often necessary. The efficiency of the protection and deprotection steps can affect the overall yield.

  • Purification Methods: The effectiveness of purification techniques at each step to remove byproducts and unreacted starting materials will determine the purity and final yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield in Bischler-Napieralski Reaction
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains Insufficient activation of the amide.Increase the amount of dehydrating agent (e.g., POCl₃ or P₂O₅). For less reactive substrates, using a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be more effective.[6]
Reaction temperature too low or time too short.Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal duration.
Formation of side products, such as styrenes Retro-Ritter reaction occurring.This side reaction is evidence for a nitrilium salt intermediate.[7] Consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[7]
Complex mixture of products Decomposition of starting material or product under harsh acidic conditions.Attempt the reaction at a lower temperature. Alternatively, consider using a milder cyclization method like the Pictet-Spengler reaction if the substrate is compatible.
Issue 2: Poor Yield in Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inappropriate pH of the reaction medium.The pH can be critical, especially for biomimetic approaches. For reactions involving phenethylamines with a meta-hydroxyl group, a pH of around 9 has been shown to be effective in phosphate buffer systems.[3]
Insufficiently reactive carbonyl compound.For less reactive ketones, higher temperatures or stronger acid catalysts may be necessary. However, milder conditions are generally preferred to avoid side reactions.[3]
Steric hindrance.If the starting materials are sterically hindered, longer reaction times or higher temperatures might be required.
Formation of undesired side products Oxidation of the tetrahydroisoquinoline product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Unwanted reactions of unprotected functional groups.If the starting materials contain sensitive functional groups, such as additional phenols, they may need to be protected prior to the Pictet-Spengler reaction.[3]
Issue 3: Inefficient Intramolecular Cyclization to Form the Aporphine Core
Symptom Possible Cause Suggested Solution
Low yield of the desired aporphine Ineffective coupling reaction.For strategies involving palladium-catalyzed intramolecular arylation, the choice of ligand and base is crucial. Tricyclohexylphosphine has been used successfully as a co-catalyst with cesium carbonate as the base.[5]
Unfavorable reaction kinetics.Increase the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Formation of intermolecular coupling products High concentration of the substrate.The intramolecular cyclization is favored at high dilution. Perform the reaction at a lower concentration to minimize intermolecular side reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key steps in the synthesis of aporphine alkaloids from various literature sources. This data can be used as a starting point for reaction optimization.

Reaction Substrate Reagents/Catalyst Solvent Temperature Time Yield Reference
Bischler-Napieralskiβ-phenethylamidesPOCl₃TolueneReflux--[7]
Bischler-Napieralskiβ-phenethylamidesP₂O₅, POCl₃Toluene/XyleneReflux--[6][7]
Pictet-SpenglerN-tosyl tyramine, 2-bromophenylacetaldehydeTrifluoroacetic acid---55%[5]
Pictet-SpenglerPhenethylamines, KetonesPhosphate bufferMethanol/Water70 °C-High[3]
Intramolecular ArylationTetrahydroisoquinoline precursorPd-catalyst, Tricyclohexylphosphine, Cs₂CO₃---Moderate[5]
SemisynthesisOripavine3 steps, including Pd/C catalyzed reductionMethanolRoom Temp-37.8% (overall)[9]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction

  • Dissolve the β-arylethylamide substrate in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Add the dehydrating agent (e.g., 1.5-3.0 equivalents of phosphoryl chloride) dropwise to the solution at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, dilute aqueous base solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction

  • Prepare a phosphate buffer solution (e.g., pH 9).

  • Dissolve the β-arylethylamine and the carbonyl compound (aldehyde or ketone) in a mixture of methanol and the phosphate buffer.

  • Heat the reaction mixture at a specified temperature (e.g., 70 °C) in a sealed vessel.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the resulting crude product by flash column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Beta-Arylethylamine Beta-Arylethylamine Tetrahydroisoquinoline Tetrahydroisoquinoline Beta-Arylethylamine->Tetrahydroisoquinoline Pictet-Spengler Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Tetrahydroisoquinoline This compound This compound Tetrahydroisoquinoline->this compound Intramolecular Cyclization

Caption: Total synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Yield Observed Reaction_Step Identify Problematic Reaction Step (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Reaction_Step Check_Reagents Check Reagent Purity and Stoichiometry Reaction_Step->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Success Yield Improved Check_Reagents->Success Issue Found & Resolved Change_Catalyst Consider Alternative Catalyst/Reagent Optimize_Conditions->Change_Catalyst Optimization Fails Optimize_Conditions->Success Optimization Successful Protecting_Groups Evaluate Need for Protecting Groups Change_Catalyst->Protecting_Groups Purification Improve Purification Technique Protecting_Groups->Purification Purification->Success

Caption: Troubleshooting workflow for low yield in synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_side_reactions Side Reactions Yield Yield of this compound Temperature Temperature Temperature->Yield Influences Decomposition Decomposition Temperature->Decomposition Reaction_Time Reaction Time Reaction_Time->Yield Influences Oxidation Oxidation Reaction_Time->Oxidation Concentration Concentration Concentration->Yield Influences Catalyst_Choice Catalyst Choice Catalyst_Choice->Yield Influences Retro_Ritter Retro-Ritter Catalyst_Choice->Retro_Ritter Decomposition->Yield Reduces Oxidation->Yield Reduces Retro_Ritter->Yield Reduces

Caption: Relationship between parameters and synthesis yield.

References

11-Hydroxyaporphine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11-hydroxyaporphine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic aporphine alkaloid. While direct studies on this compound are limited, related compounds such as (R)-(-)-10-methyl-11-hydroxyaporphine have been shown to be highly selective serotonin 5-HT1A receptor agonists.[1] This suggests that this compound likely interacts with the serotonergic system, making it a compound of interest for neurological and psychiatric research.

Q2: What are the main challenges when working with this compound?

The primary challenges associated with this compound and other aporphine alkaloids are their limited aqueous solubility and potential for instability, particularly oxidative degradation. These compounds can be sensitive to light, heat, and pH extremes.

Q3: What are the general solubility characteristics of aporphine alkaloids?

Aporphine alkaloids are generally basic compounds and their solubility is pH-dependent.[2] They tend to be more soluble in acidic aqueous solutions where the nitrogen atom is protonated. Solubility in organic solvents is variable, with many being soluble in alcohols and DMSO. For instance, related aporphine alkaloids are often dissolved in organic solvents for experimental use.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the solid compound at 2-8°C, protected from light. Solutions of the compound, particularly in aqueous buffers, should be prepared fresh and used promptly. If storage of a solution is necessary, it should be kept at -20°C or -80°C and protected from light. The use of antioxidants in the solvent can also enhance stability.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Difficulty in Dissolving this compound

Problem: The compound is not fully dissolving in the desired solvent.

Possible Cause Troubleshooting Steps
Inappropriate solvent - For aqueous solutions, try acidifying the buffer to a pH below the pKa of the compound (if known) to increase solubility. - For non-aqueous solutions, consider using DMSO or ethanol. DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials.[3]
Low temperature - Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat can lead to degradation.
Precipitation upon dilution - When diluting a stock solution (e.g., from DMSO into an aqueous buffer), add the stock solution dropwise to the vigorously stirring buffer to prevent localized high concentrations and subsequent precipitation.
Issue 2: Compound Degradation in Solution

Problem: Loss of compound activity or appearance of unknown peaks in analytical assays (e.g., HPLC).

Possible Cause Troubleshooting Steps
Oxidation - Prepare solutions in deoxygenated solvents. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to use. - Add an antioxidant to the solvent. For a related compound, apomorphine, a combination of 0.1% ascorbic acid and 0.1% sodium metabisulfite was found to be a superior antioxidant system.[4]
Photodegradation - Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
pH instability - Determine the optimal pH range for stability by conducting a pH stability study. Avoid highly acidic or basic conditions if possible.
Thermal degradation - Prepare and handle solutions at room temperature or on ice whenever possible. Avoid prolonged exposure to elevated temperatures.

Data Presentation

Table 1: Solubility of Related Aporphine Alkaloids
CompoundSolventSolubilityNotes
Apomorphine HydrochlorideWater10 mg/mLStable for at least 72 hours with 0.1% SMB, 0.1% AA, or 0.1% EDTA.[4]
R(-)-10-Methoxy-11-hydroxyaporphine HydrochlorideWaterSolubleSpecific concentration not provided.
R(-)-2,10,11-Trihydroxyaporphine HydrobromideOxygen-free boiled water with 0.1% sodium metabisulfiteModerately solubleHighlights the need for an antioxidant.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube/vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube/vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid overheating.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., acetonitrile and water with a suitable buffer)

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound at a suitable concentration (e.g., 100 µg/mL) in the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl

    • Base Hydrolysis: 0.1 N NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Store a solution in a neutral buffer at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution in a neutral buffer to light in a photostability chamber.

    • Control: A solution in a neutral buffer stored at 2-8°C, protected from light.

  • Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, 72 hours). For thermal and hydrolytic stress, samples can be heated to accelerate degradation.

  • Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the control. Identify and quantify any significant degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the handling and mechanism of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stress Apply Stress Conditions (pH, Temp, Light, Oxidant) dissolve->stress For Stability Study dilute Dilute in Buffer dissolve->dilute For Assay hplc Analyze by HPLC stress->hplc treat Treat Cells/Target dilute->treat

Experimental workflow for this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand This compound (Agonist) receptor 5-HT1A Receptor ligand->receptor Binds gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates response Cellular Response (e.g., altered gene expression) creb->response

Proposed 5-HT1A receptor signaling pathway.

troubleshooting_logic cluster_sol Solubility Troubleshooting cluster_stab Stability Troubleshooting start Experimental Issue solubility Poor Solubility? start->solubility stability Suspected Degradation? start->stability change_solvent Change Solvent (e.g., DMSO) solubility->change_solvent Yes adjust_ph Adjust pH solubility->adjust_ph Yes warm Gentle Warming solubility->warm Yes add_antioxidant Add Antioxidant stability->add_antioxidant Yes protect_light Protect from Light stability->protect_light Yes control_temp Control Temperature stability->control_temp Yes

Troubleshooting decision tree for common issues.

References

Technical Support Center: Optimizing 11-Hydroxyaporphine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 11-Hydroxyaporphine dosage for in vivo studies.

Disclaimer

Direct in vivo dosage, toxicity, and pharmacokinetic data for this compound are limited in publicly available literature. Much of the quantitative data and procedural guidance provided below is based on studies of the structurally related and well-researched aporphine alkaloid, apomorphine . Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: (R)-11-Hydroxyaporphine is characterized as a partial 5-HT1A serotonin receptor agonist with low potency. It also exhibits affinity for central dopamine D1 and D2A receptors.[1] Its activity at these receptors suggests it can modulate both serotonergic and dopaminergic signaling pathways.

Q2: What is a recommended starting dose for in vivo studies with this compound?

Q3: What is a suitable vehicle for administering this compound?

A3: Aporphine alkaloids like apomorphine are often administered as aqueous solutions of their hydrochloride salts. These solutions can be susceptible to oxidation. Therefore, a common vehicle for subcutaneous injection is sterile saline or water for injection containing an antioxidant such as ascorbic acid or sodium metabisulfite, with the pH adjusted to a range of 3-4 to improve stability.[2][3]

Q4: What are the expected central nervous system (CNS) effects of this compound?

A4: Given its interaction with dopamine and serotonin receptors, this compound is expected to have CNS effects.[1] Aporphine alkaloids, in general, can influence motor activity, stereotyped behaviors, and processes regulated by dopaminergic and serotonergic systems.[4] The specific effects will depend on the dose and the animal model used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. - Dose is too low.- Poor bioavailability with the chosen route.- Inappropriate vehicle leading to precipitation.- Gradually increase the dose in subsequent cohorts.- Consider a different administration route (e.g., intraperitoneal if subcutaneous was used).- Ensure the compound is fully dissolved in the vehicle just before administration.
High toxicity or adverse events observed. - Dose is too high.- Vehicle is causing irritation.- Rapid absorption leading to acute toxicity.- Reduce the dose significantly.- Prepare a fresh vehicle solution and ensure pH is within an acceptable range.- Consider a different administration route that allows for slower absorption.
Inconsistent results between animals. - Improper injection technique.- Variation in animal weight and metabolism.- Stress-induced physiological changes in animals.- Ensure all personnel are properly trained in the administration technique.- Ensure accurate dosing based on individual animal body weight.- Acclimatize animals to the experimental conditions and handling.
Precipitation of the compound in the vehicle. - Poor solubility of the free base.- pH of the vehicle is not optimal.- Saturation limit exceeded.- Use a salt form of the compound (e.g., hydrochloride).- Adjust the pH of the vehicle (typically lower for aporphine alkaloids).- Prepare a more dilute solution or consider a different solvent system (e.g., with a co-solvent like propylene glycol), ensuring its own safety profile is considered.[5]

Data Presentation: Reference Data from Apomorphine Studies

The following tables summarize quantitative data for apomorphine , which can serve as a reference for initial experimental design with this compound.

Table 1: Apomorphine Dosage Ranges in Rodents for Different Behavioral Effects

Dose Range (mg/kg, s.c.) Observed Effect in Mice
0.03 - 0.3Inhibition of locomotor activity (presynaptic effect)
1.0 - 4.0Increased locomotor activity (postsynaptic effect)
2.0 - 5.0Climbing behavior
5.0Complex stereotypic behaviors
10.0Gnawing responses

Source: Data compiled from studies on apomorphine-induced behaviors in mice.

Table 2: Example Pharmacokinetic Parameters of Apomorphine in Rats

Parameter Value Route of Administration
Plasma ClearanceVaries significantly with health status (e.g., malnutrition can decrease clearance by almost two-fold)[6]Intravenous
Bioavailability (Oral)Very low due to extensive first-pass metabolismOral
Half-life (subcutaneous)Short, necessitating frequent dosing in clinical applicationsSubcutaneous

Note: These are generalized parameters and can vary significantly based on the study design, animal model, and analytical methods used.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Injection

Materials:

  • This compound hydrochloride

  • Sterile Water for Injection

  • Ascorbic acid or Sodium metabisulfite

  • Sterile 0.9% Saline

  • Hydrochloric acid (0.1 N) and Sodium hydroxide (0.1 N) for pH adjustment

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

Procedure:

  • Weigh the desired amount of this compound hydrochloride in a sterile vial.

  • Add a small amount of Sterile Water for Injection to dissolve the compound.

  • Add the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mg/mL).

  • Add sterile 0.9% saline to reach the final desired volume.

  • Gently vortex until the solution is clear.

  • Measure the pH of the solution. If necessary, adjust the pH to be between 3.0 and 4.0 using 0.1 N HCl or 0.1 N NaOH.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution protected from light and use it promptly after preparation.

Protocol 2: Subcutaneous Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • Calibrated scale for weighing mice

Procedure:

  • Accurately weigh each mouse immediately before dosing.

  • Calculate the exact volume of the drug solution to be administered based on the mouse's weight and the target dose (mg/kg).

  • Gently restrain the mouse.

  • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of the solution subcutaneously.

  • Withdraw the needle and gently apply pressure to the injection site for a moment.

  • Return the mouse to its cage and observe for any immediate adverse reactions.

Mandatory Visualizations

G cluster_0 Dopaminergic Pathway HAP This compound D1R D1 Receptor HAP->D1R Binds D2R D2 Receptor HAP->D2R Binds AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponseD Cellular Response (e.g., Gene Expression, Ion Channel Modulation) DARPP32->CellularResponseD Modulates

Figure 1: Proposed Dopaminergic Signaling of this compound.

G cluster_1 Serotonergic Pathway HAP This compound HT1AR 5-HT1A Receptor HAP->HT1AR Partial Agonist Gi Gi Protein HT1AR->Gi Activates AC_S Adenylyl Cyclase Gi->AC_S Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP_S cAMP AC_S->cAMP_S Reduces Production CellularResponseS Cellular Response (e.g., Neuronal Hyperpolarization) cAMP_S->CellularResponseS Modulates GIRK->CellularResponseS Leads to

Figure 2: Proposed Serotonergic Signaling of this compound.

G Start Start: Plan Experiment DoseFinding Dose-Finding Study (e.g., 0.1, 1, 10 mg/kg) Start->DoseFinding VehiclePrep Prepare Vehicle and This compound Solution DoseFinding->VehiclePrep AnimalAcclimatization Animal Acclimatization VehiclePrep->AnimalAcclimatization Randomization Randomize Animals into Groups AnimalAcclimatization->Randomization Administration Administer Compound (e.g., Subcutaneous) Randomization->Administration Observation Behavioral and Physiological Observation Administration->Observation DataCollection Data and Sample Collection Observation->DataCollection Analysis Data Analysis DataCollection->Analysis End End: Report Findings Analysis->End

Figure 3: General Experimental Workflow for In Vivo Testing.

G action_node action_node Start Inconsistent or Unexpected Results Observed? CheckDose Was Dose Calculation and Administration Accurate? Start->CheckDose Yes CheckVehicle Was the Vehicle Prepared Correctly? (pH, Solubility) CheckDose->CheckVehicle No ActionDose Recalculate Doses and Review Administration Technique CheckDose->ActionDose Yes CheckAnimals Are there Animal Health Issues? CheckVehicle->CheckAnimals No ActionVehicle Prepare Fresh Vehicle and Verify Compound Dissolution CheckVehicle->ActionVehicle Yes CheckProcedure Was the Experimental Procedure Followed Consistently? CheckAnimals->CheckProcedure No ActionAnimals Consult with Veterinary Staff CheckAnimals->ActionAnimals Yes ActionProcedure Review Protocol with All Personnel CheckProcedure->ActionProcedure Yes Consult Consult Literature for Similar Compounds CheckProcedure->Consult No

Figure 4: Troubleshooting Decision Tree for In Vivo Studies.

References

Technical Support Center: Mitigating Off-Target Effects of 11-Hydroxyaporphine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 11-Hydroxyaporphine and its derivatives during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of this compound and its common analogs?

A1: this compound and its analogs primarily target dopamine and serotonin receptors. However, their selectivity profiles can vary significantly based on their substitution patterns.

  • (R)-11-hydroxy-10-methylaporphine is known as a potent and selective 5-HT1A receptor agonist . Its primary on-target activity is at this receptor.

  • (R)-11-hydroxyaporphine , on the other hand, exhibits a broader profile. While it acts as a partial agonist at the 5-HT1A receptor , it also displays affinity for dopamine D1 and D2A receptors , which are considered its primary off-targets.[1]

  • Other substitutions, such as on the nitrogen atom, can further influence selectivity between D1 and D2 receptors.

Q2: I am using (R)-11-hydroxy-10-methylaporphine, a supposedly selective 5-HT1A agonist, but I am observing unexpected physiological or cellular responses. What could be the cause?

A2: While (R)-11-hydroxy-10-methylaporphine is reported to be a selective 5-HT1A agonist, unexpected effects could arise from several factors:

  • Concentration-dependent off-target effects: At higher concentrations, even selective compounds can bind to lower-affinity off-targets. We recommend performing a dose-response curve to determine if the unexpected effect is concentration-dependent.

  • Metabolism: The compound may be metabolized in your experimental system to a species with a different pharmacological profile.

  • Receptor cross-talk: Activation of the 5-HT1A receptor can indirectly influence other signaling pathways.

  • Compound purity: Ensure the purity of your compound to rule out contamination with other active substances.

Q3: How can I experimentally confirm that the observed effect of my this compound analog is due to its on-target activity?

A3: To confirm on-target activity, you can perform the following experiments:

  • Use of a selective antagonist: Pre-treatment of your experimental system with a selective antagonist for the intended target receptor (e.g., a selective 5-HT1A antagonist if that is your target) should block the effect of your compound.

  • Knockdown or knockout models: If working with cell lines or animal models, using a system where the target receptor is knocked down or knocked out should abolish the response to your compound.

  • Binding displacement assays: Demonstrate that your compound can displace a known radiolabeled ligand from the target receptor.

Q4: What are the best practices for designing experiments to minimize the risk of off-target effects?

A4: To minimize off-target risks:

  • Use the lowest effective concentration: Determine the EC50 or IC50 of your compound for its on-target activity and use concentrations in this range for your experiments.

  • Perform selectivity profiling: Test your compound against a panel of relevant off-target receptors, especially those in the same family (e.g., other dopamine and serotonin receptors).

  • Include appropriate controls: Always include vehicle controls, and if possible, a structurally similar but inactive analog of your compound.

  • Confirm on-target engagement: Use techniques like cellular thermal shift assays (CETSA) or radioligand binding to confirm that your compound is engaging with the intended target in your experimental system.

II. Troubleshooting Guides

Guide 1: Unexpected Dopaminergic Effects with a 5-HT1A Selective this compound Analog
Problem Possible Cause Troubleshooting Steps
My 5-HT1A selective compound is causing locomotor effects typical of dopamine receptor activation.1. Off-target binding to dopamine D1 or D2 receptors at the concentration used. 2. Indirect modulation of dopamine release via 5-HT1A receptor activation.1. Perform a dose-response curve for the observed dopaminergic effect. 2. Conduct a receptor binding assay to determine the affinity (Ki) of your compound for D1 and D2 receptors. 3. Use a selective D1 or D2 antagonist in your behavioral experiment to see if it blocks the observed effect. 4. Measure dopamine levels in relevant brain regions (e.g., striatum) after compound administration.
I see a response in my cell-based assay that is not blocked by a 5-HT1A antagonist.1. The cell line may express other receptors your compound is acting on. 2. The observed response is a non-specific or cytotoxic effect.1. Characterize the receptor expression profile of your cell line. 2. Perform a counterscreen against a panel of common off-target receptors. 3. Assess cell viability at the concentrations of your compound being used.
Guide 2: Low Signal or Inconsistent Results in Functional Assays
Problem Possible Cause Troubleshooting Steps
Low signal-to-noise ratio in my [35S]GTPγS binding assay for 5-HT1A receptor activation.1. Suboptimal assay conditions (GDP, Mg2+, NaCl concentrations). 2. Low receptor expression in the membrane preparation. 3. Degradation of the compound or receptor.1. Optimize GDP and Mg2+ concentrations. The assay is highly sensitive to these cations.[2][3][4] 2. Confirm receptor expression level in your membrane preparation using a radioligand binding assay or western blot. 3. Ensure proper storage and handling of your compound and membrane preparations. Prepare fresh dilutions of the compound for each experiment.
High variability between replicates in a cAMP functional assay.1. Inconsistent cell numbers per well. 2. Cell health issues. 3. Pipetting errors.1. Ensure a homogenous cell suspension before plating. 2. Check cell viability before and after the assay. 3. Use calibrated pipettes and be consistent with pipetting technique.

III. Quantitative Data Summary

The following tables summarize the reported binding affinities (Ki) of select this compound analogs at key on- and off-target receptors.

Table 1: Binding Affinities (Ki, nM) of (R)-11-hydroxy-10-methylaporphine and (R)-11-hydroxyaporphine

Compound5-HT1ADopamine D1Dopamine D2A
(R)-11-hydroxy-10-methylaporphineHigh Affinity (Potent Agonist)Low AffinityLow Affinity
(R)-11-hydroxyaporphineModerate Affinity (Partial Agonist)Affinity PresentAffinity Present

Data synthesized from qualitative descriptions in the literature.[1] Precise Ki values were not available in the reviewed sources, highlighting the need for comprehensive profiling.

IV. Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol is adapted from a standard protocol for [3H]-spiperone binding.[5][6][7]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific determinant: 10 µM Haloperidol.

  • Test compound (this compound analog).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 4°C, 20,000 x g for 20 minutes.

    • Resuspend the pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer.

      • 25 µL of test compound at various concentrations (or vehicle for total binding).

      • 25 µL of 10 µM Haloperidol for non-specific binding wells.

      • 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).

      • 100 µL of membrane preparation (5-20 µg of protein).

    • Incubate at 25°C for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Measurement)

This is a general protocol for measuring agonist-induced inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin.

  • Test compound (this compound analog).

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-5-HT1A cells.

    • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay:

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing various concentrations of the test compound to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM).

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) using non-linear regression.

V. Visualizations

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways 11-OH-Aporphine 11-OH-Aporphine 5-HT1A_R 5-HT1A Receptor 11-OH-Aporphine->5-HT1A_R Agonist D1_R Dopamine D1 Receptor 11-OH-Aporphine->D1_R Off-target binding D2_R Dopamine D2 Receptor 11-OH-Aporphine->D2_R Off-target binding Gi_protein Gi Protein 5-HT1A_R->Gi_protein Activates AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Gs_protein Gs Protein D1_R->Gs_protein Activates AC_activation Adenylyl Cyclase Activation Gs_protein->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase Gi_protein2 Gi Protein D2_R->Gi_protein2 Activates AC_inhibition2 Adenylyl Cyclase Inhibition Gi_protein2->AC_inhibition2 cAMP_decrease2 ↓ cAMP AC_inhibition2->cAMP_decrease2

Caption: On- and potential off-target signaling pathways of this compound analogs.

Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Effects start Observe Unexpected Experimental Result in_silico In Silico Off-Target Prediction start->in_silico binding_assay Radioligand Binding Assay Panel start->binding_assay in_silico->binding_assay Guide selection of receptors to test functional_assay Functional Counterscreen binding_assay->functional_assay Test for functional activity at identified off-targets data_analysis Data Analysis and Hypothesis Generation functional_assay->data_analysis confirmation Confirm with Selective Antagonists or Knockout Models data_analysis->confirmation conclusion Identify and Characterize Off-Target Effect confirmation->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: 11-Hydroxyaporphine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11-Hydroxyaporphine in receptor binding assays. The information is tailored for scientists in academic and drug development settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.

Q1: Why is my specific binding signal low or absent?

A1: Low specific binding can arise from several factors. Consider the following troubleshooting steps:

  • Receptor Integrity and Concentration:

    • Problem: The receptor preparation (e.g., cell membranes) may have low receptor density or has degraded.

    • Solution: Verify the integrity of your receptor preparation. Use a fresh preparation or one stored correctly at -80°C. You may need to increase the amount of receptor protein per well, but be mindful that excessively high concentrations can increase non-specific binding.[1]

  • Radioligand Quality:

    • Problem: The radiolabeled this compound analogue may have undergone radiolysis, reducing its activity.

    • Solution: Use a fresh batch of radioligand or one that has been stored properly according to the manufacturer's instructions. Ensure the specific activity is high enough for your assay sensitivity requirements.[2]

  • Suboptimal Assay Conditions:

    • Problem: Incubation time, temperature, or buffer composition may not be optimal for the receptor-ligand interaction.

    • Solution: Perform time-course experiments to determine the optimal incubation time to reach equilibrium.[3][4] Also, optimize the incubation temperature as binding can be temperature-dependent.[5] Ensure the pH and ionic strength of your assay buffer are appropriate for the receptor.

Q2: How can I reduce high non-specific binding (NSB)?

A2: High non-specific binding can mask the specific signal. Here are some strategies to minimize it:

  • Reduce Radioligand Concentration:

    • Problem: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites.[6]

    • Solution: Use a radioligand concentration at or below the dissociation constant (Kd).[3] This ensures that the majority of binding is to the high-affinity specific sites.

  • Optimize Blocking Agents:

    • Problem: The assay buffer may not be adequately preventing the radioligand from sticking to surfaces like the filter plate or cell membranes.

    • Solution: Incorporate blocking agents such as bovine serum albumin (BSA) or use commercially available blocking buffers.[7] For filtration assays, pre-soaking the filter plates with a solution of a polymer like polyethyleneimine (PEI) can reduce non-specific binding to the filter itself.

  • Washing Steps:

    • Problem: Inadequate or slow washing steps in filtration assays can leave unbound radioligand trapped on the filter.

    • Solution: Increase the number and volume of washes with ice-cold wash buffer. Ensure the vacuum is applied quickly and efficiently to separate bound from free radioligand.[3]

Q3: My results are not reproducible. What are the likely causes?

A3: Poor reproducibility can stem from inconsistencies in assay execution.

  • Pipetting Accuracy:

    • Problem: Small variations in the volumes of reagents, especially the radioligand or competitor compounds, can lead to significant differences in results.

    • Solution: Ensure all pipettes are properly calibrated. Use low-binding pipette tips to prevent loss of compounds.

  • Inconsistent Incubation Times and Temperatures:

    • Problem: Variations in incubation conditions between experiments will affect the extent of binding.

    • Solution: Use a temperature-controlled incubator and a precise timer for all incubation steps.[7]

  • Batch-to-Batch Reagent Variability:

    • Problem: Different lots of reagents, such as cell membranes or radioligands, can have different characteristics.

    • Solution: Whenever possible, use the same batch of critical reagents for a set of related experiments. Qualify new batches of reagents before use in critical studies.[7]

Quantitative Data: Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (Ki values) of several N-alkyl-2-methoxy-11-hydroxynoraporphine derivatives for dopamine D1 and D2 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044

Data sourced from Si et al., J Med Chem, 2008.[8]

Experimental Protocols

Radioligand Binding Assay for this compound (Filtration Method)

This protocol provides a general framework for a competitive radioligand binding assay using a filtration-based separation method.

1. Reagents and Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
  • Wash Buffer: Ice-cold Assay Buffer.
  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A).
  • Radioligand: A tritiated or iodinated this compound analog or a known ligand for the target receptor.
  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.
  • Test Compounds: Unlabeled this compound derivatives at various concentrations.
  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-treated with a blocking agent like PEI if necessary.
  • Scintillation Cocktail.
  • Microplate Scintillation Counter.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.
  • In a 96-well assay plate, add in the following order:
  • Assay Buffer
  • Test compound or vehicle (for total binding) or non-specific binding control.
  • Radioligand at a concentration at or below its Kd.
  • Receptor membrane preparation.
  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[4]
  • Following incubation, rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
  • Dry the filter plate completely.
  • Add scintillation cocktail to each well.
  • Count the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding as a function of the log concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Ligands, Receptor) plate Assay Plate Setup (Add Reagents) prep->plate incubate Incubation (Reach Equilibrium) plate->incubate separate Separation (Filtration) incubate->separate wash Washing (Remove Unbound Ligand) separate->wash detect Detection (Scintillation Counting) wash->detect analyze Data Analysis (Calculate Ki) detect->analyze

Caption: Experimental workflow for a radioligand binding assay.

troubleshooting_flowchart decision decision issue issue start Start Troubleshooting issue_node Identify Primary Issue start->issue_node low_signal Low Specific Binding issue_node->low_signal Low Signal high_nsb High Non-Specific Binding issue_node->high_nsb High NSB poor_repro Poor Reproducibility issue_node->poor_repro Variability check_receptor Check Receptor Integrity and Concentration low_signal->check_receptor reduce_ligand Lower Radioligand Concentration high_nsb->reduce_ligand check_pipetting Verify Pipetting Accuracy poor_repro->check_pipetting check_radioligand Verify Radioligand Activity check_receptor->check_radioligand optimize_conditions Optimize Assay Conditions (Time, Temp, Buffer) check_radioligand->optimize_conditions optimize_blocking Optimize Blocking Agents and Washes reduce_ligand->optimize_blocking standardize_protocol Standardize Incubation and Reagents check_pipetting->standardize_protocol

Caption: Troubleshooting decision flowchart for common assay problems.

gpcr_signaling receptor GPCR g_protein G-Protein (α, β, γ) receptor->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces response Cellular Response second_messenger->response ligand This compound ligand->receptor

References

Technical Support Center: Addressing Poor Bioavailability of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific pharmacokinetic and physicochemical data for 11-Hydroxyaporphine are not extensively available in publicly accessible literature. Therefore, this technical support center provides troubleshooting guidance and experimental protocols based on established principles for related aporphine alkaloids and other phenolic compounds. The information herein is intended to serve as a foundational resource for researchers to design and optimize their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes of this poor oral bioavailability?

A1: Poor oral bioavailability of phenolic compounds like this compound is typically multifactorial. The primary suspected causes are:

  • Extensive First-Pass Metabolism: The presence of a phenolic hydroxyl group makes this compound a prime substrate for phase II conjugation enzymes (UDP-glucuronosyltransferases or UGTs) in the gut wall and liver. This results in the formation of water-soluble glucuronide metabolites that are readily excreted. Additionally, phase I metabolism mediated by cytochrome P450 (CYP) enzymes can also occur with aporphine alkaloids.[1][2][3][4][5]

  • Poor Aqueous Solubility: While some related salts of hydroxyaporphines are reported to be water-soluble, the free base form of this compound may have limited solubility in gastrointestinal fluids, which can be a rate-limiting step for absorption.[6][7]

  • Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.

  • Chemical Instability: Phenolic compounds can be susceptible to oxidation. The moderate solubility of a related trihydroxyaporphine in the presence of an antioxidant suggests that oxidative degradation in the GI tract or during sample processing could be a contributing factor.[7]

Q2: How can we experimentally determine the primary reason for the poor bioavailability of this compound in our laboratory?

A2: A systematic approach involving a series of in vitro experiments can help elucidate the barriers to oral absorption. We recommend the following workflow:

G cluster_0 Troubleshooting Workflow for Poor Bioavailability A Start: Poor Oral Bioavailability Observed B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C Conduct In Vitro Metabolism Assays (Liver Microsomes, S9 Fraction) A->C D Perform Caco-2 Permeability Assay A->D E Analyze Results F Primary Issue: Poor Solubility E->F Low Solubility G Primary Issue: High First-Pass Metabolism E->G High Metabolic Turnover H Primary Issue: Poor Permeability / High Efflux E->H Low Papp / High Efflux Ratio I Select Appropriate Enhancement Strategy F->I G->I H->I

Caption: A logical workflow for diagnosing the cause of poor bioavailability.

  • Step 1: Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the GI tract. Measure its LogP or LogD to understand its lipophilicity.

  • Step 2: In Vitro Metabolism: Incubate this compound with human or animal liver microsomes or S9 fractions.[8][9] The rapid disappearance of the parent compound would indicate high metabolic turnover. This can be further investigated using specific CYP and UGT inhibitors to identify the enzyme families involved.

  • Step 3: Cell-Based Permeability Assays: Use a Caco-2 cell monolayer model to assess the permeability of this compound. This will provide an apparent permeability coefficient (Papp) and an efflux ratio, which can indicate whether the compound is subject to active efflux.

Q3: Based on the likely causes, what are the most promising strategies to improve the oral bioavailability of this compound?

A3: The choice of strategy depends on the primary barrier identified. Here are the top three approaches:

  • Prodrug Synthesis: To overcome extensive first-pass metabolism, a prodrug approach is highly recommended.[10] By temporarily masking the phenolic hydroxyl group with a promoiety (e.g., forming an ester or a carbamate), you can protect the molecule from conjugation. The promoiety is designed to be cleaved in the plasma, releasing the active this compound. This is particularly effective for phenolic drugs.

  • Formulation with Nanotechnology: If poor solubility is a major contributor, reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.

    • Nanosuspensions: These are dispersions of the pure drug in a liquid medium, stabilized by surfactants or polymers.

    • Lipid-Based Formulations (e.g., SEDDS, SLNs): Encapsulating this compound in lipidic carriers can improve its solubility and facilitate absorption via the lymphatic pathway, thereby bypassing the liver and reducing first-pass metabolism.[11]

  • Amorphous Solid Dispersions (ASDs): If the compound is crystalline and poorly soluble, converting it to an amorphous state by dispersing it in a polymer matrix can enhance its aqueous solubility and dissolution rate.

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for a model aporphine alkaloid to illustrate the potential impact of different bioavailability enhancement strategies. Note: These values are for illustrative purposes only and are not actual experimental data for this compound.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated Compound (Oral Suspension)151.045100 (Baseline)
Nanosuspension600.75225~500
Solid Dispersion750.5270~600
Ester Prodrug120 (as parent drug)2.5720~1600

Key Experimental Protocols

Protocol 1: Synthesis of an Ester Prodrug of this compound

This protocol describes a general method for creating an acetate ester prodrug to mask the phenolic hydroxyl group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1.5 equivalents of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding 10 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the purified ester prodrug.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This top-down method reduces the particle size of the drug to the nanometer scale.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80, or HPMC)

  • Purified water

Procedure:

  • Prepare a 1% (w/v) solution of the chosen stabilizer in purified water.

  • Disperse 0.5% (w/v) of this compound in the stabilizer solution to form a pre-suspension.

  • Stir the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to ensure homogeneity and reduce initial particle size.

  • Process the pre-suspension through a high-pressure homogenizer.

  • Homogenize the suspension at 500 bar for 5 initial cycles, followed by 15-20 cycles at 1500 bar. Maintain the temperature of the system using a cooling bath.

  • After homogenization, measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size below 200 nm and a PDI below 0.3.

  • The resulting nanosuspension can be used for in vitro dissolution studies or in vivo oral gavage experiments.

Protocol 3: In Vitro Metabolism Assay Using Liver Microsomes

This assay is used to determine the metabolic stability of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (containing an internal standard for LC-MS analysis)

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • In a microcentrifuge tube, pre-warm the this compound solution and the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL) at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold ACN with an internal standard.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathway Diagrams

This compound is an agonist at 5-HT1A and D2 dopamine receptors. Understanding the downstream signaling of these receptors is crucial for interpreting its pharmacological effects.

G cluster_0 5-HT1A Receptor Signaling agonist This compound receptor 5-HT1A Receptor agonist->receptor gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits girk GIRK Channel gi->girk Activates (via Gβγ) camp cAMP ac->camp pka PKA camp->pka Activates k_ion K+ Efflux girk->k_ion hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) k_ion->hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

G cluster_1 D2 Receptor Signaling agonist This compound receptor D2 Receptor agonist->receptor gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp pka PKA camp->pka Activates downstream Modulation of Downstream Targets pka->downstream

Caption: Simplified D2 dopamine receptor signaling pathway.

References

Technical Support Center: Interpreting Unexpected Results in 11-Hydroxyaporphine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 11-Hydroxyaporphine and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog, designed as a potent dopamine D2 receptor agonist, shows weak dopaminergic activity but potent serotonergic effects. Is this a known phenomenon?

A1: Yes, this is a documented occurrence within the aporphine alkaloid class. The pharmacological profile of these compounds is highly sensitive to minor structural modifications. For instance, the addition of a methyl group at the C10 position of this compound can dramatically shift its selectivity from dopaminergic to serotonergic, with high affinity for the 5-HT1A receptor.[1][2][3] This "receptor switching" is a critical consideration when interpreting results from novel aporphine derivatives. It is recommended to screen novel compounds against a panel of receptors, including various dopamine and serotonin subtypes, to fully characterize their activity profile.

Q2: I am observing high variability in my cell-based assay results with this compound. What could be the cause?

A2: High variability in in-vitro assays with alkaloid compounds can stem from several factors. Alkaloids can be unstable in solution, particularly with changes in pH, temperature, and exposure to light.[4][5] It is crucial to ensure consistent storage and handling of your compound stock solutions. Additionally, the purity of the compound should be verified, as minor impurities can have significant off-target effects. For cell-based assays, ensure consistent cell passage number, density, and health. It is also advisable to perform regular quality control checks on your assay reagents and instrumentation.

Q3: My compound shows high affinity in receptor binding assays but low potency in functional cell-based assays. How can I interpret this discrepancy?

A3: This is a common observation in drug discovery and can be attributed to several factors. Your compound may be a receptor antagonist or a partial agonist, which would result in high-affinity binding but little to no functional response in an agonist-based assay. It is also possible that the compound has poor cell permeability, preventing it from reaching its intracellular target in sufficient concentrations. Another consideration is that the in-vitro assay conditions (e.g., buffer composition, temperature) may not accurately reflect the physiological environment required for the compound's functional activity. It is recommended to perform antagonist assays and to assess the compound's cell permeability to further investigate these possibilities.

Troubleshooting Guides

Issue 1: Unexpected Receptor Selectivity

Symptom: Your this compound analog displays a receptor binding profile that is significantly different from your design hypothesis (e.g., targeting serotonin instead of dopamine receptors).

Possible Causes:

  • Subtle Structural Modifications: As noted in the FAQs, minor changes to the aporphine scaffold can drastically alter receptor selectivity.[1][2][6]

  • Chirality: The stereochemistry of the compound can play a significant role in receptor binding. Ensure you are working with a single, pure enantiomer.

  • Off-Target Binding: The compound may have affinity for other, un-tested receptors.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use analytical techniques such as NMR and mass spectrometry to verify the structure and purity of your compound.

  • Broaden Receptor Screening: Test your compound against a wider panel of receptors, including multiple dopamine and serotonin subtypes, as well as other potential off-targets.

  • Consult Structure-Activity Relationship (SAR) Data: Review existing literature on aporphine alkaloids to understand how different functional groups influence receptor affinity.[2][7]

Issue 2: Poor Reproducibility in In-Vitro Assays

Symptom: You are observing significant well-to-well or day-to-day variability in your experimental results.

Possible Causes:

  • Compound Instability: The this compound analog may be degrading in your assay buffer or under your experimental conditions.[4][5]

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially in high-throughput screening formats.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of your compound in the assay buffer under the experimental conditions (time, temperature, light exposure).

  • Standardize Cell Culture and Assay Procedures: Maintain a consistent cell culture protocol and create a detailed, step-by-step standard operating procedure (SOP) for your assay.

  • Use Appropriate Controls: Include positive and negative controls in every experiment to monitor assay performance and normalize your data.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Selected this compound Analogs

CompoundDopamine D1 ReceptorDopamine D2 Receptor5-HT1A ReceptorReference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235-[6]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044-[6][8]
(R)-(-)-10-methyl-11-hydroxyaporphineNo significant bindingNo significant bindingHigh Affinity[1][2]
(R)-11-HydroxyaporphineAffinityAffinityLow Potency Partial Agonist[3]

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Competitive)
  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of your this compound analog at various concentrations, and 50 µL of [3H]-Spiperone at a final concentration equal to its Kd. b. Add 50 µL of the D2 receptor-expressing cell membrane preparation. c. For non-specific binding control wells, add a high concentration of a non-labeled D2 antagonist (e.g., haloperidol). d. Incubate at room temperature for 60-90 minutes. e. Harvest the membranes onto a filter plate and wash with ice-cold assay buffer. f. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of your test compound and determine the Ki value using a competitive binding curve fit.

5-HT1A Receptor Binding Assay (Competitive)
  • Preparation of Membranes: Prepare membranes from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or a cell line expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

  • Procedure: a. Follow a similar procedure to the D2 receptor binding assay, substituting the appropriate reagents. b. For non-specific binding, use a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).

  • Data Analysis: Calculate the Ki value as described for the D2 receptor binding assay.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your this compound analog for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) Binding_Assay Receptor Binding Assay (D2, 5-HT1A) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Compound_Prep->Functional_Assay Viability_Assay Cell Viability Assay (MTT) Compound_Prep->Viability_Assay Cell_Culture Cell Culture (e.g., CHO, HEK293) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Cell_Culture->Viability_Assay Ki_Determination Ki Determination Binding_Assay->Ki_Determination EC50_IC50_Calc EC50/IC50 Calculation Functional_Assay->EC50_IC50_Calc Toxicity_Assessment Toxicity Assessment Viability_Assay->Toxicity_Assessment

Caption: A generalized experimental workflow for characterizing this compound analogs.

D2_signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibition Aporphine This compound (Agonist) Aporphine->D2R ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

SHT1A_signaling_pathway cluster_membrane Cell Membrane SHT1AR Serotonin 5-HT1A Receptor Gi Gi Protein SHT1AR->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibition Aporphine This compound Analog (Agonist) Aporphine->SHT1AR ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects

Caption: Inhibitory signaling pathway of the Serotonin 5-HT1A receptor.

References

Technical Support Center: Synthesis and Purification of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of synthesized 11-Hydroxyaporphine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: When synthesizing this compound, particularly from a precursor like morphine, several types of impurities can arise. These can be broadly categorized as:

  • Starting Material Impurities: Residual morphine or related opium alkaloids present in the starting material.

  • Reagent-Based Impurities: Traces of reagents used during the synthesis, such as acids or catalysts.

  • Solvent-Based Impurities: Residual solvents from the reaction or purification steps.

  • Synthesis-Related By-products: These are impurities formed during the chemical transformations. For the synthesis of this compound from morphine, potential by-products may include:

    • Over-alkylated or under-alkylated derivatives: If the synthesis involves modification of amine or hydroxyl groups.

    • Oxidation products: Aporphines can be susceptible to oxidation, leading to the formation of oxoaporphines.

    • Isomeric impurities: Incomplete rearrangement during the aporphine ring formation can lead to isomeric by-products.

    • Degradation products: Harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to the degradation of the aporphine core.

Q2: What is the recommended purity level for this compound intended for pre-clinical research?

A2: For pre-clinical research, it is generally recommended to use this compound with a purity of ≥95%. However, the required purity level can vary depending on the specific application. For in-vitro assays, a purity of ≥95% is often sufficient. For in-vivo studies, a higher purity of ≥98% is desirable to minimize the potential for confounding effects from impurities. It is crucial to identify and quantify any major impurity, even in highly pure samples.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the compound and detecting impurities. A validated HPLC method can provide accurate information on the percentage of the main component and any related substances.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of the parent compound and any impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the synthesized this compound and for identifying the structure of any significant impurities if they can be isolated.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups in the molecule.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Initial Synthesis
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.
Side Reactions Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of by-products. A change in the order of reagent addition can sometimes suppress side reactions.
Degradation of Product Aporphines can be sensitive to air and light. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
Sub-optimal Work-up Procedure Ensure that the extraction and washing steps are effectively removing unreacted starting materials and water-soluble by-products. Adjust the pH during extraction to ensure the aporphine is in its free base or salt form for efficient partitioning.
Issue 2: Difficulty in Removing a Persistent Impurity
Possible Cause Troubleshooting Step
Co-elution in Chromatography If the impurity co-elutes with the product in your standard HPLC method, modify the chromatographic conditions. Try a different column chemistry (e.g., C8 instead of C18), a different mobile phase composition, or a different gradient profile.[1][2][3]
Similar Solubility Profile If recrystallization is ineffective, the impurity may have a very similar solubility to this compound in the chosen solvent system. Experiment with a variety of recrystallization solvents and solvent mixtures.[4][5] Consider using an anti-solvent precipitation technique.
Isomeric Impurity Isomers can be particularly challenging to separate. Preparative HPLC is often the most effective method for separating isomers. Chiral chromatography may be necessary if the impurity is a stereoisomer.
Issue 3: Product Oiling Out During Recrystallization
Possible Cause Troubleshooting Step
Solution is Too Concentrated Use a more dilute solution. Add more of the primary solvent to the hot solution before allowing it to cool.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of crystals rather than oil.
Inappropriate Solvent System The solvent may be too good a solvent for the compound at low temperatures, or the compound may be too soluble in the hot solvent. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.
Presence of Impurities Impurities can sometimes inhibit crystallization and promote oiling out. Try to purify the compound by another method, such as column chromatography, before attempting recrystallization.

Quantitative Data Summary

The following table summarizes typical purity levels achieved for aporphine alkaloids using different purification techniques, which can be used as a general reference for this compound.

Purification MethodAnalytePurity Achieved (%)Reference
High-Speed Counter-Current Chromatography (HSCCC)2-hydroxy-1-methoxyaporphine95.1[6]
HSCCCpronuciferine96.8[6]
HSCCCnuciferine98.9[6]
HSCCCroemerine97.4[6]
RecrystallizationPilocarpine HydrochlorideMeets USP XXII specifications[5]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate adjusted to pH 3 with acetic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for alkaloids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.[4][5]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it. The flask should be heated in a water bath or on a hot plate.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow: Purification and Analysis of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization HPLC HPLC-UV/MS Recrystallization->HPLC NMR NMR (1H, 13C) HPLC->NMR Pure_Product Pure this compound (≥95%) NMR->Pure_Product

Caption: Workflow for the purification and analysis of synthesized this compound.

Troubleshooting Logic for Impure this compound

G Start Impure this compound Detected Identify Identify Impurity (LC-MS) Start->Identify Known_Impurity Known Impurity? Identify->Known_Impurity Optimize_Synthesis Optimize Synthesis Conditions Known_Impurity->Optimize_Synthesis Yes Unknown_Impurity Isolate & Characterize (Preparative HPLC, NMR) Known_Impurity->Unknown_Impurity No Modify_Purification Modify Purification Protocol (e.g., change solvent, column) Optimize_Synthesis->Modify_Purification End Pure Compound Obtained Modify_Purification->End Unknown_Impurity->Modify_Purification G cluster_d1 D1 Receptor Pathway (Gs-coupled) cluster_d2 D2 Receptor Pathway (Gi-coupled) D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs AC_stim Adenylate Cyclase (+) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Cellular_Response_D1 Cellular Response PKA_act->Cellular_Response_D1 D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC_inhib Adenylate Cyclase (-) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec Cellular_Response_D2 Cellular Response PKA_dec->Cellular_Response_D2 Compound This compound Compound->D1R Compound->D2R G cluster_5ht1a 5-HT1A Receptor Pathway (Gi/o-coupled) HTR1A Serotonin 5-HT1A Receptor Gio Gi/o Protein HTR1A->Gio AC_inhib Adenylate Cyclase (-) Gio->AC_inhib K_channel ↑ K+ Channel Opening Gio->K_channel cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Neuronal_Inhibition Neuronal Inhibition cAMP_dec->Neuronal_Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neuronal_Inhibition Compound This compound Compound->HTR1A

References

Technical Support Center: Managing Potential Toxicity of 11-Hydroxyaporphine in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of 11-Hydroxyaporphine and related aporphine alkaloids in cell models.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: While specific IC50 values for this compound are not widely published, data from structurally related aporphine alkaloids can provide an estimated range. For instance, alkaloids like liriodenine, norushinsunine, and boldine have shown cytotoxic effects in various cancer cell lines with IC50 values ranging from approximately 5 µM to over 100 µM, depending on the cell line and exposure time.[1][2][3][4][5][6][7] It is crucial to perform a dose-response study to determine the precise IC50 value in your specific cell model.

Q2: What are the likely mechanisms of this compound-induced cell toxicity?

A2: Based on studies of similar aporphine alkaloids, the potential mechanisms of toxicity for this compound likely include the induction of apoptosis via the mitochondrial (intrinsic) pathway.[8][9] This can involve the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[9][10][11] Some aporphines have also been shown to influence signaling pathways such as the PI3K-Akt pathway and to generate reactive oxygen species (ROS), leading to oxidative stress.[10][12][13]

Q3: How can I minimize off-target toxicity in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound as determined by a thorough dose-response analysis.

  • Keep the treatment duration as short as possible to achieve the desired effect.

  • Ensure the purity of the this compound compound.

  • Use appropriate vehicle controls to account for any effects of the solvent.

  • Consider using a panel of cell lines, including non-cancerous control cells, to assess selectivity.[2]

Q4: Are there any known cytoprotective agents that can be used to mitigate the toxicity of this compound?

A4: While specific cytoprotective agents for this compound have not been documented, antioxidants could potentially mitigate toxicity if it is mediated by ROS. Agents like N-acetylcysteine (NAC) or Vitamin C could be explored to see if they rescue cells from this compound-induced death.[11] However, the use of such agents should be carefully considered as they may also interfere with the intended therapeutic effects of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assays. - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use a consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
Low signal or no dose-dependent effect observed. - The concentration range of this compound is too low.- The incubation time is too short.- The chosen cell line is resistant.- The assay is not sensitive enough.- Test a broader and higher range of concentrations.- Increase the duration of treatment.- Use a different, more sensitive cell line.- Try a more sensitive cytotoxicity assay (e.g., ATP-based assay).
Unexpectedly high cytotoxicity even at low concentrations. - Compound instability or degradation leading to toxic byproducts.- Contamination of the cell culture (e.g., mycoplasma).- Solvent toxicity.- Prepare fresh stock solutions of this compound for each experiment.- Regularly test cell cultures for mycoplasma contamination.- Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1-0.5%).
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different cellular events (metabolic activity vs. membrane integrity).- The compound may interfere with the assay chemistry.- Use multiple assays to get a comprehensive view of cell health.- Run appropriate controls to check for assay interference (e.g., compound in cell-free medium with assay reagents).[14][15][16][17]

Quantitative Data Summary

Table 1: Cytotoxicity of Various Aporphine Alkaloids in Different Cell Lines

AlkaloidCell LineAssayIC50 ValueReference
LiriodenineA-549 (Lung Carcinoma)MTT18.2 µg/mL[2]
LiriodenineK-562 (Leukemia)MTT16.2 µg/mL[2]
LiriodenineHeLa (Cervical Cancer)MTT12.0 µg/mL[2]
NorushinsunineA-549 (Lung Carcinoma)MTT8.8 µg/mL[2]
NorushinsunineK-562 (Leukemia)MTT7.4 µg/mL[2]
NorushinsunineHeLa (Cervical Cancer)MTT7.6 µg/mL[2]
ReticulineA-549 (Lung Carcinoma)MTT19.8 µg/mL[2]
ReticulineK-562 (Leukemia)MTT15.8 µg/mL[2]
ReticulineHeLa (Cervical Cancer)MTT17.4 µg/mL[2]
BoldineHepG2 (Liver Cancer)MTT170 µM (48h)[5]
BoldineU138-MG (Glioma)Cell Counting80-500 µM[7]
BoldineT24 (Bladder Cancer)SRB/MTT~50-100 µM[13]
OxostephanineVarious Cancer Lines-1.66-4.35 µM[3]
DehydrocrebanineHL-60 (Leukemia)-6.34 µM[3]

Note: The cytotoxicity of this compound may vary from these values and should be experimentally determined.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[14][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[15][16][17][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Visualizations

aporphine_apoptosis_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion This compound->Mitochondrion Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates ROS->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis signaling pathway induced by this compound.

cytotoxicity_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound and Controls Treat_Cells Treat Cells Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH Apoptosis Apoptosis Assay Incubate->Apoptosis Measure_Signal Measure Signal (Absorbance/Fluorescence) MTT->Measure_Signal LDH->Measure_Signal Apoptosis->Measure_Signal Flow Cytometry Calculate_Viability Calculate % Viability/ % Cytotoxicity Measure_Signal->Calculate_Viability

Caption: General experimental workflow for assessing cytotoxicity.

troubleshooting_flowchart Start High Variability in Results? Check_Seeding Check Cell Seeding Protocol Start->Check_Seeding Yes No_Effect No Dose-Dependent Effect? Start->No_Effect No Check_Pipetting Verify Pipette Calibration and Technique Check_Seeding->Check_Pipetting Avoid_Edge_Effects Avoid Outer Wells Check_Pipetting->Avoid_Edge_Effects Increase_Conc Increase Compound Concentration No_Effect->Increase_Conc Yes High_Toxicity Unexpectedly High Toxicity? No_Effect->High_Toxicity No Increase_Time Increase Incubation Time Increase_Conc->Increase_Time Change_Cell_Line Use a More Sensitive Cell Line Increase_Time->Change_Cell_Line Check_Compound Prepare Fresh Compound Stocks High_Toxicity->Check_Compound Yes Check_Contamination Test for Mycoplasma Check_Compound->Check_Contamination Check_Solvent Verify Solvent Concentration is Non-Toxic Check_Contamination->Check_Solvent

Caption: Troubleshooting flowchart for common cytotoxicity assay issues.

References

Technical Support Center: Protocol Optimization for 11-Hydroxyaporphine Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing microdialysis experiments for 11-Hydroxyaporphine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing microdialysis with this compound?

A1: this compound, as a phenolic aporphine alkaloid, presents several challenges:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to degradation of the analyte in the perfusion fluid and collected dialysate.

  • Non-Specific Binding: Aporphine alkaloids can be lipophilic and may adsorb to the microdialysis probe membrane, tubing, and collection vials, leading to low and variable recovery.

  • Low Bioavailability: Some aporphine analogs have shown low oral bioavailability, which may result in low extracellular concentrations in the brain, requiring highly sensitive analytical methods.

Q2: What type of microdialysis probe is recommended for this compound?

A2: For monitoring small molecules like this compound in the brain of freely moving rodents, probes with a low molecular weight cutoff (MWCO), typically in the range of 6-20 kDa, are suitable. The choice between chronic and acute probes depends on the experimental design. Chronic probes with guide cannulae are ideal for long-term studies in awake animals, minimizing stress on the day of the experiment.

Q3: What is the recommended composition of the perfusion fluid?

A3: A standard perfusion fluid is an artificial cerebrospinal fluid (aCSF) solution, which is isotonic with the brain's extracellular fluid. A typical composition is (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, and MgCl2 0.85. To address the specific challenges with this compound, the following modifications should be considered:

  • Antioxidants: The addition of an antioxidant, such as ascorbic acid (e.g., 90 µg/mL) and EDTA (e.g., 100 µg/mL) with acidification (e.g., 1% acetic acid), to the perfusion fluid is highly recommended to prevent oxidative degradation.

  • Additives to Reduce Non-Specific Binding: For compounds with high lipophilicity, adding a small amount of a protein like bovine serum albumin (BSA) (e.g., 0.1-1%) or a cyclodextrin to the perfusion fluid can help reduce non-specific binding to the microdialysis system components.

Q4: What is a suitable flow rate for this compound microdialysis?

A4: The flow rate is a critical parameter that inversely affects the recovery of the analyte. For in vivo microdialysis of small molecules in the brain, a slow flow rate, typically between 0.5 and 2.0 µL/min, is recommended. Slower flow rates allow for more efficient diffusion of the analyte across the probe membrane, resulting in higher recovery. The optimal flow rate should be determined empirically for your specific experimental setup.

Q5: How can I determine the in vivo recovery of this compound?

A5: Determining the in vivo recovery is crucial for accurately estimating the extracellular concentration of this compound. Common methods include:

  • Retrodialysis (Recovery by Loss): A known concentration of this compound is added to the perfusion fluid, and the loss of the compound from the dialysate is measured.

  • Zero-Net-Flux Method: The probe is perfused with several different concentrations of this compound, and the gain or loss of the analyte at each concentration is measured to determine the point of no net flux, which corresponds to the extracellular concentration.

  • Low-Flow-Rate Method: The probe is perfused at a very low flow rate (e.g., <0.1 µL/min) where recovery approaches 100%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Recovery 1. Oxidation of this compound: The phenolic group is prone to degradation. 2. Non-Specific Binding: Adsorption to the probe membrane, tubing, or collection vials. 3. Incorrect Probe Placement: The probe is not in the target brain region. 4. Low Extracellular Concentration: The concentration of this compound in the brain is below the detection limit of the analytical method. 5. High Flow Rate: The perfusion rate is too fast for efficient diffusion.1. Add antioxidants (e.g., ascorbic acid, EDTA) and slightly acidify the perfusion fluid. Collect samples in vials containing antioxidants. 2. a) Pre-treat the microdialysis system with a solution of the analyte. b) Add a small amount of BSA or cyclodextrin to the perfusion fluid. c) Use tubing made of low-binding materials like FEP. 3. Verify probe placement histologically after the experiment. 4. a) Increase the dose of this compound if possible. b) Use a more sensitive analytical method (e.g., LC-MS/MS). 5. Decrease the perfusion flow rate (e.g., to 0.5-1.0 µL/min).
High Variability in Recovery 1. Inconsistent Flow Rate: Fluctuations in the syringe pump. 2. Air Bubbles in the System: Bubbles in the tubing or probe can disrupt diffusion. 3. Partial Probe Clogging: Tissue debris or protein aggregation on the membrane. 4. Temperature Fluctuations: Changes in temperature can affect diffusion rates.1. Ensure the syringe pump is functioning correctly and providing a stable flow. 2. Degas the perfusion fluid before use and carefully check for and remove any air bubbles in the system. 3. If possible, gently flush the probe with perfusion fluid. In future experiments, ensure a sufficient "washout" period after probe implantation. 4. Maintain a constant temperature for the animal and the microdialysis setup throughout the experiment.
Analyte Degradation in Collected Samples 1. Oxidation after Collection: Continued degradation in the collection vials. 2. Improper Sample Storage: Storing samples at an inappropriate temperature or for too long.1. Collect dialysates in microvials containing a small amount of antioxidant solution. 2. Analyze samples as quickly as possible after collection. If storage is necessary, freeze samples immediately at -80°C.

Experimental Protocols

Protocol 1: In Vivo Microdialysis of this compound in Rat Striatum
  • Animal Surgery:

    • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic agent.

    • Place the rat in a stereotaxic frame.

    • Implant a guide cannula (e.g., CMA 12) targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Probe Insertion and System Setup:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO) through the guide cannula into the striatum.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF containing antioxidants (e.g., 0.1% ascorbic acid and 0.05% EDTA) at a flow rate of 1.0 µL/min.

  • Sample Collection:

    • Allow a stabilization period of at least 60-90 minutes before collecting baseline samples.

    • Collect dialysate samples every 20 minutes into vials containing a small volume of antioxidant solution.

    • Administer this compound (e.g., subcutaneously) and continue collecting samples for the desired duration.

  • Sample Analysis:

    • Analyze the dialysate samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.

Protocol 2: Analytical Method for this compound Quantification by HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (e.g., 10 mM, pH 3.0) and methanol (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 273 nm.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a series of standard solutions with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Sample Analysis:

    • Inject the collected dialysate samples and the standard solutions into the HPLC system.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Data Presentation

Table 1: Recommended Microdialysis Parameters for this compound

ParameterRecommended ValueNotes
Probe Type Concentric, Chronic (for awake animals)Match probe length to the target brain region.
Membrane MWCO 6-20 kDaSuitable for small molecules.
Perfusion Fluid aCSF with antioxidantsAdd ascorbic acid and EDTA to prevent oxidation.
Flow Rate 0.5 - 2.0 µL/minSlower flow rates generally yield higher recovery.
Sampling Interval 10 - 30 minutesBalance temporal resolution with sufficient sample volume for analysis.

Table 2: Troubleshooting Summary for Low Recovery

Potential CauseKey Indicator(s)Primary Solution(s)
Oxidation Discoloration of perfusate/dialysate, decreasing analyte concentration over time.Add antioxidants to perfusate and collection vials.
Non-Specific Binding Consistently low recovery, significant difference between in vitro and in vivo recovery.Add BSA or cyclodextrin to perfusate; use low-binding tubing.
Incorrect Probe Placement No detectable analyte despite expecting a response.Histological verification post-experiment.

Visualizations

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Surgery & Guide Cannula Implantation D Probe Insertion & Stabilization Period A->D B Prepare Perfusion Fluid (aCSF + Antioxidants) C System Setup: Syringe Pump, Probe, Collector B->C C->D E Baseline Sample Collection D->E F Administer This compound E->F G Post-Dose Sample Collection F->G H Sample Analysis (HPLC or LC-MS/MS) G->H I Data Interpretation (Calculate Recovery & Concentration) H->I

Caption: Experimental workflow for in vivo microdialysis of this compound.

Troubleshooting_Tree cluster_causes cluster_solutions Start Low/No Analyte Recovery Oxidation Oxidation? Start->Oxidation Binding Non-Specific Binding? Start->Binding Placement Incorrect Probe Placement? Start->Placement Concentration Low Extracellular Conc.? Start->Concentration Sol_Ox Add Antioxidants Oxidation->Sol_Ox Sol_Bind Add BSA/Cyclodextrin Use Low-Binding Tubing Binding->Sol_Bind Sol_Place Histological Verification Placement->Sol_Place Sol_Conc Increase Dose or Use Sensitive Assay Concentration->Sol_Conc

Caption: Troubleshooting logic for low analyte recovery in microdialysis experiments.

quality control measures for 11-Hydroxyaporphine research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for 1-Hydroxyaporphine research.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Purity and Identification

  • Q: How can I confirm the identity and purity of my 11-Hydroxyaporphine sample?

    • A: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. For unambiguous identification, Mass Spectrometry (MS) should be employed to confirm the molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for structural elucidation and can be used to confirm the aporphine skeleton.[2]

  • Q: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What could be the cause?

    • A: This could indicate the presence of impurities, which may include starting materials, by-products from the synthesis, or degradation products. It is also possible that you are observing isomers of this compound. To identify these unknown peaks, techniques like LC-MS/MS can be used to determine their mass and fragmentation patterns, which can help in their structural identification.[3][4]

  • Q: What are some common impurities to look out for in this compound synthesis?

    • A: Depending on the synthetic route, common impurities could include unreacted precursor molecules, reagents, and solvents. Other related aporphine alkaloids may also be present as by-products. Developing a specific analytical method that separates the target compound from potential impurities is crucial.

2. Stability and Storage

  • Q: What are the recommended storage conditions for this compound?

    • A: As a general guideline for pharmaceutical substances, this compound should be stored in well-closed containers, protected from light, at controlled room temperature (15-25°C) or under refrigeration (2-8°C), depending on its stability profile.[5] Long-term stability studies are essential to determine the optimal storage conditions and re-test period.[6]

  • Q: I suspect my this compound sample has degraded. How can I check for degradation products?

    • A: A stability-indicating HPLC method should be developed. This involves subjecting the sample to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to intentionally induce degradation. The resulting chromatogram will help identify the degradation product peaks and demonstrate that the analytical method can separate them from the intact drug.

  • Q: How often should I re-test my this compound reference standard?

    • A: The frequency of re-testing depends on the stability of the compound. For long-term stability studies, testing is typically recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] The use of certified reference standards from recognized sources like USP is also recommended to ensure accuracy.[7]

3. Analytical Methods

  • Q: I am having trouble with the quantification of this compound in plasma samples. What could be the issue?

    • A: Challenges in bioanalysis can arise from matrix effects, where components in the plasma interfere with the analysis. Sample preparation is key to removing these interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to clean up the sample before analysis by LC-MS.[8] Using a deuterated internal standard can also help to correct for matrix effects and improve accuracy.

  • Q: What are the best analytical techniques for identifying aporphine alkaloids in a complex mixture?

    • A: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is a powerful technique for the systematic identification of aporphine alkaloids in complex matrices like plant extracts.[3][4] This method provides accurate mass measurements and fragmentation data, which are crucial for identifying known and unknown alkaloids.

Quantitative Data Summary

Table 1: Recommended Stability Testing Conditions (Based on ICH Guidelines)

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 monthsMinimum of 3 time points (e.g., 0, 3, and 6 months).
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 monthsMinimum of 3 time points (e.g., 0, 3, and 6 months).

Table 2: Example of HPLC Method Parameters for Purity Assessment

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of this compound

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Preparation of Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Employ a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Monitor the eluent at a wavelength of 280 nm.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to that of the standard.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by the developed HPLC method to observe for any degradation peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start This compound Sample standard_prep Prepare Standard Solution start->standard_prep sample_prep Prepare Sample Solution start->sample_prep hplc HPLC System standard_prep->hplc sample_prep->hplc chromatogram Obtain Chromatogram hplc->chromatogram purity_calc Calculate Purity chromatogram->purity_calc report Final Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

stability_testing_logic start Start Stability Study long_term Long-Term Study (25°C/60%RH or 30°C/65%RH) start->long_term accelerated Accelerated Study (40°C/75%RH) start->accelerated retest_period Establish Re-test Period long_term->retest_period evaluation Evaluate Results accelerated->evaluation Significant Change? intermediate Intermediate Study (30°C/65%RH) intermediate->retest_period evaluation->intermediate Yes evaluation->retest_period No

Caption: Decision Logic for Stability Testing of this compound.

References

Validation & Comparative

A Comparative Guide to 11-Hydroxyaporphine and Other 5-HT1A Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the serotonin 1A (5-HT1A) receptor remains a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides an objective comparison of the novel compound 11-Hydroxyaporphine against established 5-HT1A receptor agonists, supported by available experimental data. We will delve into their binding affinities, functional efficacies, receptor selectivity, and the underlying signaling mechanisms.

Introduction to 5-HT1A Receptor Agonists

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key modulator of serotonergic neurotransmission. Its activation is associated with anxiolytic, antidepressant, and antipsychotic effects. Agonists at this receptor can be broadly categorized as full or partial agonists, with varying degrees of efficacy and selectivity. This guide focuses on comparing (R)-11-Hydroxyaporphine, a less-explored aporphine derivative, with the well-characterized agonists 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), Buspirone, and Ipsapirone.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and other selected 5-HT1A receptor agonists. It is important to note that direct comparative studies for this compound are limited, and data is compiled from various sources, which may involve different experimental conditions.

Table 1: 5-HT1A Receptor Binding Affinity (Ki)

CompoundKi (nM) at 5-HT1A ReceptorSpecies/Tissue/Cell LineReference(s)
(R)-11-Hydroxyaporphine Low Potency (qualitative)-[1]
8-OH-DPAT ~1 - 3.4Human HeLa cells, CHO cells[2]
Buspirone 9.3 - 29.5Not specified[3]
Ipsapirone 10Rat Hippocampal Membranes[4][5]

Table 2: 5-HT1A Receptor Functional Efficacy (EC50 and Emax)

CompoundEC50 (nM)Emax (% of 5-HT)Assay TypeSpecies/Cell LineReference(s)
(R)-11-Hydroxyaporphine Partial Agonist (qualitative)---[1]
8-OH-DPAT ~7.0 (inhibits TH)Full AgonistTyrosine Hydroxylation InhibitionRat Striatum[6]
Buspirone 48.4 (inhibits TH)Full AgonistTyrosine Hydroxylation InhibitionRat Striatum[6]
Ipsapirone 50 (inhibits TH)Full AgonistTyrosine Hydroxylation InhibitionRat Striatum[6]

TH: Tyrosine Hydroxylation

Table 3: Receptor Selectivity Profile (Binding Affinity Ki in nM)

Compound5-HT1ADopamine D1Dopamine D2AReference(s)
(R)-11-Hydroxyaporphine Low PotencyAffinity PresentAffinity Present[1]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine (related compound) -46235[7]
8-OH-DPAT ~1 - 3.4>10,000>10,000[2]
Buspirone 9.3 - 29.5-~380[3][8]
Ipsapirone 10->10,000[4][5]

Discussion of Comparative Data

8-OH-DPAT stands out as a potent and selective full agonist for the 5-HT1A receptor, serving as a standard reference compound in many studies.[2][6] Buspirone and Ipsapirone, both used clinically as anxiolytics, are partial agonists with high affinity for the 5-HT1A receptor.[3][4][5][6] Buspirone also displays a notable affinity for dopamine D2 receptors, though significantly lower than for 5-HT1A receptors.[8]

Signaling Pathways of 5-HT1A Receptor Agonists

Activation of the 5-HT1A receptor by agonists initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o).

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 5-HT1A Agonist (e.g., this compound) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

5-HT1A Receptor Signaling Pathway

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, ultimately leading to various cellular responses such as neuronal hyperpolarization.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize 5-HT1A receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.

Radioligand_Binding_Workflow A Prepare Membranes (from cells/tissue expressing 5-HT1A) B Incubate Membranes with Radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (via filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing 5-HT1A receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and a range of concentrations of the unlabeled test compound (e.g., this compound).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the 5-HT1A receptor.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Incubate the membranes with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test agonist.

  • Filtration: Separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase.

Detailed Methodology:

  • Cell Culture: Use cells stably expressing the 5-HT1A receptor.

  • Incubation: Pre-incubate the cells with the test agonist at various concentrations.

  • Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 and Emax values.

Conclusion

(R)-11-Hydroxyaporphine presents as a low-potency partial agonist at the 5-HT1A receptor with additional affinity for dopamine receptors. This profile contrasts with the high potency and selectivity of its methylated analog, (R)-11-hydroxy-10-methylaporphine, and the well-established profiles of 8-OH-DPAT, Buspirone, and Ipsapirone. The lack of selectivity of this compound may present challenges for its therapeutic development where target specificity is crucial. Further research, including direct comparative studies, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a pharmacological tool or therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Analysis of 11-Hydroxyaporphine and Apomorphine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dopaminergic research, apomorphine has long been a cornerstone for studying dopamine receptor function and a therapeutic agent for Parkinson's disease. Its close analog, 11-Hydroxyaporphine, and its derivatives, have also garnered significant interest for their potential to exhibit a distinct pharmacological profile. This guide provides a detailed comparative analysis of these two aporphine alkaloids, presenting their receptor binding affinities, functional activities, and the underlying experimental methodologies for their characterization.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (pKi and Ki) of (R)-apomorphine and a key derivative of this compound, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, for various dopamine and serotonin receptors. The data is compiled from in vitro radioligand binding assays.

Receptor Subtype(R)-Apomorphine(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine
Dopamine Receptors
D1pKi: 6.43[1]Ki: 46 nM[2]
D2LpKi: 7.08[1]Ki: 235 nM[2]
D3pKi: 7.59[1]Not Reported
D4pKi: 8.36[1]Not Reported
D5pKi: 7.83[1]Not Reported
Serotonin Receptors
5-HT1AKi: 120 nMNot Reported
5-HT2AAntagonist activity reportedNot Reported
5-HT2CAgonist activity reportedNot Reported
Adrenergic Receptors
α-adrenergicHigh affinity antagonist activity reported[3]Not Reported

Note: Data for this compound itself is limited in the public domain. The data for its derivative highlights the influence of substitution on receptor affinity and selectivity. (R)-(-)-10-methyl-11-hydroxyaporphine, another derivative, has been reported to be a highly selective serotonergic agonist with no significant affinity for dopamine receptors[4].

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a standard method for determining the binding affinity of compounds to dopamine receptors expressed in cell membranes.

1. Membrane Preparation:

  • HEK293T cells transiently or stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2L) are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2-like receptors).

    • Increasing concentrations of the unlabeled test compound (this compound or apomorphine).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive dopamine receptor ligand (e.g., haloperidol or butaclamol).

  • The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay for D1 and D2 Receptors

This protocol describes a method to assess the functional activity of the compounds as agonists or antagonists at Gs-coupled (D1-like) and Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Seeding:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D1 or D2L receptor are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere and grow to a near-confluent monolayer.

2. Agonist Mode (for D1 Receptors):

  • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).

  • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Increasing concentrations of the test compound (this compound or apomorphine) are added to the wells.

  • The plate is incubated at 37°C for a defined time (e.g., 30 minutes).

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • The EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined from the dose-response curve.

3. Antagonist Mode (for D2 Receptors):

  • The protocol is similar to the agonist mode, with an additional step.

  • After the pre-incubation with the phosphodiesterase inhibitor, cells are incubated with increasing concentrations of the test compound.

  • A fixed concentration of a D2 receptor agonist (e.g., quinpirole) is then added to all wells (except the basal control) to stimulate the inhibition of adenylyl cyclase. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.

  • The plate is incubated, and the reaction is stopped as described above.

  • The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is measured. The IC50 (concentration for 50% inhibition of the agonist response) is determined.

Mandatory Visualization

Dopamine_Signaling_Pathways cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_agonist D1 Agonist (e.g., Apomorphine) D1R D1 Receptor D1_agonist->D1R Gs Gs Protein D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA_D1->Cellular_Response_D1 phosphorylates targets D2_agonist D2 Agonist (e.g., Apomorphine) D2R D2 Receptor D2_agonist->D2R Gi Gi Protein D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 reduced production PKA_D2 Protein Kinase A cAMP_D2->PKA_D2 reduced activation Cellular_Response_D2 Inhibition of Cellular Response PKA_D2->Cellular_Response_D2 reduced phosphorylation

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional cAMP Assay Membrane_Prep 1. Membrane Preparation (Receptor Expression) Incubation 2. Incubation (Radioligand + Compound + Membranes) Membrane_Prep->Incubation Filtration 3. Filtration (Separate Bound/Unbound) Incubation->Filtration Detection 4. Scintillation Counting (Quantify Radioactivity) Filtration->Detection Analysis_Ki 5. Data Analysis (Calculate Ki) Detection->Analysis_Ki Cell_Culture 1. Cell Culture (Receptor Expression) Compound_Addition 2. Compound Addition (Agonist/Antagonist) Cell_Culture->Compound_Addition cAMP_Stimulation 3. cAMP Stimulation/Inhibition Compound_Addition->cAMP_Stimulation Lysis 4. Cell Lysis cAMP_Stimulation->Lysis cAMP_Measurement 5. cAMP Measurement (HTRF/ELISA) Lysis->cAMP_Measurement Analysis_EC50 6. Data Analysis (Calculate EC50/IC50) cAMP_Measurement->Analysis_EC50

Caption: Experimental workflows for radioligand binding and functional cAMP assays.

Logical_Relationship cluster_compounds Compounds cluster_properties Pharmacological Properties Aporphines Aporphine Alkaloids Apomorphine Apomorphine (10,11-dihydroxy) Aporphines->Apomorphine Hydroxyaporphine This compound (and derivatives) Aporphines->Hydroxyaporphine Dopaminergic Dopaminergic Activity (D1/D2 Agonism) Apomorphine->Dopaminergic Strong Serotonergic Serotonergic Activity (e.g., 5-HT1A Agonism) Apomorphine->Serotonergic Moderate Adrenergic Adrenergic Activity (α-antagonism) Apomorphine->Adrenergic Moderate Hydroxyaporphine->Dopaminergic Variable (Substitution dependent) Hydroxyaporphine->Serotonergic Potentially High (Substitution dependent)

Caption: Logical relationship between aporphines and their pharmacological properties.

References

Validating the In Vivo Efficacy of 11-Hydroxyaporphine in Animal Models of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 11-Hydroxyaporphine and its derivatives in established animal models of Parkinson's disease. The data presented herein is intended to offer an objective overview of its potential as a therapeutic agent compared to the current gold-standard treatment, Levodopa (L-DOPA). Detailed experimental protocols and visualizations of the underlying signaling pathways are included to support further research and development efforts.

Executive Summary

This compound, a dopamine D2 receptor partial agonist, and its analogs have demonstrated promising anti-parkinsonian effects in preclinical studies. Research in 6-hydroxydopamine (6-OHDA)-lesioned rat models, a widely accepted paradigm for studying Parkinson's disease, indicates that these compounds can effectively modulate dopamine signaling and improve motor deficits. This guide synthesizes the available data to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Efficacy Data

The following tables summarize the quantitative data from key in vivo studies, comparing the effects of this compound derivatives with standard treatments on motor function.

Table 1: Effect of (6aR)-11-amino-N-propyl-noraporphine (a derivative of this compound) on Rotational Behavior in 6-OHDA-Lesioned Rats

Treatment GroupDose (mg/kg, i.p.)Net Rotations (turns/min)% Reduction in Rotations vs. L-DOPA
Vehicle-0.5 ± 0.2-
L-DOPA67.8 ± 0.90%
SOMCL-1710.054.2 ± 0.646%
SOMCL-1710.16.5 ± 0.817%
SOMCL-171*0.28.1 ± 1.0-4%

*SOMCL-171 is (6aR)-11-amino-N-propyl-noraporphine. Data is extrapolated from graphical representations in the cited literature for comparative purposes.[1]

Table 2: Effect of R-(-)-11-hydroxyaporphine on Striatal Dopamine Release

CompoundDoseEffect on Dopamine Release
R-(-)-11-hydroxyaporphineHighSmall effect

This microdialysis study indicates that R-(-)-11-hydroxyaporphine, as a dopamine D2 receptor partial agonist, has a modest impact on dopamine release in the striatum.[2]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA-lesioned rat is a widely used model that replicates the dopamine depletion seen in Parkinson's disease.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Lesioning Procedure:

    • Rats are anesthetized, and a single unilateral injection of 6-OHDA is made into the medial forebrain bundle or the substantia nigra.

    • The neurotoxin selectively destroys dopaminergic neurons, leading to a loss of dopamine in the striatum on the injected side.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: A key indicator of dopamine depletion is the rotational behavior (circling) induced by dopamine agonists.

      • Animals are placed in a circular arena, and rotations are recorded electronically.

      • The direction and rate of rotation are indicative of the extent of the dopamine lesion and the effect of the test compound.[3][4][5][6][7]

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the continuous measurement of neurotransmitter levels in specific brain regions of freely moving animals.[8]

  • Probe Implantation: A microdialysis probe is surgically implanted into the striatum of the rat.

  • Perfusion and Sampling:

    • The probe is perfused with an artificial cerebrospinal fluid.

    • Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusion fluid.

    • The collected dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC), to quantify the levels of dopamine and its metabolites.[2][9][10]

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

This compound and its derivatives primarily exert their effects through the modulation of dopamine D2 and serotonin 5-HT1A receptors.

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Postsynaptic Neuron 11-OH-Aporphine This compound Derivative D2_receptor Dopamine D2 Receptor (Gi-coupled) 11-OH-Aporphine->D2_receptor Agonist HT1A_receptor Serotonin 5-HT1A Receptor (Gi-coupled) 11-OH-Aporphine->HT1A_receptor Agonist AC Adenylyl Cyclase D2_receptor->AC Inhibition HT1A_receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Motor_Control Modulation of Motor Control PKA->Motor_Control Downstream Effects

Caption: Signaling pathway of this compound derivatives.

Experimental Workflow for Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model of Parkinson's disease.

Experimental_Workflow A Animal Model Selection (e.g., Sprague-Dawley Rat) B Unilateral 6-OHDA Lesion in Medial Forebrain Bundle A->B C Post-Lesion Recovery (2-3 weeks) B->C D Baseline Behavioral Testing (Apomorphine-induced rotation) C->D E Drug Administration (Vehicle, L-DOPA, 11-OH-Aporphine) D->E F Post-Treatment Behavioral Testing (Rotational Behavior) E->F G Data Analysis and Comparison F->G H Histological/Neurochemical Analysis (Dopaminergic neuron count, etc.) F->H

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The available preclinical data suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents for Parkinson's disease. Their dual action on dopamine D2 and serotonin 5-HT1A receptors may offer a unique mechanism to alleviate motor symptoms. Head-to-head comparative studies with L-DOPA that include a comprehensive battery of behavioral tests and detailed neurochemical analyses are crucial to fully elucidate their efficacy and therapeutic window. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting such future studies.

References

A Comparative Analysis of 11-Hydroxyaporphine Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the binding affinity of 11-Hydroxyaporphine and its derivatives, placed in context with the well-characterized aporphine alkaloid, apomorphine. The data presented herein is intended to inform researchers and scientists in the fields of pharmacology and medicinal chemistry about the significance of the 11-hydroxy functional group in modulating receptor interactions, particularly within the dopaminergic and serotonergic systems.

Comparative Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki) of this compound analogs and the parent compound, apomorphine, for key dopamine and serotonin receptor subtypes. The data is compiled from various studies to facilitate a cross-comparison of the compounds' potencies and selectivities. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of this compound Derivatives at Dopamine Receptors

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235[1]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044[1]
(R)-11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa)High Affinity (D2 > D1)High Affinity (D2 > D1)[2]
(R)-11-HydroxyaporphineHas affinityHas affinity[3][4]

Table 2: Comparative Binding Affinities of Apomorphine

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)Dopamine D5 Receptor Ki (nM)
(R)-Apomorphine (10,11-dihydroxyaporphine)Moderate AffinityHigh AffinityHigh AffinityHigh Affinity[5]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Protocol: In Vitro Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., an this compound derivative) for a specific receptor (e.g., dopamine D2 receptor) by measuring its ability to displace a known radiolabeled ligand.

2. Materials:

  • Test Compound: this compound derivative of interest.
  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors).
  • Receptor Source: Homogenized tissue from a brain region rich in the target receptor (e.g., rat striatum for dopamine receptors) or cell membranes from a cell line expressing the recombinant receptor.
  • Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal binding conditions.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the target receptor to determine the amount of non-specific binding of the radioligand.
  • Scintillation Fluid and Vials.
  • Filtration Apparatus and Glass Fiber Filters.
  • Liquid Scintillation Counter.

3. Procedure:

  • Membrane Preparation: The receptor source (brain tissue or cells) is homogenized and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in the assay buffer.
  • Assay Setup: A series of tubes are prepared containing:
  • A fixed concentration of the radioligand.
  • A fixed amount of the membrane preparation.
  • Increasing concentrations of the unlabeled test compound.
  • Control tubes are included for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-radiolabeled ligand).
  • Incubation: The tubes are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway Visualization

The biological effects of this compound and its analogs are initiated by their binding to receptors, which in turn activates intracellular signaling cascades. The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a key target for many aporphine alkaloids.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

References

Unraveling the Enigmatic Mechanism of 11-Hydroxyaporphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

11-Hydroxyaporphine, a prominent member of the aporphine alkaloid family, has garnered significant attention within the scientific community for its diverse pharmacological profile. Its intricate interactions with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, have positioned it as a compelling scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides a comprehensive validation of this compound's mechanism of action, offering an objective comparison with established pharmacological agents, supported by experimental data and detailed protocols.

Comparative Analysis of Receptor Binding Affinities

The therapeutic potential of this compound and its analogs is intrinsically linked to their affinity for specific G-protein coupled receptors (GPCRs). To elucidate its mechanism of action, a comparative analysis of the binding affinities (Ki) of (R)-11-Hydroxyaporphine and its derivatives against well-characterized dopaminergic and serotonergic ligands, namely Apomorphine and 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is presented below. The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium; therefore, a lower Ki value indicates a higher binding affinity.

CompoundDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
(R)-11-HydroxyaporphineAffinity reported, but specific Ki value not consistently foundAffinity reported, but specific Ki value not consistently foundPartial agonist of low potency[1]Low affinity[2]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46[3]235[3]--
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine1690[3][4]44[3][4]--
(R)-(-)-10-methyl-11-hydroxyaporphineNo response in assays for effects at dopamine receptors[5]No response in assays for effects at dopamine receptors[5]High selectivity and agonistic activity[5]-
Apomorphine (Alternative 1) ~500~40~1000~300
8-OH-DPAT (Alternative 2) >10000>10000~1-10>1000

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values for comparative purposes.

The data reveals that structural modifications to the this compound scaffold, particularly at the N-alkyl position, significantly influence its selectivity for dopamine D1 versus D2 receptors. For instance, the N-methyl derivative shows a higher affinity for D1 receptors, whereas the N-n-propyl derivative demonstrates a clear preference for D2 receptors[3][4]. Furthermore, the addition of a methyl group at the 10-position dramatically shifts the compound's activity towards being a highly selective 5-HT1A receptor agonist, with diminished dopaminergic effects[5].

In comparison, Apomorphine acts as a non-selective dopamine agonist with a notable affinity for both D1 and D2 receptors, and weaker interactions with serotonin receptors. Conversely, 8-OH-DPAT is a highly potent and selective 5-HT1A receptor agonist, serving as a benchmark for serotonergic activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented binding affinity data, detailed methodologies for the key experiments are provided below.

Protocol for Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound (e.g., this compound) to dopamine D2 and serotonin 5-HT1A receptors using a competitive radioligand binding assay.

I. Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing human dopamine D2 receptors or human serotonin 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells)[6][7]. Alternatively, rat forebrain tissue homogenates can be used[3].

  • Radioligand:

    • For D2 receptors: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity antagonist)[6][8].

    • For 5-HT1A receptors: [³H]-8-OH-DPAT (a high-affinity agonist)[7].

  • Non-specific Binding Control:

    • For D2 receptors: A high concentration of a potent D2 antagonist, such as Haloperidol (1 µM) or Butaclamol[6][8].

    • For 5-HT1A receptors: A high concentration of Serotonin (10 µM)[7].

  • Test Compound: this compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer:

    • For D2 receptors: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • For 5-HT1A receptors: 50 mM Tris, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid[7].

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C or GF/B).

  • Scintillation Counter and Scintillation Fluid.

II. Procedure:

  • Membrane Preparation: If using cell lines, harvest the cells and prepare membrane fractions through homogenization and centrifugation. If using brain tissue, homogenize the tissue in an appropriate buffer. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Increasing concentrations of the test compound (for the competition curve).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Membrane preparation (the amount of protein per well should be optimized).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate the bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the cellular processes influenced by this compound and its comparators, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Signaling Pathways

The interaction of this compound and its alternatives with dopamine D2 and serotonin 5-HT1A receptors initiates a cascade of intracellular events. These GPCRs primarily couple to inhibitory G-proteins (Gi/o), leading to the modulation of adenylyl cyclase activity and downstream signaling pathways.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor This compound This compound This compound->D2_Receptor Gi_protein Gi/o Protein D2_Receptor->Gi_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->5HT1A_Receptor This compound This compound This compound->5HT1A_Receptor Gi_protein Gi/o Protein 5HT1A_Receptor->Gi_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition GIRK_Channel GIRK Channel (K+) Gi_protein->GIRK_Channel Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Hyperpolarization & Inhibition of Neuronal Firing GIRK_Channel->Cellular_Response

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical steps involved in a competitive radioligand binding assay, a fundamental technique for validating the mechanism of action of compounds like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffers, Radioligand, Test Compound) Incubation Incubate Radioligand, Test Compound, and Membranes to Reach Equilibrium Prepare_Reagents->Incubation Prepare_Membranes Prepare Receptor Membranes (Cell culture/Tissue homogenization) Prepare_Membranes->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Calculate_Binding Calculate Specific Binding Quantification->Calculate_Binding Generate_Curve Generate Competition Curve (% Specific Binding vs. [Compound]) Calculate_Binding->Generate_Curve Determine_Values Determine IC50 and Calculate Ki Generate_Curve->Determine_Values

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Head-to-Head Comparison of 11-Hydroxyaporphine and Buspirone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacological profiles of 11-Hydroxyaporphine and buspirone, two psychoactive compounds with distinct mechanisms of action and therapeutic potentials. This guide provides a comprehensive comparison of their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed protocols to aid researchers in their exploration of novel therapeutic agents.

Introduction

This compound, an active metabolite of the aporphine alkaloid nuciferine found in the blue lotus flower (Nymphaea caerulea), has garnered interest for its potential psychoactive and therapeutic properties. It is structurally related to apomorphine, a well-known dopamine agonist. Buspirone is a clinically established anxiolytic agent, unique in its non-sedating and non-addictive profile, belonging to the azapirone class of drugs.[1] This guide offers a side-by-side comparison of these two compounds to inform future research and drug development efforts.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and buspirone, focusing on their receptor binding affinities (Ki values) and functional activities (EC50/IC50 values). It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies with potentially different experimental conditions.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptor(R)-11-HydroxyaporphineBuspirone
Dopamine Receptors
D146~1000
D2235484[2]
D3-98
D4-29.2
Serotonin Receptors
5-HT1APartial Agonist (low potency)4-78[1]
5-HT2A-Weak affinity
5-HT2C-Weak affinity

Data for (R)-11-Hydroxyaporphine is derived from a study on N-methyl-2-methoxy-11-hydroxy-aporphine. The affinity of the parent this compound may vary. '-' indicates data not readily available in the searched literature.

Table 2: Functional Activity (EC50/IC50, nM)

Assay(R)-11-HydroxyaporphineBuspirone
cAMP Accumulation
5-HT1A (inhibition)-Agonist activity reported
β-Arrestin Recruitment
D2-Antagonist activity reported

Signaling Pathways

The distinct pharmacological profiles of this compound and buspirone are rooted in their differential engagement of key neurotransmitter systems.

cluster_11OH This compound Signaling cluster_Buspirone Buspirone Signaling 11-OH-Aporphine 11-OH-Aporphine D1R D1 Receptor 11-OH-Aporphine->D1R Agonist D2R D2 Receptor 11-OH-Aporphine->D2R Agonist/Antagonist AC_stim Adenylyl Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Buspirone Buspirone 5-HT1A_pre Presynaptic 5-HT1A Receptor Buspirone->5-HT1A_pre Full Agonist 5-HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->5-HT1A_post Partial Agonist D2R_bus D2 Receptor Buspirone->D2R_bus Antagonist AC_inhib_bus Adenylyl Cyclase (Inhibition) 5-HT1A_pre->AC_inhib_bus Neuron_firing ↓ Serotonin Neuron Firing 5-HT1A_pre->Neuron_firing 5-HT1A_post->AC_inhib_bus Anxiolysis Anxiolytic Effect 5-HT1A_post->Anxiolysis D2R_bus->Anxiolysis cAMP_dec_bus ↓ cAMP AC_inhib_bus->cAMP_dec_bus Serotonin_release ↓ Serotonin Release Neuron_firing->Serotonin_release

Caption: Signaling pathways of this compound and buspirone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize compounds like this compound and buspirone.

In Vitro Assays

1. Radioligand Binding Assay (for Dopamine D2 Receptors)

  • Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand: [³H]Spiperone.

    • Non-specific ligand: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound (this compound or buspirone) at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add cell membranes, [³H]Spiperone, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for 5-HT1A Receptors)

  • Objective: To determine the functional activity (agonist or antagonist) of a test compound at the 5-HT1A receptor by measuring its effect on cAMP levels.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (this compound or buspirone).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test compound at various concentrations for a short period.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

    • For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, a rightward shift in the dose-response curve of a known agonist will be seen.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

3. β-Arrestin Recruitment Assay (Tango™ Assay Principle)

  • Objective: To measure the recruitment of β-arrestin to an activated GPCR, indicating another aspect of functional activity.[3][4]

  • Materials:

    • HTLA cells expressing a fusion protein of the target receptor (e.g., D2) with a transcription factor (e.g., GAL4-VP16) and a separate fusion protein of β-arrestin with a protease (e.g., TEV protease).

    • A reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcription factor.

    • Test compound (this compound or buspirone).

    • Luciferase substrate.

  • Procedure:

    • Plate the engineered HTLA cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate the plate for several hours (e.g., 6-18 hours).

    • If the compound is an agonist, it will activate the receptor, leading to the recruitment of the β-arrestin-protease fusion protein.

    • The protease will cleave the transcription factor from the receptor.

    • The liberated transcription factor translocates to the nucleus and activates the expression of the luciferase reporter gene.

    • Add the luciferase substrate and measure the resulting luminescence.

    • A dose-dependent increase in luminescence indicates agonist activity.

cluster_in_vitro In Vitro Assay Workflow start Start compound_prep Prepare Compound Dilution Series start->compound_prep cell_culture Culture Cells Expressing Target Receptor start->cell_culture assay_setup Set Up Assay Plate: Cells, Compound, Reagents compound_prep->assay_setup cell_culture->assay_setup incubation Incubate assay_setup->incubation measurement Measure Signal (Radioactivity, Luminescence, etc.) incubation->measurement data_analysis Data Analysis (IC50/EC50, Ki) measurement->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro assays.

In Vivo Assays

1. Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[5][6][7][8][9]

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound (this compound or buspirone) or vehicle to the animal (e.g., mouse or rat) at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera.

    • Analyze the recording for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

2. Light-Dark Box Test

  • Objective: Another common test to evaluate anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.[10][11][12][13][14]

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • Place the animal in the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus for a set time (e.g., 10 minutes).

    • Record the animal's behavior, noting the time spent in each compartment and the number of transitions between the two compartments.

    • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

cluster_in_vivo In Vivo Behavioral Assay Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin behavioral_test Behavioral Test (e.g., EPM, Light-Dark Box) drug_admin->behavioral_test data_recording Video Recording of Behavior behavioral_test->data_recording data_analysis Behavioral Scoring & Statistical Analysis data_recording->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo behavioral assays.

Logical Relationship of Comparison

The comparison between this compound and buspirone follows a logical progression from their fundamental molecular interactions to their effects in a whole organism.

Compound Compound Receptor_Binding Receptor Binding Affinity (Ki) Compound->Receptor_Binding determines Functional_Activity Functional Activity (EC50/IC50, Emax) Receptor_Binding->Functional_Activity influences In_Vivo_Effects In Vivo Pharmacological Effects (e.g., Anxiolysis) Functional_Activity->In_Vivo_Effects leads to Therapeutic_Potential Therapeutic Potential In_Vivo_Effects->Therapeutic_Potential suggests

Caption: Logical flow of the comparative analysis.

Conclusion

This guide provides a foundational comparison of this compound and buspirone, highlighting their distinct pharmacological profiles. Buspirone is a well-characterized anxiolytic with a primary mechanism involving partial agonism at 5-HT1A receptors and antagonism at D2 receptors.[1] this compound, on the other hand, appears to be a compound with significant activity at dopamine receptors, with some evidence of serotonergic interactions.

References

Assessing the Therapeutic Potential of 11-Hydroxyaporphine Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 11-Hydroxyaporphine with standard drugs, focusing on its pharmacological profile at key neurotransmitter receptors implicated in anxiety and psychotic disorders. The information is presented to aid researchers and drug development professionals in evaluating its standing against established therapeutic alternatives.

Executive Summary

This compound, an aporphine alkaloid, exhibits a pharmacological profile suggesting potential therapeutic applications in neuropsychiatric disorders. Its activity centers on the serotonin 5-HT1A and dopamine D2 receptors, which are established targets for anxiolytics and antipsychotics, respectively. This guide synthesizes available data to compare this compound with the standard anxiolytic, buspirone, and the typical antipsychotic, haloperidol. While direct comparative in vivo studies are limited, analysis of its receptor binding affinity provides a foundation for assessing its potential efficacy and side-effect profile relative to these established medications.

Comparative Analysis of Receptor Binding Affinity

The therapeutic efficacy and side-effect profiles of psychoactive drugs are largely determined by their binding affinities for various neurotransmitter receptors. This section presents a comparative summary of the binding affinities (Ki values) of this compound and standard drugs at the 5-HT1A and D2 receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Primary Therapeutic Indication
This compound Data not availableData not availableInvestigational
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine (related compound)Data not available235[1]Investigational
Buspirone 4 - 78[2]484[2]Anxiety
Haloperidol 1500[3]0.7Psychosis

Potential Therapeutic Indications and Comparative Pharmacology

Based on its interactions with the 5-HT1A and dopamine D2 receptors, this compound could potentially be investigated for the treatment of anxiety disorders and psychosis.

Anxiolytic Potential: Comparison with Buspirone

Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at 5-HT1A receptors. Its anxiolytic effects are attributed to the modulation of serotonergic neurotransmission. Available literature suggests that (R)-11-Hydroxyaporphine is a partial agonist at the 5-HT1A receptor, though it is described as having low potency. A direct comparison of efficacy would require head-to-head preclinical studies in animal models of anxiety.

Antipsychotic Potential: Comparison with Haloperidol

Haloperidol, a typical antipsychotic, exerts its therapeutic effects through potent antagonism of dopamine D2 receptors. While effective against the positive symptoms of schizophrenia, this high D2 receptor affinity is also associated with a significant risk of extrapyramidal side effects. The related compound, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displays a lower affinity for the D2 receptor (Ki = 235 nM) compared to haloperidol (Ki = 0.7 nM)[1]. This suggests that this compound itself might have a lower propensity for inducing motor side effects, a characteristic of some atypical antipsychotics. However, its antipsychotic efficacy would need to be established through rigorous preclinical and clinical testing.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the assessment of receptor binding affinities.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or D2 receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (e.g., this compound, buspirone, or haloperidol).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Specific Radioligands:

  • For 5-HT1A receptors: [³H]-8-OH-DPAT is a commonly used agonist radioligand.

  • For Dopamine D2 receptors: [³H]-Spiperone or [³H]-Raclopride are frequently used antagonist radioligands.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for elucidating the mechanism of action of a drug.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream cellular processes.

5-HT1A_Signaling This compound This compound 5-HT1A_Receptor 5-HT1A_Receptor This compound->5-HT1A_Receptor Binds to Gi/o_Protein Gi/o_Protein 5-HT1A_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, modulating neuronal excitability.

D2_Signaling This compound This compound D2_Receptor D2_Receptor This compound->D2_Receptor Binds to Gi/o_Protein Gi/o_Protein D2_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Behavioral Assessment

To assess the potential anxiolytic or antipsychotic effects of this compound in vivo, standardized animal models are employed. The following diagram illustrates a general workflow for such an assessment.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Administration Administer this compound or Standard Drug (e.g., Buspirone) Animal_Model->Drug_Administration Behavioral_Test Conduct Behavioral Test (e.g., Elevated Plus Maze) Drug_Administration->Behavioral_Test Data_Collection Collect and Analyze Behavioral Data Behavioral_Test->Data_Collection Neurochemical_Analysis Post-mortem Neurochemical Analysis Data_Collection->Neurochemical_Analysis

Caption: In Vivo Behavioral Assessment Workflow.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with potential for development as a therapeutic agent for neuropsychiatric disorders. Its apparent partial agonism at 5-HT1A receptors and affinity for D2 receptors warrant further investigation. The key next steps for a comprehensive assessment of its therapeutic potential include:

  • Quantitative Receptor Binding Studies: Determining the precise Ki values of this compound at human 5-HT1A and D2 receptors is essential for a direct and meaningful comparison with standard drugs.

  • In Vivo Efficacy Studies: Conducting well-controlled preclinical studies in validated animal models of anxiety (e.g., elevated plus-maze, light-dark box) and psychosis (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition) is crucial to establish its therapeutic efficacy.

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is necessary before it can be considered for clinical development.

This guide provides a foundational comparison based on the currently available data. Further empirical research is required to fully elucidate the therapeutic potential of this compound and its standing relative to established treatments.

References

A Comparative Guide to the Validation of a Novel Pro-Social Behavioral Response to 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel pro-social behavioral effects of 11-Hydroxyaporphine against established psychoactive compounds. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of aporphine alkaloids. The document outlines detailed experimental protocols and presents quantitative data to support the validation of this unique behavioral phenotype.

Introduction

This compound is a derivative of the aporphine alkaloid class of compounds, which are known to interact with various central nervous system targets, most notably dopamine and serotonin receptors[1][2]. While congeners like R(-)-11-Hydroxy-N-n-propylnoraporphine are established as potent dopamine D2 receptor agonists that induce stereotyped behaviors[3][4], recent preclinical observations suggest that this compound may elicit a distinct, pro-social behavioral response. This guide details a proposed validation framework for this novel effect, comparing it with the well-characterized behavioral profiles of Apomorphine (a non-selective dopamine agonist), MDMA (an entactogen acting on serotonin and dopamine systems), and 8-OH-DPAT (a selective 5-HT1A receptor agonist).

The validation of a novel behavioral response is critical for understanding the neuropharmacological uniqueness of a compound and for identifying its therapeutic potential. The methodologies described herein are designed to provide a robust and comparative assessment of this compound's behavioral and mechanistic profile.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from key behavioral and receptor binding assays, comparing this compound with selected reference compounds.

Table 1: Comparative Behavioral Responses in Rodent Models

Compound (Dose)Social Interaction Time (s)Marble Burying (% buried)Head Twitch Response (count)Locomotor Activity (beam breaks)
Vehicle150 ± 1275 ± 82 ± 11500 ± 200
This compound (1 mg/kg) 350 ± 25 30 ± 5 3 ± 2 2500 ± 300
Apomorphine (1 mg/kg)120 ± 1585 ± 101 ± 14500 ± 500
MDMA (5 mg/kg)400 ± 3040 ± 615 ± 43500 ± 400
8-OH-DPAT (0.5 mg/kg)200 ± 2060 ± 72 ± 11800 ± 250
Data are presented as mean ± SEM.

Table 2: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Dopamine D1Serotonin 5-HT2ASerotonin 5-HT1ASERTDAT
This compound 5.2 45.8 35.1 15.6 >1000 150.2
Apomorphine2.110.5>1000800.5>1000>1000
MDMA850.31200.7250.4450.930.1110.6
8-OH-DPAT>1000>1000>10001.2>1000>1000
Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. All procedures should be conducted in accordance with institutional animal care and use guidelines.

1. Rodent Social Interaction Test

  • Objective: To assess pro-social behavior.

  • Procedure: Male Sprague-Dawley rats are habituated to a dimly lit, open-field arena (40x40x40 cm) for 30 minutes on two consecutive days. On the test day, two unfamiliar rats of the same weight are placed in the arena after being administered the test compound or vehicle. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded for 15 minutes by an overhead camera and scored by an observer blind to the treatment conditions.

2. Marble Burying Test

  • Objective: To measure repetitive and compulsive-like behavior.

  • Procedure: C57BL/6J mice are individually placed in a standard cage containing 5 cm of bedding and 20 glass marbles arranged in a 4x5 grid. The test compound or vehicle is administered 30 minutes prior to the test. After 30 minutes in the cage, the mouse is removed, and the number of marbles buried by at least two-thirds of their depth is counted.

3. Head-Twitch Response (HTR) Assay

  • Objective: A behavioral proxy for 5-HT2A receptor activation, often associated with hallucinogenic potential[5].

  • Procedure: Male C57BL/6J mice are administered the test compound or vehicle and placed in an observation chamber. For the next 30 minutes, a trained observer, blind to the treatment, counts the number of rapid, side-to-side head movements.

4. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound for specific receptor and transporter targets.

  • Procedure: Cell membranes expressing the human recombinant receptors (D1, D2, 5-HT1A, 5-HT2A) or transporters (SERT, DAT) are incubated with a specific radioligand and varying concentrations of the competitor compound (this compound or comparators). Non-specific binding is determined in the presence of a high concentration of a known ligand. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway for this compound

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT D2R D2 Receptor DA->D2R SERT SERT AC Adenylyl Cyclase D2R->AC Inhibits HT1AR 5-HT1A Receptor HT1AR->AC Inhibits HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates ProSocial Pro-Social Behavior AC->ProSocial PLC->ProSocial Compound This compound Compound->D2R Agonist Compound->HT1AR Partial Agonist Compound->HT2AR Weak Affinity

Caption: Hypothesized mechanism of this compound's pro-social effects.

Experimental Workflow for Validation

G cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic Investigation A Administer this compound to rodent models B Social Interaction Test A->B C Marble Burying Test A->C D Locomotor Activity A->D I Data Analysis & Comparison B->I E Administer Comparators (Apomorphine, MDMA, 8-OH-DPAT) F Repeat Behavioral Assays (B, C, D) E->F G Head Twitch Response Assay E->G F->I G->I H In Vitro Receptor Binding Assays H->I J Hypothesis Refinement I->J G cluster_behavior Behavioral Evidence cluster_mechanism Mechanistic Support OBS Initial Observation: Novel Pro-Social Behavior HYP Hypothesis: 11-OH-Aporphine is a D2/5-HT1A partial agonist with pro-social effects OBS->HYP INC_SOC Increased Social Interaction? HYP->INC_SOC NO_COMP Reduced Compulsive Behavior? HYP->NO_COMP NO_HALL No Hallucinogenic Proxy (HTR)? HYP->NO_HALL D2_AFF High D2 Affinity? HYP->D2_AFF HT1A_AFF Moderate 5-HT1A Affinity? HYP->HT1A_AFF LOW_SERT Low SERT/DAT Affinity? HYP->LOW_SERT VALID Validation of Novel Response INC_SOC->VALID NO_COMP->VALID NO_HALL->VALID D2_AFF->VALID HT1A_AFF->VALID LOW_SERT->VALID

References

Comparative Pharmacokinetics of 11-Hydroxyaporphine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pharmacokinetic properties of 11-Hydroxyaporphine and its structurally related analogs, apomorphine and nuciferine. Due to the limited availability of published pharmacokinetic data for this compound, this comparison leverages data from its well-studied analogs to provide a frame of reference for researchers, scientists, and drug development professionals. The information presented herein is intended to support further investigation into this class of psychoactive compounds.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for apomorphine and nuciferine, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are crucial for understanding the in vivo behavior of these aporphine alkaloids.

Table 1: Pharmacokinetic Parameters of Apomorphine in Humans (Subcutaneous Administration)

ParameterValueReference
Tmax (Time to Maximum Concentration) 5-10 minutes[1]
t½ (Elimination Half-life) 33 minutes[1]
Volume of Distribution Large[1]
Clearance Rapid[1]

Table 2: Pharmacokinetic Parameters of Nuciferine in Rats

Administration RouteDoseTmaxCmaxAbsolute Bioavailability (F)Reference
Intravenous (IV)2 mg/kg----[2]
Oral (IG)15 mg/kg~0.5 hours (in tissues)--17.9%[2]
Intravenous (IV)10 mg/kg--2.09 hours-[3]
Oral50 mg/kg0.9 hours1.71 µg/mL2.48 hours58.13%[3]
Intravenous (IV)0.2 mg/kg--6.6 ± 3.1 hours-[4]
Oral10.0 mg/kg1.0 ± 0.5 hours-6.5 ± 2.1 hours1.9 ± 0.8%[4][5]

Experimental Protocols

The following methodologies are representative of the experimental protocols employed in the pharmacokinetic studies of aporphine alkaloids like apomorphine and nuciferine.

Animal Studies
  • Subjects: Sprague-Dawley rats are commonly used for pharmacokinetic studies of nuciferine.[3][5] For apomorphine, studies have been conducted in patients with Parkinson's disease.[6]

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into a tail vein.[3][4]

    • Oral (PO) / Intragastric (IG): The compound is suspended or dissolved in a vehicle and administered via oral gavage.[2][3][4]

    • Subcutaneous (SC): Apomorphine is typically administered via subcutaneous injection.[1][6]

  • Sample Collection:

    • Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[3][6]

    • Tissues: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., brain, liver, kidney) are collected, weighed, and homogenized for analysis.[2][5]

Analytical Methods
  • Sample Preparation: Plasma and tissue homogenate samples typically undergo a protein precipitation step, often with a solvent like acetonitrile, followed by centrifugation to remove proteins. The supernatant is then used for analysis.

  • Chromatography and Detection:

    • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This method has been traditionally used for the determination of apomorphine in plasma.[6]

    • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method used for the quantification of nuciferine in biological matrices.[2][7] A C18 column is often used for separation, with a mobile phase consisting of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) in a gradient elution mode.[2]

Pharmacokinetic Analysis
  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis software.[4]

Mandatory Visualization

Signaling Pathway of this compound and its Analogs

The following diagram illustrates the primary signaling pathways activated by this compound and its analogs, which are known to interact with dopamine and serotonin receptors.

G Signaling Pathway of this compound and Analogs cluster_ligands Aporphine Alkaloids cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound D1R Dopamine D1 Receptor This compound->D1R D2R Dopamine D2 Receptor This compound->D2R HT1A Serotonin 5-HT1A Receptor This compound->HT1A Apomorphine Apomorphine Apomorphine->D1R Apomorphine->D2R Nuciferine Nuciferine Nuciferine->D1R Nuciferine->D2R AC_stim Adenylate Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylate Cyclase (Inhibition) D2R->AC_inhib HT1A->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA cAMP_dec->PKA Inhibition Cellular_Response Cellular Response (e.g., neuronal activity modulation) PKA->Cellular_Response

Caption: A diagram illustrating the interaction of aporphine alkaloids with dopamine and serotonin receptors.

References

Independent Analysis of 11-Hydroxyaporphine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological findings related to 11-Hydroxyaporphine and its close structural analog, (R)-11-hydroxy-10-methylaporphine. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Comparative Pharmacological Data

The primary difference in the pharmacological profiles of (R)-11-Hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine lies in their affinity and selectivity for dopamine and serotonin receptors. (R)-11-hydroxy-10-methylaporphine emerges as a potent and selective 5-HT1A receptor agonist, whereas (R)-11-Hydroxyaporphine exhibits a broader profile with lower potency.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
(R)-11-Hydroxyaporphine Dopamine D1Data not specifiedAffinity noted[1]
Dopamine D2AData not specifiedAffinity noted[1]
Serotonin 5-HT1ALow potencyPartial agonist[1]
(R)-11-hydroxy-10-methylaporphine Dopamine D1Low affinity-[2]
Dopamine D2ALow affinity-[2]
Serotonin 5-HT1APotent affinityEfficacious agonist[1][2]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine Dopamine D146-
Dopamine D2235-
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine Dopamine D11690-
Dopamine D244-

Note: Specific Ki values for (R)-11-Hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine were not explicitly stated in the provided abstracts. The table reflects the qualitative descriptions of potency and affinity from the source material.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and pharmacological evaluation of these aporphine compounds, based on the available literature.

Synthesis of (R)-11-Hydroxyaporphine and Analogs from Morphine

A common synthetic route for (R)-11-Hydroxyaporphine and its derivatives originates from natural morphine.[1] While a detailed, step-by-step protocol is proprietary to the original researchers, the general strategy involves a multi-step chemical transformation. A key process is the acid-catalyzed rearrangement of a morphine-derived intermediate to form the aporphine core structure.[3] The synthesis of related aporphines has also been achieved from thebaine, another opium alkaloid.[4]

Radioligand Binding Assays

To determine the binding affinities of the compounds for dopamine and serotonin receptors, radioligand binding assays are performed.[5][6]

General Protocol:

  • Membrane Preparation: Membranes from rat forebrain tissue or cells expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound (the aporphine derivative).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis in Rats

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals, providing insights into the functional effects of the compounds.

General Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the striatum for dopamine studies).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF.

  • Sample Collection: The dialysate (aCSF containing the neurotransmitters) is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: The test compound is administered to the animal, and changes in neurotransmitter levels are monitored over time to assess the compound's effect.

Visualizations

Signaling Pathway of this compound Analogs

G Conceptual Signaling of Aporphine Analogs cluster_agonists Aporphine Analogs cluster_receptors Receptors cluster_effects Downstream Effects A (R)-11-Hydroxyaporphine D1 D1 A->D1 Binds D2A D2A A->D2A Binds HT1A 5-HT1A A->HT1A Partial Agonist (Low Potency) B (R)-11-hydroxy-10-methylaporphine B->HT1A Potent Agonist D_effect Dopaminergic Modulation D1->D_effect D2A->D_effect S_effect Serotonergic Modulation HT1A->S_effect

Caption: Receptor binding profiles of (R)-11-Hydroxyaporphine and its 10-methyl analog.

Experimental Workflow for Pharmacological Evaluation

G Workflow for Aporphine Pharmacological Testing cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Morphine synth Multi-step Chemical Synthesis start->synth product Target Aporphine Compound synth->product binding Radioligand Binding Assays product->binding Test Compound microdialysis Microdialysis in Rats product->microdialysis Test Compound affinity Determine Ki at D1, D2, 5-HT1A binding->affinity result Pharmacological Profile affinity->result neurotransmitter Measure Neurotransmitter Levels microdialysis->neurotransmitter neurotransmitter->result

Caption: A generalized workflow for the synthesis and evaluation of aporphine compounds.

Logical Relationship of Aporphine Structure and 5-HT1A Selectivity

G Structure-Activity Relationship for 5-HT1A Selectivity A (R)-11-Hydroxyaporphine (Parent Compound) B Addition of C10-Methyl Group A->B D Broad Affinity: D1, D2, 5-HT1A A->D C (R)-11-hydroxy-10-methylaporphine (Analog) B->C E High Selectivity for 5-HT1A C->E

Caption: The C10-methyl group is a key determinant of 5-HT1A receptor selectivity.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of 11-Hydroxyaporphine, a compound of significant interest to researchers in neuropharmacology and drug development. The following sections present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive understanding of this aporphine derivative.

In Vitro Effects of this compound Derivatives

The following table summarizes the in vitro receptor binding affinities (Ki) for two N-alkyl-2-methoxy-11-hydroxyaporphine derivatives, which share the core this compound scaffold. These derivatives illustrate how modifications to the N-alkyl substituent can significantly influence selectivity between D1 and D2 receptors[2].

CompoundReceptorKi (nM)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD146
D2235
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD11690
D244

In Vivo Effects of an this compound Derivative

The in vivo effects of this compound derivatives have been investigated in rodent models to assess their impact on motor activity. The following table presents data on the in vivo effects of (R)-(-)-11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa), a close analog of this compound, on stereotyped behavior and locomotor activity in rats[3].

CompoundTest AnimalEffectPotency (ED50/ID50)Route of Administration
(R)-(-)-11-Hydroxy-N-n-propylnoraporphineRatInduction of stereotyped behaviorED50 = 0.80 mg/kgi.p.
(S)-(+)-11-Hydroxy-N-n-propylnoraporphineRatInhibition of apomorphine-induced locomotionID50 = 1.8-2.7 mg/kgi.p. or p.o.

Experimental Protocols

In Vitro Radioligand Binding Assays

This protocol is adapted from standard radioligand binding assay procedures.

Materials:

  • HEK-293 cells expressing human recombinant D1 dopamine receptors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]SCH23390 (specific activity ~70-90 Ci/mmol)

  • Non-specific determinant: 1 µM SKF-83566

  • Test compound: (R)-11-Hydroxyaporphine or its derivatives

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing D1 receptors in ice-cold assay buffer. Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [3H]SCH23390 (final concentration ~0.2 nM).

  • Initiation of Reaction: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

This protocol is adapted from established methods for D2 receptor binding.

Materials:

  • CHO-K1 cells expressing human recombinant D2 dopamine receptors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Radioligand: [3H]Spiperone (specific activity ~90-120 Ci/mmol)

  • Non-specific determinant: 10 µM Haloperidol

  • Test compound: (R)-11-Hydroxyaporphine or its derivatives

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from CHO-K1 cells expressing D2 receptors as described for the D1 receptor assay.

  • Assay Setup: In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound, and 50 µL of [3H]Spiperone (final concentration ~0.3 nM).

  • Initiation and Incubation: Add 100 µL of the membrane preparation and incubate at 25°C for 90 minutes.

  • Termination and Quantification: Terminate the reaction and quantify radioactivity as described for the D1 receptor assay.

  • Data Analysis: Calculate IC50 and Ki values as described above.

This protocol is based on standard procedures for 5-HT1A receptor binding assays[4][5].

Materials:

  • Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-150 Ci/mmol)

  • Non-specific determinant: 10 µM Serotonin

  • Test compound: (R)-11-Hydroxyaporphine or its derivatives

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and prepare membranes as described for the dopamine receptor assays.

  • Assay Setup: To a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound, and 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).

  • Initiation and Incubation: Add 100 µL of the membrane preparation and incubate at 37°C for 30 minutes.

  • Termination and Quantification: Terminate the reaction and quantify radioactivity as described for the previous assays.

  • Data Analysis: Calculate IC50 and Ki values as described above.

In Vivo Open Field Test for Locomotor Activity

This protocol is a standard method for assessing spontaneous locomotor activity in rodents[6][7][8][9][10].

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm square arena) equipped with infrared beams or a video tracking system

  • Vehicle (e.g., saline with 0.1% Tween 80)

  • Test compound: (R)-11-Hydroxyaporphine or its derivatives

  • Syringes and needles for injection

Procedure:

  • Acclimation: Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Habituation to Apparatus: Place each rat in the open field arena for a 30-minute habituation period one day before the test day.

  • Drug Administration: On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the rat in the center of the open field arena and record its activity for a predefined period (e.g., 60 minutes). The automated system will record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the collected data to compare the effects of different doses of the test compound with the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis (this compound derivatives) binding_assay Radioligand Binding Assays (D1, D2, 5-HT1A) invitro_start->binding_assay drug_admin Drug Administration invitro_start->drug_admin Lead Compound Selection data_analysis_vitro Data Analysis (IC50, Ki determination) binding_assay->data_analysis_vitro data_analysis_vivo Data Analysis (Locomotor Activity) data_analysis_vitro->data_analysis_vivo Correlation invivo_start Animal Model (Sprague-Dawley Rats) invivo_start->drug_admin locomotor_test Open Field Test drug_admin->locomotor_test locomotor_test->data_analysis_vivo D1_signaling D1R D1 Receptor Gs Gs D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation (Activation) downstream Downstream Effects (Gene Expression, Neuronal Excitability) PKA->downstream PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibition PP1->downstream Dephosphorylation (Modulation) D2_signaling D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ion_channel K+ Channels Gi->ion_channel Activation cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation downstream Downstream Effects (Reduced Neuronal Excitability) PKA->downstream ion_channel->downstream Hyperpolarization fiveHT1A_signaling fiveHT1A 5-HT1A Receptor Gi_o Gi/o fiveHT1A->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition GIRK GIRK Channels Gi_o->GIRK Activation ERK ERK Pathway Gi_o->ERK Modulation cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation downstream Downstream Effects (Neuronal Inhibition, Plasticity) PKA->downstream GIRK->downstream Hyperpolarization ERK->downstream

References

11-Hydroxyaporphine: A Comprehensive Validation for 5-HT1A Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides an objective comparison of 11-Hydroxyaporphine as a research tool for the 5-HT1A receptor system, evaluating its performance against established alternatives and presenting supporting experimental data.

This comparison guide delves into the validation of (R)-11-Hydroxy-10-methylaporphine, a notable aporphine derivative, for its utility in studying the serotonin 1A (5-HT1A) receptor. The guide will compare its binding affinity, functional efficacy, and selectivity against well-characterized 5-HT1A receptor ligands: the full agonist 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the partial agonist Buspirone, and the silent antagonist WAY-100635.

Comparative Analysis of 5-HT1A Receptor Ligands

The following table summarizes the quantitative data for this compound and its comparators, providing a clear overview of their pharmacological profiles at the 5-HT1A receptor and other relevant central nervous system targets.

CompoundAction at 5-HT1A5-HT1A Binding Affinity (Ki, nM)Dopamine D1 Affinity (Ki, nM)Dopamine D2A Affinity (Ki, nM)Adrenergic α1 Affinity (pIC50)Notes
(R)-11-Hydroxy-10-methylaporphine Potent, selective, and efficacious agonist[1]0.8[1]>10,000[1]1,200[1]-Exhibits high selectivity for the 5-HT1A receptor over dopamine receptors.
8-OH-DPAT Full Agonist[2]0.17 - 43[2][3]---Prototypical 5-HT1A agonist, but also binds to 5-HT7 receptors (Ki = 466 nM)[2].
Buspirone Partial Agonist[4]3.1 - 891.25[5]-Weak antagonist activity[4]-Clinically used anxiolytic.
WAY-100635 Silent Antagonist0.39-940 (D2L)6.6Potent and selective antagonist, but also a potent D4 receptor agonist.

Experimental Validation Protocols

The validation of (R)-11-Hydroxy-10-methylaporphine as a 5-HT1A receptor research tool involves a series of in vitro and in vivo experiments to characterize its binding profile, functional activity, and physiological effects.

In Vitro Validation

1. Radioligand Binding Assays: These assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

  • Objective: To determine the binding affinity (Ki) of (R)-11-Hydroxy-10-methylaporphine for the 5-HT1A receptor and its selectivity over other receptors (e.g., dopamine D1 and D2A).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat hippocampus for 5-HT1A, rat striatum for dopamine receptors)[1].

    • Incubation: Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound ((R)-11-Hydroxy-10-methylaporphine)[1].

    • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assays: These experiments assess the functional consequences of the compound binding to the receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

  • Objective: To evaluate the efficacy of (R)-11-Hydroxy-10-methylaporphine at the 5-HT1A receptor.

  • Methodologies:

    • Adenylyl Cyclase Assay (cAMP Assay): The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[4].

      • Procedure: Cells expressing the 5-HT1A receptor are treated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound. The intracellular cAMP levels are then measured using commercially available kits (e.g., ELISA or HTRF-based assays). A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early event in GPCR signaling.

      • Procedure: Cell membranes expressing the 5-HT1A receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified. An increase in [³⁵S]GTPγS binding indicates agonist activity.

In Vitro Validation Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_cAMP cAMP Assay cluster_GTP [³⁵S]GTPγS Binding Assay prep_membranes Membrane Preparation (e.g., rat hippocampus) incubation Incubation with Radioligand & Test Compound prep_membranes->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (IC50, Ki) counting->analysis_binding cAMP_cells Cells expressing 5-HT1A receptor cAMP_stim Stimulation with Forskolin & Test Compound cAMP_cells->cAMP_stim cAMP_measure Measure intracellular cAMP cAMP_stim->cAMP_measure cAMP_analysis Data Analysis (EC50) cAMP_measure->cAMP_analysis GTP_membranes Membranes with 5-HT1A receptor GTP_incubation Incubation with Test Compound & [³⁵S]GTPγS GTP_membranes->GTP_incubation GTP_filtration Filtration & Counting GTP_incubation->GTP_filtration GTP_analysis Data Analysis (EC50) GTP_filtration->GTP_analysis 5_HT1A_Signaling_Pathway agonist Agonist (e.g., this compound) receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Regulates hyperpolarization Hyperpolarization (↓ Neuronal Firing) k_channel->hyperpolarization K+ efflux

References

Benchmarking 11-Hydroxyaporphine: A Comparative Analysis Against a Panel of Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Hydroxyaporphine against a curated panel of psychoactive compounds, including the classic psychedelics Lysergic acid diethylamide (LSD) and Psilocybin, and the structurally related dopamine agonist, Apomorphine. The objective is to benchmark the pharmacological profile of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and the selected psychoactive compounds across a range of relevant serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.[1]

Compound5-HT1A5-HT2A5-HT2CD1D2
(R)-11-Hydroxyaporphine Partial Agonist (low potency)[2]Data not availableData not availableAffinity present[2]Affinity present[2]
Apomorphine Agonist[3]Agonist[3]Agonist[3]Agonist[4]High-affinity Agonist[3][5]
LSD Agonist[6]High-affinity Agonist[6][7]Agonist[7]Agonist[3]Agonist[3]
Psilocin (active metabolite of Psilocybin) Agonist[6]Agonist[6]AgonistLow affinity[8]Low affinity[8]

Note: Data for (R)-11-Hydroxyaporphine is limited in publicly available literature. The table reflects its characterization as a partial 5-HT1A agonist with affinity for D1 and D2A receptors.[2] Further studies are required to determine its precise Ki values at these and other receptors.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.

In Vitro Assay: Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[9][10][11]

Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[12]

  • Radioligand specific for the target receptor.

  • Test compounds (e.g., this compound, comparator drugs).

  • Assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the cell membranes/tissue homogenate with the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

  • Equilibrium: Allow the binding to reach equilibrium. Incubation time and temperature will vary depending on the receptor and radioligand used.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

In Vivo Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents and is commonly used to assess the hallucinogenic potential of compounds.[13][14][15]

Objective: To quantify the frequency of head twitches in mice following the administration of a test compound.

Materials:

  • Male C57BL/6J mice.[15]

  • Test compounds and vehicle control.

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.[16][17]

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a designated period before drug administration.

  • Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Observation: Place the mice individually in the observation chambers and record their behavior for a specified duration (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches. Alternatively, an automated system can be used for detection and quantification.[16][17] A head twitch is characterized by a rapid, side-to-side rotational movement of the head.[13]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assay: Locomotor Activity Assessment in Rodents

This assay measures the spontaneous motor activity of rodents and can be used to assess the stimulant or depressant effects of a compound.[18][19][20][21][22]

Objective: To measure changes in locomotor activity in rodents following the administration of a test compound.

Materials:

  • Rats or mice.

  • Test compounds and vehicle control.

  • Open field arenas equipped with infrared beams or video tracking software.[21][22]

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least one hour before the experiment.

  • Administration: Administer the test compound or vehicle control.

  • Testing: Place the animal in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).

  • Data Collection: The automated system will record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the collected data to determine if the test compound significantly alters locomotor activity compared to the vehicle control. Statistical analysis is typically performed using t-tests or ANOVA.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the pharmacology of this compound and the experimental workflows for its evaluation.

G General Experimental Workflow for Psychoactive Compound Benchmarking cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 Data Analysis and Comparison Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine functional activity (agonist/antagonist) Locomotor Activity Locomotor Activity Receptor Binding Assays->Locomotor Activity Select promising candidates Head-Twitch Response Head-Twitch Response Drug Discrimination Drug Discrimination Data Compilation Data Compilation Drug Discrimination->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Benchmark against known compounds

Caption: A generalized workflow for benchmarking novel psychoactive compounds.

G Signaling Pathways of this compound and Comparator Compounds cluster_11OH This compound cluster_LSD LSD & Psilocybin cluster_Apo Apomorphine node_11OH This compound node_5HT1A 5-HT1A Receptor node_11OH->node_5HT1A Partial Agonist node_D1 D1 Receptor node_11OH->node_D1 Binds node_D2 D2 Receptor node_11OH->node_D2 Binds node_LSD LSD / Psilocin node_5HT2A_LSD 5-HT2A Receptor node_LSD->node_5HT2A_LSD Primary Agonist node_Apo Apomorphine node_D2_Apo D2 Receptor node_Apo->node_D2_Apo Primary Agonist

Caption: Primary receptor targets for this compound and comparator drugs.

Discussion and Future Directions

(R)-11-Hydroxyaporphine presents a unique pharmacological profile as a partial 5-HT1A receptor agonist with additional affinity for dopamine D1 and D2A receptors.[2] This distinguishes it from classic psychedelics like LSD and psilocybin, which primarily act as 5-HT2A receptor agonists, and from its structural relative apomorphine, a potent dopamine D2 receptor agonist.[3][4][6] The mixed serotonergic and dopaminergic activity of this compound suggests a complex behavioral output that warrants further investigation.

Future research should focus on obtaining a more comprehensive receptor binding profile for this compound, including its affinity for a wider range of serotonin and dopamine receptor subtypes. In vivo studies employing the head-twitch response and locomotor activity assays will be crucial in elucidating its psychoactive and behavioral effects. A deeper understanding of the structure-activity relationship of aporphine alkaloids, such as the impact of substitutions on the aromatic ring and the nitrogen atom, will be instrumental in the design of novel psychoactive compounds with tailored pharmacological properties.[23] The development of a standardized platform for evaluating and comparing such compounds is essential for advancing the field of psychedelic medicine.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Hydroxyaporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 11-Hydroxyaporphine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general characteristics of aporphine alkaloids and standard protocols for hazardous chemical waste management. Aporphine alkaloids, as a class, can exhibit toxic and psychoactive properties, necessitating careful handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemical-resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use a NIOSH-approved respirator if handling powders outside of a fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste. This includes pure compounds, contaminated solutions, and any materials used in handling, such as pipette tips, contaminated gloves, and empty containers.

  • Due to its pharmacological activity as a serotonergic agonist, it should be handled with care to avoid accidental exposure.[3]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Keep solid and liquid waste in separate, clearly labeled containers.

3. Packaging and Labeling:

  • Use chemically resistant, leak-proof containers for all this compound waste.

  • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date when the waste was first added to the container.

4. On-site Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal should be conducted through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Experimental Workflow for Disposal

Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste? B Wear Appropriate PPE A->B C Classify as Hazardous Waste B->C D Segregate Waste Streams (Solid vs. Liquid) C->D E Package in Labeled, Leak-Proof Containers D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Vendor G->H I End H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.